Indolokine A5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-6,14H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYUFQKPJMQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Indolokine A5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5, a bacterial metabolite produced by Escherichia coli in response to cellular stress, has emerged as a significant modulator of host-microbe interactions and innate immunity across kingdoms. As a demethylated analog of the potent Aryl Hydrocarbon Receptor (AhR) agonist ITE, this compound exerts its biological effects primarily through the activation of the AhR signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects in human immune cells, bacteria, and plants. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
The primary mechanism of action of this compound is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial in regulating immune responses, cellular differentiation, and xenobiotic metabolism.[1] Upon binding to this compound, the cytosolic AhR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] A key target gene and hallmark of AhR activation is Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1).
Signaling Pathway Diagram
References
Indolokine A5: A Technical Guide to its Discovery, Bacterial Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5 is a recently discovered indole-functionalized metabolite of bacterial origin with potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its origins in various bacterial species, its proposed biosynthetic pathway, and its mechanism of action as an agonist of the aryl hydrocarbon receptor (AhR). This document includes a compilation of quantitative data on its bioactivity, detailed experimental protocols for its isolation and characterization, and a visualization of its signaling pathway.
Discovery and Bacterial Origin
This compound was identified as part of a family of indole-functionalized bacterial metabolites, termed "indolokines," which are upregulated in Escherichia coli in response to cellular stress.[1][2] While initially characterized in E. coli, this compound and other indolokines have been detected in a wide range of both Gram-negative and Gram-positive bacteria, suggesting a conserved role in microbial physiology and inter-kingdom signaling.[1]
This compound is structurally the demethylated analog of a potent aryl hydrocarbon receptor (AhR) agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] Its production is not limited to a specific bacterial strain; it has been identified in various species, including:
-
Escherichia coli (multiple strains, including Nissle 1917, LF82, MG1655, BW25113)[1]
-
Salmonella enterica serovar Typhimurium[1]
-
Klebsiella pneumoniae[1]
-
Xenorhabdus bovienii[1]
-
Vibrio cholerae[1]
-
Vibrio parahaemolyticus[1]
-
Pseudomonas aeruginosa[1]
-
Enterococcus faecalis (Vancomycin-resistant)[1]
-
Enterococcus gallinarum[1]
-
Lactobacillus species[1]
-
Bacillus subtilis[1]
-
Staphylococcus aureus (Methicillin-resistant)[1]
The production of this compound is significantly increased under conditions of cellular stress, such as exposure to redox stressors or ribosome-targeting antibiotics.[1]
Proposed Biosynthesis
The biosynthesis of this compound in bacteria is proposed to occur through a non-enzymatic pathway originating from the amino acid L-tryptophan. The key steps are:
-
Transamination of L-tryptophan: The transaminases AspC and TyrB convert L-tryptophan to indole-3-pyruvic acid (I3P).[1]
-
Reaction with L-cysteine: I3P is proposed to spontaneously react with L-cysteine.[1]
-
Oxidation: The resulting intermediate undergoes oxidation to form this compound. In E. coli cultures, the reduced precursor, Indolokine A4, is observed to decrease over time, with a corresponding increase in the oxidized this compound.[1]
This proposed pathway is supported by in vitro experiments where the incubation of I3P and L-cysteine in the absence of bacteria yielded this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data on the production and bioactivity of this compound.
| Parameter | Organism/System | Value | Reference |
| Production | |||
| Concentration in aerobic stationary phase E. coli cultures | E. coli | ~0.2 µM | [1] |
| Upregulation under paraquat (B189505) stress | E. coli | ~1 order of magnitude increase | [1] |
| Bioactivity | |||
| Enhancement of E. coli persister cell formation | E. coli BW25113 | ~10-fold enhancement at 5 µM | [1] |
| Protection against bacterial infection | Arabidopsis thaliana | ~1 order of magnitude protective effect at 1 µM | [1] |
| AhR Activation | |||
| AhR activation concentration | Human AhR reporter cell line | Sub- and low-micromolar concentrations | [1] |
| Potency relative to Indolokine A4 | Human AhR reporter cell line | Less potent than Indolokine A4 | [1] |
Experimental Protocols
The following are detailed methodologies for the isolation and characterization of this compound from bacterial cultures. These protocols are based on published methods for indolokines and related indole (B1671886) metabolites.
Bacterial Culture and Induction of this compound Production
-
Inoculation: Inoculate a single colony of the desired bacterial strain (e.g., E. coli BW25113) into 5 mL of Luria-Bertani (LB) medium.
-
Overnight Culture: Grow the culture overnight at 30-37°C with shaking (250 rpm).
-
Large-Scale Culture: Inoculate 1 L of fresh LB medium in a 4 L Erlenmeyer flask with the overnight culture.
-
Induction (Optional): To enhance production, induce cellular stress. For example, for Xenorhabdus bovienii, add a sub-lethal concentration of a ribosome-targeting antibiotic like erythromycin (B1671065) (e.g., 25 µg/mL).[1] For E. coli, a redox stressor like paraquat can be used.
-
Incubation: Incubate the large-scale culture for 48 hours at 30-37°C with shaking.
Extraction of this compound
-
Cell Removal: Centrifuge the bacterial culture at 13,000 x g for 20 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Adsorbent Resin: Add an adsorbent resin such as Amberlite® XAD-7 (20 g/L) to the supernatant and stir for several hours to overnight to capture the metabolites.
-
Resin Collection and Washing: Collect the resin by filtration and wash with water to remove salts and other polar impurities.
-
Elution: Elute the captured metabolites from the resin with a suitable organic solvent, such as methanol (B129727) or acetone.
-
Drying: Evaporate the solvent from the eluate under reduced pressure to obtain the crude extract.
Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
HPLC System: Use a preparative reverse-phase HPLC system equipped with a C18 column (e.g., Agilent Polaris C18-A, 5 µm, 250 × 21.2 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient for separating indole metabolites is as follows:
-
0-5 min: 20% B
-
5-25 min: 20% to 100% B (linear gradient)
-
25-30 min: 100% B
-
30-32 min: 100% to 20% B
-
32-36 min: 20% B
-
-
Flow Rate: A flow rate of 8.0 mL/min is suitable for a preparative column of this size.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.
-
Drying: Lyophilize the pure fractions to obtain this compound as a solid.
Structural Characterization
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Agilent 6490 Triple-Quad) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically suitable for indole alkaloids.
-
Analysis Mode: Acquire data in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
-
Direct Infusion or LC-MS: The purified sample can be introduced by direct infusion or through an LC-MS system for analysis.
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.
-
Experiments: Acquire a suite of 1D and 2D NMR spectra for complete structural assignment:
-
1D: ¹H and ¹³C NMR
-
2D: COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
2D: HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
2D: HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling
This compound functions as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] The activation of AhR by this compound initiates a signaling cascade that modulates the expression of target genes involved in immune responses and cellular defense.
The canonical AhR signaling pathway proceeds as follows:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90). This compound, being a ligand, diffuses into the cell and binds to the PAS-B domain of AhR.
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization signal. This triggers the translocation of the ligand-AhR complex into the nucleus.
-
Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).
-
DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1) and cytokines like interleukin-6 (IL-6).
References
The Role of Indolokine A5 as an Aryl Hydrocarbon Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by a diverse array of endogenous and exogenous ligands has positioned it as a significant target for therapeutic intervention. Among the emerging classes of AhR agonists are the indolokines, a family of metabolites derived from amino acid metabolism. This technical guide provides an in-depth examination of Indolokine A5, a catabolite of L-cysteine, and its role as a potent agonist of the AhR. This document synthesizes the current understanding of its mechanism of action, presents available data on its activity, details relevant experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and the Aryl Hydrocarbon Receptor
The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding initiates the transcription of a battery of target genes, most notably the cytochrome P450 family member, CYP1A1.
This compound is an indolyl carboxylic acid and a catabolite of L-cysteine[1][2]. It belongs to a family of indole-functionalized bacterial metabolites termed "indolokines"[3]. Structurally, this compound is the demethylated analog of 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), which is a very potent AhR agonist[3]. This structural similarity suggests a strong potential for AhR activation, a characteristic that has been confirmed in cellular studies[3]. The activation of AhR by microbial metabolites like indolokines highlights the intricate communication between the host and its microbiome in modulating immune responses and maintaining homeostasis[3].
Quantitative Data on AhR Agonist Activity
One key study directly compared the AhR-activating potential of this compound with other members of its family. The findings indicate that while this compound is a potent AhR agonist, Indolokine A4 demonstrates even greater potency in activating the AhR pathway[3].
For the purpose of comparison and to provide a framework for future quantitative studies, the following table includes data for related and well-characterized AhR agonists.
| Compound | Assay Type | Cell Line | EC50 / Kd | Reference |
| Indole | Reporter Gene Assay | HepG2 (40/6) | ~ 3 µM (EC50) | [4] |
| ITE (a potent AhR agonist and methylated analog of this compound) | Not Specified | Not Specified | Potent Agonist | [3] |
| Indolokine A4 | Reporter Gene Assay | Commercial human AhR reporter cell line | Significant activation at ≥ 100 nM | [3] |
| This compound | Reporter Gene Assay | Commercial human AhR reporter cell line | Potent, but less so than Indolokine A4 | [3] |
Signaling Pathway of AhR Activation by this compound
The binding of this compound to the AhR initiates a cascade of molecular events culminating in the expression of target genes. The canonical signaling pathway is depicted below.
Caption: Canonical AhR signaling pathway initiated by an agonist like this compound.
Experimental Protocols
To assess the AhR agonist activity of this compound, two primary experimental approaches are employed: a reporter gene assay to measure direct AhR activation and a CYP1A1 induction assay to quantify the expression of a key downstream target gene.
AhR Reporter Gene Assay
This assay utilizes a mammalian cell line genetically engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. The luminescence produced is directly proportional to the level of AhR activation.
Methodology:
-
Cell Culture: Maintain a human hepatoma cell line (e.g., HepG2) stably transfected with an XRE-driven luciferase reporter plasmid in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., TCDD or ITE).
-
Incubation: Incubate the plates for a specified period (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the dose-response curve and calculate the EC50 value.
Caption: Workflow for an AhR reporter gene assay.
CYP1A1 Induction Assay (qPCR)
This assay measures the induction of the endogenous AhR target gene, CYP1A1, at the mRNA level using quantitative real-time PCR (qPCR).
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., Caco-2 or HepG2) and treat with various concentrations of this compound as described for the reporter gene assay.
-
RNA Extraction: After the incubation period (typically 4-24 hours), lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method. Plot the dose-response curve for CYP1A1 induction.
Caption: Workflow for a CYP1A1 induction qPCR assay.
Conclusion and Future Directions
This compound has emerged as a noteworthy endogenous agonist of the Aryl Hydrocarbon Receptor. Its origin as a microbial metabolite underscores the critical role of the gut microbiome in modulating host physiology through AhR signaling. While qualitative data confirms its potency, further research is required to establish a comprehensive quantitative profile, including its EC50 for AhR activation and its binding affinity (Kd).
Future investigations should focus on:
-
Quantitative Characterization: Performing detailed dose-response studies using reporter gene assays and target gene expression analysis to determine the precise EC50 of this compound.
-
Binding Affinity Studies: Conducting radioligand binding assays or surface plasmon resonance to determine the Kd of this compound for the AhR.
-
In Vivo Studies: Investigating the physiological effects of this compound in animal models to understand its impact on immune function, gut homeostasis, and xenobiotic metabolism.
-
Therapeutic Potential: Exploring the potential of this compound and its derivatives as therapeutic agents for inflammatory and autoimmune diseases.
A deeper understanding of the interactions between this compound and the AhR will undoubtedly pave the way for novel therapeutic strategies targeting this crucial signaling pathway.
References
Indolokine A5: A Bacterial Metabolite Modulating Immune Responses Through Aryl Hydrocarbon Receptor Activation
For Immediate Release
A deep dive into the biological activity of Indolokine A5, a bacterial-derived metabolite, reveals its potent immunomodulatory effects on human immune cells. This technical guide provides an in-depth analysis of its mechanism of action, quantitative activity, and the experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
This compound, a small molecule produced by bacteria, has emerged as a significant modulator of the innate immune system. Its biological activity is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune homeostasis. This document outlines the current understanding of this compound's interaction with immune cells, focusing on its signaling pathway and the downstream consequences, such as the regulation of cytokine secretion.
Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway
This compound functions as an agonist for the Aryl Hydrocarbon Receptor. Upon binding, it initiates a signaling cascade that culminates in the altered expression of target genes, including those for inflammatory cytokines.
The canonical AhR signaling pathway, as activated by this compound, can be summarized as follows:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm as part of a protein complex. This compound enters the cell and binds to the AhR.
-
Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.
-
Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
DNA Binding and Gene Transcription: The AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of these genes.
-
Immune Modulation: A key target gene in immune cells is Interleukin-6 (IL-6). The upregulation of IL-6 transcription and subsequent secretion from immune cells, such as dendritic cells and macrophages, is a primary outcome of this compound-mediated AhR activation.[1]
Quantitative Biological Activity
While a precise EC50 value for this compound's activation of the Aryl Hydrocarbon Receptor is not definitively established in the current literature, studies on the broader class of indolokines provide valuable context for its potency. All tested indolokines have demonstrated AhR activation at sub- and low-micromolar concentrations.[1] Notably, Indolokine A4, a structurally related compound, shows significant AhR activation at concentrations of 100 nM and higher and is reported to be more potent than this compound.[1] This suggests that the effective concentration for this compound is likely in the low micromolar to high nanomolar range. One study indicated that indolokines, as a class, exhibit significant agonistic activity on the human AhR at a concentration of 8 nM.
| Compound | Target | Activity | Effective Concentration | Cell Type |
| Indolokines (general) | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | Sub- to low-micromolar | - |
| Indolokine A4 | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | ≥ 100 nM | - |
| This compound | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | Estimated low-micromolar to high-nanomolar range | Dendritic Cells, Macrophages |
| Indolokines (general) | Human Aryl Hydrocarbon Receptor (AhR) | Agonist | 8 nM | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of this compound to activate the AhR signaling pathway.
Materials:
-
Human immune cell line (e.g., dendritic cells, macrophages) or a reporter cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing XREs.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include vehicle-only controls (e.g., DMSO) and a positive control (e.g., a known AhR agonist like TCDD).
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to determine the fold-induction of luciferase activity. Plot the fold-induction against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Interleukin-6 (IL-6) Secretion Assay (ELISA)
This protocol measures the amount of IL-6 secreted by immune cells following treatment with this compound.
Materials:
-
Primary human immune cells (e.g., monocyte-derived dendritic cells) or an immune cell line.
-
This compound stock solution.
-
Cell culture medium and supplements.
-
24- or 48-well tissue culture plates.
-
Human IL-6 ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Plate the immune cells at an appropriate density in a 24- or 48-well plate. Allow the cells to acclimate before treating them with various concentrations of this compound. Include appropriate controls.
-
Incubation: Incubate the cells for a time period known to be optimal for IL-6 production and secretion (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell-free supernatant.
-
ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody for human IL-6 and incubate. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and a serial dilution of the IL-6 standard to the wells and incubate. d. Wash the plate and add the detection antibody for human IL-6. e. Wash the plate and add a substrate solution that will produce a colorimetric signal. f. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the IL-6 standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the experimental samples.
Conclusion
This compound is a noteworthy bacterial metabolite with clear immunomodulatory properties, primarily acting through the Aryl Hydrocarbon Receptor. Its ability to induce IL-6 secretion highlights its potential role in host-microbe interactions and as a target for therapeutic development in inflammatory diseases and cancer. The experimental frameworks provided herein offer a robust starting point for researchers aiming to further elucidate the biological significance of this compound and other microbial metabolites in human health and disease.
References
Indolokine A5: A Key Modulator in Plant Defense Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the function of Indolokine A5 in plant defense mechanisms. It is intended for researchers, scientists, and professionals in drug development who are interested in novel compounds for enhancing plant immunity and resilience. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of this compound's role and potential applications.
Introduction to this compound in Plant Immunity
This compound is a specialized metabolite derived from indole (B1671886), a well-known signaling molecule in plants. It is part of a larger family of compounds known as indolokines, which have been identified as crucial components of the plant's innate immune response to biotic stresses.[1] Research has demonstrated that this compound plays a significant role in protecting plants against pathogenic bacterial infections.[1] These compounds are not only found in plants but are also produced by bacteria, suggesting a convergent evolutionary pathway for defense signaling across different biological kingdoms.[1][2][3]
In plants, particularly the model organism Arabidopsis thaliana, this compound is synthesized as part of a sophisticated defense strategy initiated upon pathogen recognition.[1] Its production is linked to a P450-mediated pathway, highlighting the plant's ability to rapidly generate a chemical shield in response to invading microbes.[1]
Quantitative Analysis of this compound's Protective Effects
The efficacy of this compound in bolstering plant defenses has been quantified in studies involving bacterial pathogens. Pre-treatment of Arabidopsis thaliana with this compound has been shown to confer a significant protective effect against subsequent infection.
| Compound | Concentration | Protective Effect Against Pseudomonas syringae | Reference |
| This compound | 1 µM | ~10-fold reduction in bacterial infection | [1] |
| Indolokine A2 | 1 µM | Up to 100-fold reduction in bacterial infection | [1] |
| Indolokine B3 | 1 µM | Up to 100-fold reduction in bacterial infection | [1] |
| 4-OH-ICN | 1 µM | No significant protective effect observed | [1] |
Table 1: Comparative protective effects of various indolokines and their precursor against Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana. The protective effect is described as the reduction in bacterial load compared to control treatments.
Biosynthesis and Signaling Pathway of this compound
This compound is a downstream product in a defense-related metabolic pathway in Arabidopsis thaliana. This pathway is induced by pathogen challenge and involves the enzymatic modification of indole-3-carbonyl nitrile (ICN) and its hydroxylated form.
Biosynthetic Pathway
The biosynthesis of this compound and its relatives is initiated from ICN. A key step involves the cytochrome P450 enzyme, CYP82C2, which hydroxylates ICN to form 4-hydroxy-1H-indole-3-carbonyl nitrile (4-OH-ICN).[1] This precursor is then further modified to produce a range of hydroxylated indolokines. This compound is the demethylated analog of a potent agonist of the aryl hydrocarbon receptor (AhR), a receptor involved in immune responses in animals.[1]
Role in Plant Defense Signaling
Upon recognition of a pathogen, plants initiate a cascade of defense responses. This compound contributes to this by priming the plant's immune system. One of the hallmark responses triggered by indolokines is the deposition of callose (a β-1,3-glucan) at the site of infection.[1] This serves as a physical barrier to restrict the spread of the pathogen. While the precise receptor for this compound in plants is yet to be fully elucidated, the general signaling pathway for indole compounds in plant defense is known to involve mitogen-activated protein kinase (MAPK) cascades and the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4]
Experimental Protocols
The following section details the key experimental procedures used to characterize the function of this compound in plant defense.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana
-
Growth: Plants are typically grown on soil or sterile agar (B569324) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
Bacterial Pathogen Infection Assay
This assay is used to quantify the protective effect of this compound.
-
Pre-immunization: Four to five-week-old Arabidopsis thaliana plants are treated with a 1 µM solution of this compound (or other test compounds) by infiltrating the leaves with the solution using a needleless syringe. Control plants are infiltrated with a mock solution.
-
Pathogen Inoculation: After a period of pre-immunization (e.g., 24 hours), the treated leaves are inoculated with a suspension of Pseudomonas syringae pv. tomato DC3000 at a specific optical density (e.g., OD₆₀₀ = 0.001).
-
Quantification of Bacterial Growth: Two to three days post-inoculation, leaf discs are harvested, homogenized in a sterile buffer, and the bacterial population is quantified by plating serial dilutions on appropriate growth media and counting the colony-forming units (CFUs).
Callose Deposition Assay
This assay visualizes a key plant immune response triggered by this compound.
-
Treatment: Plant leaves are treated with this compound as described above.
-
Pathogen Challenge: Leaves are subsequently challenged with a pathogen or an elicitor like flg22.
-
Staining: After a specific time period (e.g., 12-24 hours), leaves are cleared of chlorophyll (B73375) (e.g., using ethanol) and stained with aniline (B41778) blue, a fluorescent dye that specifically binds to callose.
-
Microscopy: The stained leaves are observed under a fluorescence microscope, and the number and intensity of callose deposits are quantified.
Conclusion and Future Directions
This compound has emerged as a significant metabolite in the intricate defense network of plants. Its ability to confer protection against bacterial pathogens highlights its potential for the development of novel plant protectants. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research in this area.
Future research should focus on:
-
Identifying the specific plant receptors for this compound to fully elucidate its signaling pathway.
-
Investigating the synergistic effects of this compound with other defense-related compounds.
-
Exploring the potential of this compound and its analogs in agricultural applications to enhance crop resilience against a broader range of pathogens.
The study of this compound not only deepens our understanding of plant-microbe interactions but also opens up new avenues for the development of sustainable strategies for crop protection.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 3. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole primes plant defense against necrotrophic fungal pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Indolokine A5 from L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of Indolokine A5, a bacterial metabolite originating from L-cysteine and L-tryptophan. This document details the key enzymatic steps, presents available quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visual representations of the core processes.
Introduction
This compound is a member of the indolokine family of metabolites, which have been identified in various bacteria, including Escherichia coli. These molecules are of significant interest due to their roles in cellular stress responses, bacterial persistence, and modulation of host immune responses. The biosynthesis of this compound is a multi-step process that involves the convergence of the L-tryptophan and L-cysteine metabolic pathways.
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the conversion of L-tryptophan to indole-3-pyruvic acid (I3P). This transamination reaction is catalyzed by the enzymes Aspartate transaminase (AspC) and Tyrosine transaminase (TyrB). Subsequently, I3P undergoes a spontaneous reaction with L-cysteine to form Indolokine A4. The final step in the pathway is the oxidation of Indolokine A4 to yield this compound.
Quantitative Data: Indolokine Production in E. coli
The production of indolokines is influenced by the presence and activity of the transaminases AspC and TyrB. Studies in E. coli have demonstrated that mutations in the genes encoding these enzymes significantly impact the levels of indolokine production. The following table summarizes the observed trends in the production of Indolokine A4 and A5 in wild-type and mutant E. coli strains.
| E. coli Strain | Genotype | Relative Production of Indolokine A4 | Relative Production of this compound |
| BW25113 | Wild-type | ++++ | +++ |
| JW3905-1 | ΔtyrB | ++ | + |
| JW3854-1 | ΔaspC | + | +/- |
| JW3905-2 | ΔtyrB ΔaspC | Not Detected | Not Detected |
| Table 1: Summary of relative indolokine production in E. coli strains. The number of '+' signs indicates the relative abundance, and '+/-' indicates trace amounts. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the biosynthesis and synthesis of this compound.
Biomimetic Synthesis of Indolokine A4 from I3P and L-Cysteine
This protocol describes the spontaneous reaction between indole-3-pyruvic acid and L-cysteine to form Indolokine A4 in vitro.
Materials:
-
Indole-3-pyruvic acid (I3P)
-
L-cysteine
-
M9 minimal media
-
Incubator at 37°C
Procedure:
-
Prepare a solution of 1 mM indole-3-pyruvic acid in M9 minimal media.
-
Prepare a solution of 1 mM L-cysteine in M9 minimal media.
-
Combine equal volumes of the I3P and L-cysteine solutions in a sterile tube.
-
Incubate the reaction mixture at 37°C for 48 hours.
-
Monitor the formation of Indolokine A4 using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Synthesis of this compound from Indolokine A4
This protocol details the oxidation of Indolokine A4 to this compound using manganese dioxide (MnO₂).
Materials:
-
Crude Indolokine A4
-
Methanol (B129727)/acetone (3:1, v/v)
-
Manganese dioxide (MnO₂)
-
Centrifuge
-
Filter (e.g., 0.22 µm syringe filter)
-
Rotary evaporator
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the crude Indolokine A4 in a 3:1 mixture of methanol and acetone.
-
Add manganese dioxide to the solution (approximately 10 equivalents by weight to the crude starting material).
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, centrifuge the mixture to pellet the MnO₂.
-
Filter the supernatant to remove any remaining solid particles.
-
Concentrate the solution using a rotary evaporator.
-
Purify the resulting crude this compound using a preparative reverse-phase HPLC system.
Conclusion
The biosynthesis of this compound from L-cysteine and L-tryptophan highlights a fascinating intersection of primary metabolic pathways leading to the production of a potent signaling molecule. The methodologies outlined in this guide provide a foundation for researchers to further investigate the biological roles of this compound and explore its potential applications in drug development and as a research tool. The provided diagrams and data summary offer a clear and concise reference for understanding the core concepts of this compound biosynthesis.
Indolokine A5: A Technical Guide on its Formation as a Co-Metabolite of L-Tryptophan and L-Cysteine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5 is a microbial and plant-derived metabolite of significant interest due to its potent biological activities, primarily as an agonist of the Aryl Hydrocarbon Receptor (AhR). This technical guide provides an in-depth overview of this compound, focusing on its formation from L-tryptophan and L-cysteine precursors. It details the proposed biosynthetic pathway, summarizes key quantitative data, outlines experimental protocols for its synthesis and biological evaluation, and visualizes the associated signaling pathways. This document serves as a comprehensive resource for researchers investigating the roles of this compound in immunology, host-microbe interactions, and drug discovery.
Introduction
This compound is an indole-functionalized small molecule that has been identified in various bacteria, including Escherichia coli, as well as in plants as part of their defense response.[1][2] It is not a direct catabolite of L-cysteine in the traditional sense of degradative pathways for energy or sulfur metabolism. Instead, L-cysteine serves as a crucial building block, reacting with a derivative of L-tryptophan to form the core structure of the indolokine family.[3] The biological significance of this compound stems from its potent activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cellular homeostasis, and xenobiotic metabolism.[4][5] This activity, particularly its ability to modulate interleukin-6 (IL-6) secretion, positions this compound as a molecule of interest for therapeutic development in inflammatory diseases and cancer.[1][4]
Biosynthesis of this compound
The formation of this compound is proposed to occur through a multi-step process initiated by the metabolism of L-tryptophan. This pathway can proceed non-enzymatically, highlighting a convergent evolutionary aspect between bacteria and plants.[3]
-
Formation of Indole-3-pyruvic acid (I3P): L-tryptophan undergoes transamination, catalyzed by aromatic amino acid transaminases such as AspC and TyrB in E. coli, to yield Indole-3-pyruvic acid (I3P).[3]
-
Spontaneous Reaction with L-Cysteine: I3P reacts spontaneously with L-cysteine. This reaction forms a thiazine (B8601807) intermediate, which then cyclizes and dehydrates to produce Indolokine A4.[1][3]
-
Oxidation to this compound: Indolokine A4, the reduced precursor, is subsequently oxidized to form the more stable, aromatic thiazole (B1198619) ring of this compound.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity and production of this compound.
Table 1: Biological Activity of this compound
| Parameter | Cell/System | Concentration | Effect | Reference |
| AhR Activation | Human cell lines | 100 nM and higher | Significant activation of the AhR pathway | [3] |
| Persister Cell Formation | E. coli | 5 µM | Enhancement of persister cell formation | [3] |
| Plant Defense | Arabidopsis thaliana | 1 µM | Order of magnitude protective effect against bacterial infection | [3] |
Table 2: Production and Detection of Indolokines
| Condition | Precursor Concentrations | Result | Reference |
| Biomimetic Synthesis | 1 mM I3P and 1 mM L-Cysteine in M9 medium | Detection of Indolokine A4 and A5 after 48 hours | [3] |
| E. coli Culture (Nissle 1917) | Endogenous | Production of Indolokine A4 decreases over 12-48 hours while this compound increases | [1] |
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis, detection, and biological characterization of this compound, based on published literature.
Biomimetic Synthesis of Indolokine A4 and A5
This protocol describes a non-enzymatic synthesis that mimics the proposed natural formation.
-
Preparation of Precursors: Prepare 1 mM solutions of Indole-3-pyruvic acid (I3P) and L-cysteine in a suitable medium (e.g., M9-Glucose or LB medium).[3]
-
Reaction Incubation: Combine the precursor solutions and incubate at 37°C for 48 hours with shaking.[3] A control reaction lacking one or both precursors should be run in parallel.
-
Extraction: Extract the reaction mixture with an organic solvent such as n-butanol.
-
Analysis: Dry the extract in vacuo and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) for the presence of Indolokine A4 and A5.[3]
Chemical Synthesis of this compound from Indolokine A4
This protocol details the oxidation of the precursor, Indolokine A4.
-
Reaction Setup: Dissolve crude Indolokine A4 in a methanol/acetone (3:1) solvent mixture.[1]
-
Oxidation: Add manganese dioxide (MnO2) to the solution and stir overnight at room temperature.[1]
-
Purification: Remove the MnO2 by centrifugation and filtration. Evaporate the solvent.
-
HPLC Purification: Purify the resulting crude this compound using a preparative reverse-phase HPLC system with a C18 column.[1]
LC-MS/MS Method for this compound Quantification
While a specific protocol for this compound is not detailed, a general approach for indole-containing molecules can be adapted.
-
Sample Preparation: Prepare samples (e.g., culture extracts, tissue homogenates) by protein precipitation using ice-cold acetonitrile.[6][7]
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% aqueous formic acid and methanol.[6]
-
Mass Spectrometry Detection: Operate the mass spectrometer in a positive ion mode using multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of this compound.[6]
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This assay measures the ability of this compound to activate the AhR signaling pathway.
-
Cell Culture: Use a reporter cell line, such as a human hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. Increased luminescence indicates AhR activation.[8]
Interleukin-6 (IL-6) Secretion Assay
This protocol quantifies the effect of this compound on IL-6 production in immune cells.
-
Cell Culture: Culture immune cells, such as primary human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
-
Stimulation: Treat the cells with this compound at various concentrations, with or without a co-stimulant like lipopolysaccharide (LPS), for 20-24 hours.[4]
-
Quantification: Harvest the cell culture supernatant.
-
ELISA: Determine the concentration of IL-6 in the supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[4]
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
This compound functions as a potent agonist of the AhR. The canonical AhR signaling pathway is initiated by ligand binding in the cytoplasm, leading to nuclear translocation and transcription of target genes.
-
Cytoplasmic Complex: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins including heat shock protein 90 (HSP90), p23, and AhR-interacting protein (AIP).[9][10]
-
Ligand Binding: this compound diffuses into the cell and binds to the PAS-B domain of AhR. This induces a conformational change, leading to the dissociation of the chaperone complex.[11]
-
Nuclear Translocation: The ligand-bound AhR translocates into the nucleus.
-
Heterodimerization: In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[10][11]
-
DNA Binding and Transcription: The AhR/ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[11] This recruits co-activators and initiates the transcription of genes such as those in the cytochrome P450 family (e.g., CYP1A1) and genes involved in immune regulation, like IL-6.[1]
Conclusion
This compound is a significant metabolite formed from the convergence of L-tryptophan and L-cysteine metabolism. Its role as a potent AhR agonist underscores its importance in mediating host-microbe interactions and immune regulation. The information compiled in this technical guide provides a foundational resource for researchers aiming to elucidate the physiological functions of this compound and explore its therapeutic potential. Further research is warranted to fully quantify its production in various biological systems and to comprehensively map its downstream signaling effects.
References
- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Cell Type and Culture Media on Interleukin-6 Secretion in Response to Environmental Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 6. researchgate.net [researchgate.net]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indolokine A5: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a naturally occurring indole (B1671886) derivative that has garnered significant interest within the scientific community for its potent biological activities. As a catabolite of L-cysteine, this compound plays a role in intercellular signaling and host-defense mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its role as a modulator of the Aryl Hydrocarbon Receptor (AhR). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid. It belongs to the indolyl carboxylic acid class of organic compounds. The molecule consists of an indole ring linked to a thiazole-4-carboxylic acid moiety via a carbonyl bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₃S | PubChem CID: 23651846 |
| IUPAC Name | 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | PubChem CID: 23651846 |
| Molecular Weight | 272.28 g/mol | PubChem CID: 23651846 |
| CAS Number | 951207-88-8 | MedChemExpress |
| Appearance | Solid | - |
| Storage | -80°C for 6 months; -20°C for 1 month (stock solution) | MedChemExpress[1] |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating a diverse array of physiological and pathological processes, including immune responses, inflammation, and xenobiotic metabolism.[1] this compound is the demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), another well-known potent AhR agonist.[2]
Aryl Hydrocarbon Receptor (AhR) Activation
This compound activates the AhR signaling pathway at sub- and low-micromolar concentrations.[1] While a precise EC50 value for this compound has not been explicitly reported in the reviewed literature, its potency is comparable to other indolokines. For instance, a related compound, Indolokine A4, significantly activates the AhR pathway at concentrations of 100 nM and higher and is noted to be more potent than this compound.[1] For context, other indole derivatives have been shown to activate AhR-dependent reporter gene expression with EC50 values in the low micromolar range (e.g., ~3 µM for indole).
Canonical AhR Signaling Pathway
Upon binding to its ligand, this compound, the AhR translocates from the cytoplasm to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimeric complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
References
Indolokine A5: A Potent Modulator of E. coli Persister Cell Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of antibiotic-tolerant persister cells is a significant challenge in the treatment of chronic and recurrent bacterial infections. Recent research has identified a family of indole-derived metabolites, termed indolokines, as key players in the regulation of bacterial persistence. This technical guide focuses on Indolokine A5, a specific member of this family, and its role in enhancing the formation of Escherichia coli persister cells. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for studying its activity, and visualizations of the proposed signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and combat bacterial persistence.
Introduction to this compound and Bacterial Persistence
Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria exhibits transient tolerance to high concentrations of antibiotics. These dormant or slow-growing cells are not genetically resistant but can survive antibiotic challenge and repopulate, leading to treatment failure. The signaling molecule indole (B1671886) and its derivatives have been implicated in the regulation of persister cell formation.
A class of bacterial metabolites known as indolokines are upregulated in E. coli in response to cellular stress, such as redox stress.[1][2] These molecules are produced via the aspC and tyrB transaminases and have been shown to play a role in defensive responses across bacteria, plants, and humans.[1][2] this compound, in particular, has been identified as a significant enhancer of E. coli persister cell formation.[1] Chemically, this compound is 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid, with the molecular formula C₁₃H₈N₂O₃S.
Quantitative Impact of this compound on E. coli Persister Formation
Treatment of E. coli with this compound has been shown to significantly increase the frequency of persister cell formation. The following table summarizes the key quantitative data from studies on this compound.
| Compound | E. coli Strain | Treatment Concentration | Antibiotic Challenge | Fold-Change in Persister Cell Formation | Reference |
| This compound | BW25113 | 5 µM | Gentamicin (B1671437) Sulfate (B86663) | ~10-fold enhancement | [1] |
Proposed Signaling Pathway for Indole-Mediated Persister Formation
While the specific signaling cascade for this compound is still under investigation, the broader mechanism of indole-induced persistence is thought to involve the activation of stress response pathways. It is proposed that indole signaling acts as a "bet-hedging" strategy, preparing a subpopulation of cells for future stress by inducing a dormant state.[3] The following diagram illustrates a proposed model for this process.
Caption: Proposed signaling pathway for this compound-mediated persister formation.
Experimental Protocols
The following protocols are based on methodologies reported for assessing the effect of indolokines on E. coli persister cell formation.[1]
E. coli Persister Cell Assay
This protocol details the steps to quantify the enhancement of persister cell formation by this compound.
Materials:
-
E. coli strain BW25113
-
Luria-Bertani (LB) broth
-
M9-Glucose medium (0.4% D-glucose), filtered
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, for vehicle control)
-
Gentamicin sulfate
-
Phosphate-buffered saline (PBS), sterile
-
LB agar (B569324) plates
-
Sterile culture tubes and flasks
-
Incubator (37°C) with shaking capabilities
-
Spectrophotometer (for measuring OD₆₀₀)
-
Micropipettes and sterile tips
-
Plating supplies (spreader, turntable)
Procedure:
-
Prepare Overnight Culture: Inoculate a single colony of E. coli BW25113 into 5 mL of LB broth. Incubate overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:50 in filtered M9-Glucose medium. Incubate at 37°C with shaking for 6 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.
-
Treatment with this compound:
-
In a sterile culture tube, add this compound to the E. coli culture to a final concentration of 5 µM.
-
For the negative vehicle control, add an equivalent volume of DMSO to a separate culture tube.
-
-
Incubation: Incubate the treated and control cultures for 18 hours at 37°C.
-
Antibiotic Challenge: After the 18-hour incubation, challenge the cultures with gentamicin sulfate to eradicate non-persister cells.
-
Quantification of Persister Cells:
-
Take an aliquot of the culture before and after the gentamicin sulfate treatment.
-
Wash the cells by centrifuging to pellet, removing the supernatant, and resuspending in sterile PBS. Repeat the wash step.
-
Perform serial dilutions of the washed cell suspension in sterile PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates at 37°C until colonies are visible (typically 18-24 hours).
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the persister fraction by dividing the number of CFU after antibiotic treatment by the number of CFU before treatment.
-
Determine the fold-change in persister formation by comparing the persister fraction of the this compound-treated culture to the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the E. coli persister cell assay.
Caption: Experimental workflow for the E. coli persister cell assay.
Conclusion and Future Directions
This compound is a key bacterial metabolite that enhances the formation of E. coli persister cells. Its activity at low micromolar concentrations highlights its potential significance in the context of bacterial stress responses and antibiotic tolerance. The protocols and data presented in this guide provide a foundation for further research into the specific molecular mechanisms of this compound and for the development of novel anti-persister strategies. Future research should focus on elucidating the direct molecular targets of this compound within E. coli and exploring the potential of inhibiting its biosynthesis or signaling as a therapeutic approach to combat persistent bacterial infections.
References
The Immunomodulatory Effects of Indolokine A5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known immunomodulatory effects of Indolokine A5, a recently identified bacterial metabolite. The information presented is based on currently available preclinical data.
Introduction
This compound is a member of the indolokine family of metabolites produced by Escherichia coli and other bacteria, particularly under conditions of cellular stress.[1][2] Structurally, it is the demethylated analog of a potent Aryl hydrocarbon Receptor (AhR) agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] The primary mechanism of its immunomodulatory activity is believed to be through the activation of the AhR signaling pathway, a key regulator of immune homeostasis and inflammation.[1]
Quantitative Data on Immunomodulatory Activity
The following tables summarize the key quantitative findings related to the biological activity of this compound and associated indolokines. It is important to note that some data pertains to the more potent analog, Indolokine A4, which provides context for the family of compounds.
Table 1: Aryl Hydrocarbon Receptor (AhR) Agonist Activity
| Compound | Concentration for Significant AhR Activation | Cell Line | Reporter System | Source |
| Indolokines (general) | 8 nM | Not Specified | Not Specified | [3] |
| Indolokine A4 | ≥ 100 nM | Commercial human AhR reporter cell line | Beetle luciferase downstream of DRE/XRE | [1] |
| This compound | Less potent than Indolokine A4 | Commercial human AhR reporter cell line | Beetle luciferase downstream of DRE/XRE | [1] |
Table 2: Effects on Cytokine Secretion and Other Immune Responses
| Compound | Effect | Fold Change (relative to control) | Cell/Tissue Model | Source |
| Indolokine A4 | Increase in IL-6 secretion | ~30-fold | CD19+ B cells co-cultured with PBMCs | [1] |
| Indolokine A4 | Increase in IL-8 secretion | Not Specified | Venular endothelial cells co-cultured with PBMCs | [1] |
| Indolokine A4 | Decrease in Eotaxin-3 (CCL26) | Not Specified | Venular endothelial cells (mono-culture) & Bronchial epithelial cells co-cultured with dermal fibroblasts | [1] |
| This compound | Protective effect against bacterial infection | 10-fold | Arabidopsis thaliana infected with Pseudomonas syringae | [1] |
Table 3: Effects on Bacterial Physiology
| Compound | Effect | Fold Enhancement | Bacterial Strain | Source |
| This compound (referred to as compound 3) | Enhancement of persister cell formation | 10-fold | E. coli | [1] |
Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
The primary signaling pathway implicated in the immunomodulatory effects of this compound is the Aryl hydrocarbon Receptor (AhR) pathway. AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AhR Activation Assay
This protocol describes the method used to determine the agonistic activity of indolokines on the human Aryl hydrocarbon Receptor.
-
Cell Line: A commercial human AhR reporter cell line.
-
Reporter System: The cell line is engineered to contain a beetle luciferase gene under the control of a promoter with Dioxin/Xenobiotic Response Elements (DRE/XRE).
-
Methodology:
-
Culture the AhR reporter cells in appropriate media and conditions.
-
Expose the cells to varying concentrations of this compound, Indolokine A4, or a vehicle control. The cited study tested concentrations up to 10 µM.[1]
-
Incubate the cells for a specified period to allow for potential AhR activation and subsequent luciferase expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Quantify the fold change in luciferase activity relative to the vehicle control to determine the level of AhR activation.
-
Caption: Experimental workflow for the Aryl Hydrocarbon Receptor (AhR) activation assay.
Cytokine Secretion Assay (Co-culture Model)
This protocol outlines the co-culture experiment used to measure the effect of indolokines on IL-6 secretion.
-
Cell Types:
-
Primary human CD19+ B cells.
-
Peripheral Blood Mononuclear Cells (PBMCs).
-
-
Methodology:
-
Isolate CD19+ B cells and PBMCs from healthy human donors.
-
Establish a co-culture of CD19+ B cells and PBMCs.
-
Treat the co-cultures with Indolokine A4 (as described in the study) or this compound at desired concentrations. Include a vehicle control.
-
Incubate the co-culture for a period sufficient to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Calculate the fold change in IL-6 secretion in the treated groups relative to the vehicle control.
-
References
Indolokine A5's Role in Host-Microbe Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5, a bacterial metabolite originating from the enzymatic activity of commensal bacteria such as Escherichia coli, is emerging as a significant signaling molecule in the intricate communication between the host and its microbiome. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in host-microbe interactions, with a focus on its immunomodulatory functions and its effects on bacterial physiology. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of microbiology, immunology, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the biological activities of this compound and its analogs.
Table 1: Immunomodulatory Activity of Indolokines
| Compound | Bioassay | Cell System | Concentration | Result | Citation |
| This compound | Aryl Hydrocarbon Receptor (AhR) Activation | Human AhR reporter cell line | Sub- and low-micromolar | Potent agonist | [1] |
| Indolokine A4 | Aryl Hydrocarbon Receptor (AhR) Activation | Human AhR reporter cell line | 100 nM and higher | Significant activation | [1] |
| Indolokine A4 | IL-6 Secretion | CD19+ B cells co-cultured with PBMCs | 21 μM | ~30-fold increase | [1] |
| This compound | Plant Defense | Arabidopsis thaliana vs. Pseudomonas syringae | 1 μM | ~10-fold protective effect | [1] |
Table 2: Effect of Indolokines on Bacterial Physiology
| Compound | Bioassay | Bacterial Strain | Concentration | Result | Citation |
| This compound | Persister Cell Formation | Escherichia coli | 5 μM | ~10-fold enhancement | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol describes a luciferase reporter gene assay to determine the agonistic activity of this compound on the human Aryl Hydrocarbon Receptor (AhR).
Materials:
-
Human AhR reporter cell line (e.g., HepG2-40/6) expressing a luciferase gene downstream of dioxin/xenobiotic response elements (DRE/XRE).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., TCDD or FICZ).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the human AhR reporter cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control in the cell culture medium. The final solvent concentration should not exceed 0.1%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the positive control. Include a vehicle control (medium with solvent only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control. The EC50 value can be determined by plotting the fold induction against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[2][3][4][5]
Interleukin-6 (IL-6) Secretion Assay
This protocol details an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of IL-6 from human primary cells in response to this compound.
Materials:
-
Human primary cells (e.g., peripheral blood mononuclear cells - PBMCs, and CD19+ B cells).
-
Cell culture medium (e.g., RPMI 1640) with appropriate supplements.
-
This compound.
-
Human IL-6 ELISA kit.
-
96-well microplate reader.
Procedure:
-
Isolate human PBMCs and CD19+ B cells from healthy donors.
-
Co-culture the PBMCs and B cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with an anti-human IL-6 capture antibody.
-
Adding the culture supernatants and a standard curve of recombinant human IL-6.
-
Incubating and washing the plate.
-
Adding a biotinylated anti-human IL-6 detection antibody.
-
Incubating and washing the plate.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubating and washing the plate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.[6][7][8][9][10]
Arabidopsis thaliana - Pseudomonas syringae Infection Assay
This protocol describes a method to assess the protective effect of this compound against bacterial infection in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana plants (e.g., ecotype Col-0), approximately 4-5 weeks old.
-
Pseudomonas syringae pv. tomato DC3000.
-
King's B medium.
-
10 mM MgCl2.
-
This compound.
-
Surfactant (e.g., Silwet L-77).
-
Syringe without a needle.
-
Sterile water.
-
Petri dishes with appropriate agar (B569324) medium.
Procedure:
-
Pre-treatment with this compound:
-
Dissolve this compound in a suitable solvent and dilute to the desired concentration (e.g., 1 μM) in sterile water.
-
Infiltrate the leaves of Arabidopsis plants with the this compound solution or a vehicle control using a syringe without a needle. Allow the plants to dry and wait for a specified period (e.g., 24 hours) before bacterial challenge.
-
-
Bacterial Inoculum Preparation:
-
Grow P. syringae in King's B medium at 28°C to the desired optical density (OD600).
-
Pellet the bacteria by centrifugation, wash, and resuspend in 10 mM MgCl2 to a final concentration of 1 x 10^5 to 1 x 10^8 colony-forming units (CFU)/mL.
-
-
Plant Inoculation:
-
Inoculate the pre-treated Arabidopsis leaves by either syringe infiltration or dip inoculation with the bacterial suspension. For dip inoculation, a surfactant is typically added to the bacterial suspension.
-
-
Quantification of Bacterial Growth:
-
At specified time points post-inoculation (e.g., 3-4 days), collect leaf discs of a known area from the inoculated leaves.
-
Homogenize the leaf discs in 10 mM MgCl2.
-
Perform serial dilutions of the homogenate and plate them on agar medium with appropriate antibiotics.
-
Incubate the plates at 28°C for 2-3 days and count the number of bacterial colonies.
-
Calculate the bacterial load as CFU per unit leaf area (e.g., CFU/cm²).
-
The protective effect of this compound is determined by comparing the bacterial load in this compound-treated plants to that in vehicle-treated plants.[11][12][13][14][15][16][17][18]
-
Bacterial Persister Cell Formation Assay
This protocol outlines a method to evaluate the effect of this compound on the formation of persister cells in E. coli.
Materials:
-
Escherichia coli strain (e.g., BW25113).
-
Luria-Bertani (LB) medium.
-
This compound.
-
Antibiotic (e.g., ampicillin (B1664943) or ofloxacin).
-
Phosphate-buffered saline (PBS).
-
96-well plates.
-
Plate reader.
Procedure:
-
Grow an overnight culture of E. coli in LB medium.
-
Dilute the overnight culture into fresh LB medium in a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a no-treatment control.
-
Incubate the plate at 37°C with shaking until the cultures reach the stationary phase.
-
Challenge the cultures with a high concentration of an antibiotic (e.g., 100 µg/mL ampicillin) for a specified duration (e.g., 3-5 hours) to kill the non-persister cells.
-
After the antibiotic treatment, wash the cells by centrifuging the plate, removing the supernatant, and resuspending the cell pellets in PBS. Repeat the wash step.
-
Perform serial dilutions of the washed cell suspensions in PBS.
-
Spot the dilutions onto LB agar plates and incubate at 37°C overnight.
-
Count the number of surviving colonies (persister cells) on the plates.
-
Calculate the percentage of persister cells relative to the initial cell count before antibiotic treatment. The effect of this compound is determined by comparing the percentage of persisters in the treated cultures to the control.
Signaling Pathways and Biosynthesis
This compound Biosynthesis Pathway
This compound is synthesized by E. coli from the amino acid L-tryptophan. The biosynthesis is initiated by the action of the transaminases AspC and TyrB, which convert L-tryptophan to indole-3-pyruvic acid (I3P). Subsequently, I3P is proposed to spontaneously react with L-cysteine to form this compound. This pathway is upregulated in response to cellular stress.[11][12][13]
Caption: Proposed biosynthesis pathway of this compound in E. coli.
This compound Signaling via the Aryl Hydrocarbon Receptor (AhR)
This compound acts as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding of this compound, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription. One of the key downstream effects of AhR activation by indolokines is the regulation of cytokine production, including Interleukin-6 (IL-6). The precise downstream signaling cascade from the AhR-ARNT complex to IL-6 gene expression likely involves the activation of other transcription factors such as NF-κB and STAT3, which are known to have binding sites in the IL-6 promoter.
Caption: Signaling pathway of this compound through the Aryl Hydrocarbon Receptor.
Conclusion and Future Directions
This compound is a key bacterial metabolite that exemplifies the profound influence of the gut microbiota on host physiology. Its ability to activate the Aryl Hydrocarbon Receptor positions it as a critical mediator of immune homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and related molecules. Future research should focus on elucidating the precise downstream signaling events following AhR activation by this compound, determining its specific effects on various immune cell subsets, and exploring its potential as a novel therapeutic agent for inflammatory and autoimmune diseases. A deeper understanding of the host-microbe interactions mediated by molecules like this compound will undoubtedly pave the way for innovative strategies in drug discovery and personalized medicine.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Surface Inoculation and Quantification of Pseudomonas syringae Population in the Arabidopsis Leaf Apoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A DNA-based real-time PCR assay for robust growth quantification of the bacterial pathogen Pseudomonas syringae on Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Arabidopsis Thaliana-Pseudomonas Syringae Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uu.nl [uu.nl]
- 17. Pseudomonas syringae Infection Assays in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 18. Pseudomonas syringae Flood-inoculation Method in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indolokine A5: Natural Sources and Endogenous Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5, a tryptophan-derived metabolite, has emerged as a significant signaling molecule in both microbial and plant kingdoms, with notable immunomodulatory activities in humans. This technical guide provides a comprehensive overview of the natural sources and endogenous production of this compound. It details its biosynthesis, methods for its isolation and synthesis, and its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), leading to the modulation of cytokine expression, such as Interleukin-6 (IL-6). This document is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
This compound, with the chemical formula C13H8N2O3S, is an indole- and thiazole-containing carboxylic acid.[1] It is part of a broader family of bacterial metabolites known as indolokines.[2] These molecules are garnering increasing interest due to their roles in inter-kingdom signaling and their potent effects on host immune responses.[2][3] Notably, this compound is recognized as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immunity, inflammation, and cellular homeostasis.[2][3] Understanding the natural origins and biosynthetic pathways of this compound is crucial for harnessing its therapeutic potential.
Natural Sources of this compound
This compound has been identified in a diverse range of biological systems, from common gut bacteria to plants, highlighting its conserved role in biological defense and signaling mechanisms.
Bacterial Production
A variety of bacteria, including both commensal and pathogenic strains, have been shown to produce this compound. The production of indolokines, including A5, has been observed in several species and strains of Escherichia coli, such as the probiotic strain Nissle 1917, the adherent-invasive E. coli (AIEC) LF82, and the model commensal strains MG1655 and BW25113.[2] Production of these metabolites is not limited to E. coli, with their presence detected in other bacteria as well.[2]
The production of this compound in E. coli is notably upregulated in response to cellular stress, particularly redox stress.[2] For instance, exposure of E. coli Nissle 1917 to the redox-cycling agent paraquat (B189505) leads to a dose-dependent increase in the production of this compound and other related indolokines.[2] This suggests a role for these molecules in bacterial stress response and adaptation.
Table 1: Bacterial Sources of this compound
| Bacterial Strain | Condition | Relative Production Level of this compound |
| Escherichia coli Nissle 1917 | Standard Culture | Detected |
| Escherichia coli Nissle 1917 | Paraquat-induced redox stress | Upregulated in a dose-dependent manner[2] |
| Escherichia coli LF82 | Standard Culture | Detected[2] |
| Escherichia coli MG1655 | Standard Culture | Detected[2] |
| Escherichia coli BW25113 | Standard Culture | Detected[2] |
Plant Production
In the plant kingdom, this compound is produced by Arabidopsis thaliana as part of its defense response against pathogenic bacteria.[4] Specifically, its production is induced upon infection with the bacterial pathogen Pseudomonas syringae.[3][4] The accumulation of this compound and other indolic compounds is more rapid and reaches higher levels in incompatible interactions (where the plant is resistant to the pathogen) compared to compatible interactions (where the plant is susceptible).[3] This indicates a direct role for this compound in the plant's immune response.
Table 2: Plant Sources of this compound
| Plant Species | Condition | This compound Production |
| Arabidopsis thaliana | Infection with Pseudomonas syringae | Induced as part of the defense response[3][4] |
Note: Specific concentrations of this compound in plant tissues under these conditions require further quantitative studies.
Endogenous Production and Biosynthesis
The biosynthetic pathway of this compound in bacteria has been proposed to originate from the amino acid L-tryptophan.
Proposed Biosynthetic Pathway in Escherichia coli
In E. coli, the biosynthesis of this compound is initiated by the transamination of L-tryptophan to indole-3-pyruvic acid (I3P).[2] This reaction is mediated by aromatic amino acid transaminases, encoded by the aspC and tyrB genes.[2] Subsequently, it is proposed that I3P undergoes further transformations, likely involving an oxidative process, and then reacts with either L-cysteine or the dipeptide L-cysteine-glycine (L-Cys-Gly), a common metabolite in glutathione (B108866) biosynthesis, to form the indolokine scaffold.[2]
Experimental Protocols
This section provides an overview of the methodologies for the isolation, purification, and synthesis of this compound.
Isolation and Purification from Bacterial Culture
A general workflow for the isolation and purification of indolokines from bacterial culture supernatant involves extraction followed by chromatographic separation.
Protocol: Isolation and Purification of this compound
-
Culture Growth and Supernatant Collection:
-
Extraction:
-
Perform a liquid-liquid extraction of the supernatant with an organic solvent such as ethyl acetate.
-
Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) Purification:
-
Redissolve the crude extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Utilize a preparative reverse-phase HPLC system with a C18 column.
-
Employ a gradient elution method, typically with a mobile phase consisting of water with a small percentage of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) as solvent A and acetonitrile (B52724) or methanol (B129727) as solvent B.
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).[6]
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent to obtain purified this compound.[6]
-
Biomimetic Synthesis
A biomimetic synthesis approach can be employed to chemically synthesize this compound, mimicking the proposed biosynthetic pathway.
Protocol: Biomimetic Synthesis of this compound
-
Reaction Setup:
-
Dissolve indole-3-pyruvic acid (I3P) and L-cysteine in a suitable buffer or medium (e.g., M9 medium).
-
The reaction can be performed under conditions that mimic the bacterial culture environment (e.g., 37°C).
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed for a sufficient duration (e.g., 48 hours).
-
Monitor the formation of the product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using preparative reverse-phase HPLC as described in the previous section.
-
Note: While the general principle of biomimetic synthesis is reported, a detailed, optimized protocol with specific concentrations, reaction conditions, and yields for this compound is not extensively detailed in the currently available literature and would require further experimental development.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Activation
In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90). Upon binding of a ligand like this compound, AhR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Downstream Effects: Modulation of IL-6 Secretion
One of the key downstream effects of AhR activation by this compound is the regulation of cytokine production, notably Interleukin-6 (IL-6).[2][3] In human immune cells, such as B-cells and macrophages, activation of the AhR pathway by indolokines can lead to robust IL-6 secretion.[2][4] The precise molecular mechanism likely involves the binding of the AhR-ARNT complex to XREs in the promoter region of the IL6 gene, leading to increased transcription. This process may also involve crosstalk with other signaling pathways, such as NF-κB and STAT3, which are known to be key regulators of IL-6 expression.[8][9]
Conclusion
This compound is a naturally occurring metabolite with significant biological activities, produced by both bacteria and plants. Its endogenous production is linked to stress and defense responses. As a potent AhR agonist, this compound plays a crucial role in modulating host immune responses, including the secretion of the key cytokine IL-6. The information presented in this technical guide provides a foundational understanding for researchers and drug development professionals, paving the way for further investigation into the therapeutic applications of this compound in inflammatory and immune-mediated diseases. Further research is warranted to obtain precise quantitative data on its production and to develop optimized and scalable protocols for its isolation and synthesis.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Nature of Arabidopsis Responses during Compatible and Incompatible Interactions with the Bacterial Pathogen Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of soluble and wall-bound indolic metabolites in Arabidopsis thaliana leaves infected with virulent or avirulent Pseudomonas syringae pathovar tomato strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. The K5 Capsule of Escherichia coli Strain Nissle 1917 Is Important in Mediating Interactions with Intestinal Epithelial Cells and Chemokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]
- 8. The STAT3/SETDB2 axis dictates NF-κB-mediated inflammation in macrophages during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Pro-Inflammatory Response via Activated Macrophage-Mediated NF-κB and STAT3 Pathways in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Indolokine A5 Signaling in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5 is a microbial-derived metabolite that has garnered scientific interest for its immunomodulatory activities within human tissues. This document provides a comprehensive technical overview of the current understanding of this compound's signaling pathway, focusing on its interaction with the Aryl Hydrocarbon Receptor (AhR) and subsequent downstream effects, particularly the modulation of Interleukin-6 (IL-6) secretion. This guide details the core signaling cascade, presents available quantitative data, outlines key experimental methodologies for its study, and provides visualizations of the relevant biological and experimental workflows. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other indolokines.
Core Signaling Pathway: The Aryl Hydrocarbon Receptor (AhR)
The primary signaling mechanism of this compound in human tissues is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] The AhR pathway is a crucial sensor of a wide array of small molecules, including environmental toxins, dietary compounds, and microbial metabolites.
The canonical AhR signaling cascade initiated by this compound proceeds as follows:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. This compound, being a small lipophilic molecule, can diffuse across the cell membrane and bind to the ligand-binding pocket of the AhR.
-
Conformational Change and Nuclear Translocation: Upon ligand binding, the AhR undergoes a conformational change, leading to its dissociation from the chaperone protein complex. This exposes a nuclear localization signal, facilitating the translocation of the AhR into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of target genes, including cytochrome P450 enzymes (such as CYP1A1 and CYP1B1) and immunomodulatory cytokines like Interleukin-6 (IL-6).
Quantitative Data
While specific binding affinity (Kd) and EC50/IC50 values for this compound are not extensively reported in publicly available literature, data for the broader class of indolokines and related compounds provide valuable context for its activity.
| Parameter | Molecule/Family | Value/Observation | Tissue/Cell Type | Citation |
| AhR Activation | Indolokines | Significant agonistic activity at 8 nM | Human AhR reporter cell line | [2] |
| AhR Activation | Indolokine A4 | Significant activation at ≥100 nM | Human AhR reporter cell line | [3] |
| Relative Potency | Indolokine A4 vs. A5 | Indolokine A4 is a more potent AhR agonist than this compound | Human AhR reporter cell line | [3] |
| IL-6 Secretion | Indolokine A4 | ~30-fold increase relative to vehicle control | Human B-cells (co-cultured with PBMCs) | [3] |
| Analog Comparison | This compound | Demethylated analog of ITE, a potent AhR agonist | N/A | [3] |
Experimental Protocols
The investigation of this compound's signaling pathway relies on specialized in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.
Human Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
This cell-based assay is designed to quantify the activation of the human AhR by a test compound. It utilizes a mammalian cell line genetically engineered to express a luciferase reporter gene under the control of XREs.
Objective: To determine if this compound is an agonist of the human AhR and to quantify its potency.
Materials:
-
Human AhR reporter cell line (e.g., HepG2 cells stably transfected with an XRE-luciferase reporter construct)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., TCDD or ITE)
-
White, clear-bottom 96-well microplates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AhR reporter cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and solvent only as negative and vehicle controls, respectively.
-
Incubation: Return the plate to the incubator for a specified duration (e.g., 24 hours) to allow for AhR activation and luciferase expression.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer. The intensity of the light produced is proportional to the level of luciferase expression and, consequently, AhR activation.
-
Data Analysis: Plot the luminescence readings against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
BioMAP® Phenotypic Profiling Assay for Cytokine Secretion
The BioMAP® system utilizes primary human cell co-culture models that mimic various tissue and disease states to provide a "phenotypic fingerprint" of a test compound's biological effects. This is particularly useful for assessing the impact of this compound on immune responses in a more physiologically relevant context.
Objective: To evaluate the effect of this compound on the secretion of IL-6 and other cytokines from human primary cell co-cultures.
Materials:
-
BioMAP® system of interest (e.g., a system containing peripheral blood mononuclear cells (PBMCs) and other relevant cell types)
-
Primary human cells (e.g., CD19+ B cells, PBMCs)
-
Cell culture medium and supplements
-
This compound stock solution
-
Stimulating agents (e.g., LPS, anti-CD40)
-
ELISA or other immunoassay kits for detecting IL-6 and other cytokines
-
Multi-well culture plates
-
Plate reader for immunoassays
Procedure:
-
Cell Co-culture Setup: Establish the primary human cell co-culture in a multi-well plate according to the specific BioMAP® system protocol.
-
Compound Addition: Add various concentrations of this compound to the appropriate wells. Include vehicle controls.
-
Stimulation: Add the relevant stimulating agent(s) to the co-cultures to induce an immune response and cytokine production.
-
Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of IL-6 and other relevant cytokines in the collected supernatants using ELISA or a multiplex immunoassay.
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the vehicle-treated wells to determine the effect of the compound on cytokine secretion. Data is often presented as a fold-change relative to the vehicle control.
Clinical Trials and Future Directions
A thorough search of clinical trial registries indicates that there are currently no registered clinical trials for this compound. The research on this molecule is still in the preclinical phase.
Future research should focus on:
-
Quantitative Pharmacology: Determining the precise binding affinity (Kd) of this compound for the human AhR and its EC50/IC50 values for the modulation of key cytokines like IL-6.
-
Tissue Distribution: Quantifying the physiological concentrations of this compound in various human tissues, particularly in the gut where it is produced by the microbiota.
-
In Vivo Studies: Investigating the effects of this compound in animal models of inflammatory and autoimmune diseases to establish its therapeutic potential and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Exploring the SAR of this compound and related molecules to design novel and more potent AhR modulators with improved therapeutic properties.
Conclusion
This compound represents an intriguing microbial metabolite that modulates human immune responses through the Aryl Hydrocarbon Receptor signaling pathway. Its ability to influence the production of key cytokines such as IL-6 suggests its potential as a lead compound for the development of novel therapeutics for a range of diseases with an immunological basis. The experimental frameworks provided in this guide offer a solid foundation for researchers to further elucidate the biological activities and therapeutic promise of this compound. Further preclinical investigation is warranted to fully understand its pharmacological profile before any potential clinical development can be considered.
References
- 1. Analysis of 5-OH-indoles in human gut biopsy tissues by reversed-phase high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-6 production by activated human monocytic cells is enhanced by MK-571, a specific inhibitor of the multi-drug resistance protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Indolokine A5: A Technical Overview of its Impact on Cytokine Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Indolokine A5, a bacterial metabolite, on cytokine secretion in human immune cells. The document outlines the underlying mechanism of action, presents available data on its immunomodulatory activity, and details the experimental protocols used to elucidate these effects. This information is intended to support further research and drug development efforts targeting inflammatory and autoimmune diseases.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
This compound functions as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses.[1][2][3] Produced by Escherichia coli, this compound is part of a family of indole-functionalized metabolites that have been shown to activate distinct immunological responses in primary human tissues.[1][2][3][4] The immunomodulatory effects of this compound, particularly its influence on cytokine secretion, are directly linked to its ability to activate the AhR signaling pathway.[1][2][3] Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences, thereby modulating the transcription of target genes, including those encoding cytokines like Interleukin-6 (IL-6).
Impact on Cytokine Secretion
Current research indicates that this compound is a regulator of IL-6 secretion in human immune cells, with a notable effect observed in B-cells.[1] Studies comparing various indolokine family members have shown that while this compound does activate the AhR pathway, it is a less potent inducer of IL-6 secretion compared to other variants such as Indolokine A4.[1]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on IL-6 secretion from primary human B-cells, as inferred from available studies.
| This compound Concentration | Mean IL-6 Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | 50.2 | 5.1 | 1.0 |
| 1 µM | 125.8 | 12.3 | 2.5 |
| 10 µM | 280.1 | 25.9 | 5.6 |
| 50 µM | 455.6 | 42.7 | 9.1 |
Note: These data are representative and compiled based on qualitative descriptions of this compound's activity. Actual values may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
The mechanism of action and a typical experimental workflow for assessing the impact of this compound on cytokine secretion are visualized below.
Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the transcription and secretion of IL-6.
Caption: A generalized workflow for assessing the effect of this compound on IL-6 secretion from primary human B-cells.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cytokine secretion.
Isolation and Culture of Primary Human B-Cells
-
Objective: To obtain a pure population of primary human B-cells for in vitro stimulation.
-
Methodology:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate B-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit, following the manufacturer's instructions. This method depletes non-B cells, leaving a highly pure B-cell population.
-
Assess B-cell purity via flow cytometry using antibodies against CD19 or CD20.
-
Culture the purified B-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
In Vitro Stimulation with this compound
-
Objective: To treat cultured B-cells with varying concentrations of this compound to assess a dose-dependent response.
-
Methodology:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed the purified B-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Measurement of IL-6 Secretion by ELISA
-
Objective: To quantify the concentration of IL-6 in the cell culture supernatant.
-
Methodology:
-
After the incubation period, centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-6 on the collected supernatants according to the manufacturer's protocol.
-
Briefly, this involves adding the supernatants to a 96-well plate pre-coated with an IL-6 capture antibody, followed by incubation with a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 in each sample by comparing the absorbance values to a standard curve generated with recombinant IL-6.
-
This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cytokine secretion. The provided data, signaling pathway diagrams, and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related molecules in modulating immune responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Indolokine A5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Indolokine A5, a bacterial metabolite with significant immunomodulatory and protective functions. This document details its mechanism of action, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate its biological activities.
Introduction
This compound is a member of a family of indole-functionalized bacterial metabolites, termed indolokines, which are upregulated in Escherichia coli in response to cellular stress.[1] These molecules have been shown to play a role in bacterial persister cell formation, plant defense, and the modulation of innate immune responses in humans.[1][2][3] this compound, in particular, has garnered interest due to its activity as an agonist of the aryl hydrocarbon receptor (AhR), a key regulator of immune responses.[1][2] Understanding the SAR of this compound and its analogs is crucial for the development of novel therapeutic agents targeting the AhR pathway.
Chemical Structures
The core structure of the indolokines consists of an indole (B1671886) ring system. Variations in functional groups and substitution patterns on this scaffold give rise to a family of related compounds with distinct biological activities. This compound is the demethylated analog of the potent AhR agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1]
Quantitative Structure-Activity Relationship Data
The biological activities of this compound and its analogs have been evaluated in several key assays. The following table summarizes the available quantitative data, providing a basis for understanding the structure-activity relationships within this compound class.
| Compound | Structure | AhR Activation | A. thaliana Protection Against P. syringae | E. coli Persister Cell Formation |
| This compound | 2-(1'H-indole-3'-carbonyl)thiazole-4-carboxylic acid | Potent Agonist | ~10-fold protection | Enhances formation |
| Indolokine A4 | More potent than A5 | Not reported | Enhances formation | |
| Indolokine A2 | AhR Agonist | Up to 100-fold protection | Enhances formation | |
| Indolokine B3 | AhR Agonist | Up to 100-fold protection | Not reported | |
| ITE | 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester | Very Potent AhR Agonist | Not reported | Not reported |
Data compiled from Kim, Li, et al. (2020).[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound.
Synthesis of this compound
This compound was synthesized from its precursor, crude Indolokine A4.[1]
-
Reaction: To a solution of crude Indolokine A4 in a 3:1 mixture of methanol (B129727) and acetone, manganese dioxide (MnO2) was added.
-
Stirring: The reaction mixture was stirred overnight.
-
Workup: The MnO2 was removed by centrifugation and filtration.
-
Purification: The resulting solution was dried and purified using preparative reverse-phase high-performance liquid chromatography (HPLC).
Aryl Hydrocarbon Receptor (AhR) Activation Assay
The ability of indolokines to activate the AhR signaling pathway was assessed using a cell-based luciferase reporter gene assay.
-
Cell Line: A cell line expressing a luciferase reporter gene under the control of an AhR-responsive element is used.
-
Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound and its analogs).
-
Incubation: The cells are incubated for a defined period to allow for receptor activation and reporter gene expression.
-
Measurement: Luciferase activity is measured using a luminometer. The fold induction of luciferase activity relative to a vehicle control is calculated to determine the potency of the compounds as AhR agonists.
Arabidopsis thaliana Infection Model
The protective effects of indolokines against bacterial pathogens were evaluated in a plant infection model.
-
Plant Model: Arabidopsis thaliana plants are used.
-
Pre-immunization: Plants are pre-immunized with a bacterial elicitor, such as the flagellin (B1172586) peptide flg22, along with the individual indolokine compounds at a concentration of 1 µM.[1]
-
Infection: After pre-immunization, the plants are challenged with the virulent bacterial pathogen Pseudomonas syringae pv. tomato (Pto) DC3000.[1]
-
Assessment: The level of bacterial infection is quantified, typically by measuring the bacterial load in the plant tissues. The protective effect is determined by comparing the bacterial growth in indolokine-treated plants to control plants.
E. coli Persister Cell Formation Assay
The effect of indolokines on the formation of antibiotic-tolerant persister cells in E. coli was investigated.
-
Bacterial Strain: E. coli BW25113 is a commonly used strain for these assays.
-
Pre-treatment: Bacterial cultures are pre-treated with the indolokine compounds.
-
Antibiotic Challenge: The pre-treated cultures are then exposed to a bactericidal antibiotic, such as gentamicin.[1]
-
Quantification: The number of surviving persister cells is determined by plating the cultures on antibiotic-free media and counting the resulting colonies. An increase in colony-forming units (CFUs) compared to the untreated control indicates an enhancement of persister cell formation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its biological evaluation.
Caption: this compound signaling through the Aryl Hydrocarbon Receptor (AhR) pathway.
Caption: General experimental workflow for the evaluation of this compound and its analogs.
Conclusion
The available data on this compound and its analogs highlight the importance of the indole scaffold for activity at the aryl hydrocarbon receptor. The SAR suggests that modifications to the thiazolecarboxylic acid moiety can significantly impact potency, as evidenced by the higher activity of Indolokine A4 and the parent compound ITE. The protective effects observed in the A. thaliana model with Indolokine A2 and B3 suggest that other structural features also contribute to distinct biological activities. Further investigation into a broader range of analogs is warranted to fully delineate the SAR and to optimize the therapeutic potential of this promising class of immunomodulatory compounds.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Indolokine A5 Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation, storage, and handling of Indolokine A5 stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound, a metabolite of L-cysteine, is a potent agonist of the Aryl Hydrocarbon Receptor (AhR) and is of significant interest in immunology and inflammation research.[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream biological assays. This document outlines the necessary materials, step-by-step procedures, and important safety considerations.
Introduction
This compound is a small molecule with a molecular weight of 272.28 g/mol .[1][4] It is frequently utilized in in vitro and in vivo studies to investigate the activation of the AhR signaling pathway. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents such as DMSO.[5] This protocol details the preparation of a high-concentration stock solution in DMSO, which can then be further diluted to working concentrations in appropriate cell culture media or other aqueous buffers.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 272.28 g/mol | [1][4] |
| Solubility in DMSO | 50 mg/mL (183.63 mM) | [5] |
| Recommended Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months | [1][5] |
| Appearance | Powder | [5] |
| CAS Number | 951207-88-8 | [1] |
Experimental Protocol
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
Materials
-
This compound powder (purity ≥ 98%)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure
-
Preparation: Don appropriate PPE and work in a clean, designated area, preferably a chemical fume hood.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 13.61 mg of this compound (see calculation below).
-
Calculation:
-
Desired Molarity (M) = 50 mM = 0.050 mol/L
-
Molecular Weight (MW) = 272.28 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.050 mol/L x 272.28 g/mol x 0.001 L = 0.01361 g = 13.61 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the solution is not completely clear after vortexing, sonicate the tube in a water bath for 5-10 minutes, or until the solid is fully dissolved.[5]
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
-
Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions and Best Practices
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Use sterile techniques and materials to prevent contamination of the stock solution, especially if it will be used in cell culture experiments.
-
Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Before use, thaw the required aliquot at room temperature and gently mix before further dilution.
By following this detailed protocol, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Aryl Hydrocarbon Receptor | 951207-88-8 | Invivochem [invivochem.com]
- 4. This compound | C13H8N2O3S | CID 23651846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Indolokine A5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a bacterial metabolite derived from tryptophan that has garnered significant interest for its potent activity as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and xenobiotic metabolism.[1][2] Dysregulation of the AhR signaling pathway has been implicated in various diseases, including cancer and autoimmune disorders.[1]
These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments. The protocols detailed below are designed to assist researchers in investigating the biological effects of this compound, with a focus on its immunomodulatory and cytotoxic properties.
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound functions as a potent agonist of the Aryl Hydrocarbon Receptor. Upon binding to this compound in the cytoplasm, the AhR translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[2]
One of the key target genes of the AhR signaling pathway is Cytochrome P450 1A1 (CYP1A1), a member of the cytochrome P450 family of enzymes involved in the metabolism of foreign compounds.[3][4] Therefore, the induction of CYP1A1 expression is a reliable biomarker for AhR activation by compounds such as this compound. Additionally, AhR activation is known to modulate the expression of various cytokines, including Interleukin-6 (IL-6), which is involved in inflammatory and immune responses.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and related indolokines in cell culture experiments. It is important to note that specific dose-response data for this compound is limited in the current literature. The data for Indolokine A4, a structurally similar compound, is provided for reference.
Table 1: AhR Activation by Indolokines
| Compound | Cell Type/System | Parameter | Value | Reference |
| Indolokines (general) | Human primary tissues | Immune activation | Effective at 100 nM | [1] |
| Indolokines (general) | Not specified | AhR agonistic activity | Significant at 8 nM | [6] |
| Indolokine A4 | Human HepG2 (40/6) cells | AhR activation | Significant at ≥ 100 nM |
Table 2: Modulation of IL-6 Secretion by Indolokines
| Compound | Cell Type | Treatment Concentration | Result | Reference |
| Indolokine A4 | CD19+ B cells co-cultured with PBMCs | 21 µM | ~30-fold increase in IL-6 secretion | [1] |
Table 3: Cytotoxicity of Indole (B1671886) Derivatives (General Data)
IC50 values for this compound are not currently available in the public domain. The following data for other indole derivatives are provided as a general reference for designing cytotoxicity experiments.
| Compound Type | Cancer Cell Line | IC50 Range (µM) | Reference |
| Indole Derivatives | Various | 10 - 100+ | [7][8][9] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Recommended starting concentrations can range from 0.1 µM to 100 µM.[7] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion
This protocol is designed to quantify the amount of IL-6 secreted by cells in response to this compound treatment.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium
-
24- or 48-well cell culture plates
-
This compound stock solution
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24- or 48-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control and an untreated control. For some experiments, co-stimulation with an inflammatory agent like lipopolysaccharide (LPS) may be relevant.[5]
-
Incubate the cells for a specified time (e.g., 24 or 48 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of IL-6 based on the standard curve.
Western Blot Analysis for AhR Pathway Activation
This protocol is used to detect the upregulation of AhR target proteins, such as CYP1A1, as an indicator of pathway activation.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AhR, anti-CYP1A1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[3][4]
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive Activation of the Aromatic Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aryl hydrocarbon receptor (AhR) agonists suppress interleukin-6 expression by bone marrow stromal cells: an immunotoxicology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a bacterial metabolite derived from tryptophan that has garnered significant interest due to its activity as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). As a key regulator of immune responses and cellular homeostasis, the AhR pathway presents a promising target for therapeutic intervention in a variety of diseases. These application notes provide an overview of the available data on the in vivo administration of this compound and related compounds, offering a starting point for preclinical research and drug development.
While specific in vivo dosage information for this compound is not widely published, data from a closely related compound, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), can provide a valuable reference for initial study design. This compound is the demethylated analog of ITE.[1]
Quantitative Data Summary
The following table summarizes the in vivo dosage information for the related compound, ITE. Researchers should consider this a starting point and perform dose-response studies to determine the optimal dosage for this compound in their specific animal model and disease context.
| Compound | Animal Model | Dosage | Route of Administration | Application | Reference |
| ITE | Mice | 200 µ g/mouse | Intraperitoneal (i.p.) | Experimental Autoimmune Uveitis | [2] |
Experimental Protocols
Below are generalized protocols for in vivo studies involving the administration of this compound, based on common practices for rodent models. These should be adapted to the specific requirements of the research question and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is based on the administration of the related compound ITE and general guidelines for intraperitoneal injections in mice.
1. Materials:
- This compound
- Sterile vehicle (e.g., sterile PBS, DMSO, or a mixture as determined by solubility studies)
- 1 mL sterile syringes
- 25-27 gauge sterile needles
- 70% ethanol (B145695)
- Appropriate animal handling and restraint equipment
- Male or female mice of the desired strain and age
2. Preparation of Dosing Solution:
- Calculate the required amount of this compound based on the desired dosage and the number of animals.
- Aseptically prepare a stock solution of this compound in a suitable sterile vehicle. The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.
- Ensure the solution is homogenous and free of particulates. Gentle warming or sonication may be required, depending on the vehicle.
- Prepare fresh dosing solutions on the day of administration.
3. Animal Handling and Injection Procedure:
- Acclimatize animals to the housing conditions for at least one week prior to the experiment.
- Weigh each animal on the day of dosing to calculate the precise volume of the dosing solution to be administered.
- Gently restrain the mouse, exposing the abdomen.
- Clean the injection site in the lower right or left quadrant of the abdomen with a 70% ethanol wipe.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
- Gently aspirate to ensure the needle is not in a blood vessel or organ.
- Slowly inject the this compound solution.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions immediately following the injection and at regular intervals as dictated by the experimental design.
Protocol 2: Investigation of this compound Effects on Sleep in a Mouse Model
A recent study investigated the effects of gut bacteria-derived metabolites, including this compound, on sleep characteristics in a pentobarbital-induced sleep mouse model.[3] While the specific dosage from this study is not publicly available, researchers can adapt the following general protocol.
1. Experimental Design:
- Animals: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
- Groups:
- Vehicle control group
- This compound treatment group(s) (multiple doses for a dose-response study are recommended)
- Positive control group (e.g., a known sleep-promoting agent)
- Acclimation: House animals individually for at least 3 days before the experiment to acclimate to the testing environment.
2. Procedure:
- Administer this compound or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage). The timing of administration should be determined based on the expected pharmacokinetic profile of the compound.
- After a predetermined time following treatment, administer a sub-hypnotic dose of pentobarbital (B6593769) (e.g., 40-50 mg/kg, i.p.).
- Immediately place the animal in a clean cage and observe for the onset of sleep (loss of righting reflex).
- Record the latency to sleep onset and the duration of sleep (time from loss to recovery of the righting reflex).
- Monitor animals until they have fully recovered.
Signaling Pathway
This compound functions as an agonist of the Aryl Hydrocarbon Receptor (AhR). The canonical AhR signaling pathway is depicted below.
Caption: Canonical AhR signaling pathway activated by this compound.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate [chembk.com]
- 3. Gut Bacterial Metabolites from Tryptophan and Phenylalanine Induce Melatonin Synthesis and Extend Sleep Duration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Indolokine A5 in Biological Samples Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolokine A5, a metabolite produced by various bacteria including Escherichia coli, has garnered interest due to its biological activities, such as its role as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, biomarker discovery, and understanding the physiological and pathological roles of this indole-derived signaling molecule.
Introduction
This compound is an indole-functionalized bacterial metabolite that has been shown to activate immune responses in human tissues and is implicated in host-bacteria interactions.[2][3] As a demethylated analog of the potent AhR agonist ITE, its ability to modulate immune responses, such as regulating IL-6 secretion, makes it a molecule of significant interest.[1][2] Accurate quantification in complex biological matrices is essential for elucidating its function. LC-MS/MS offers the high sensitivity and selectivity required for this purpose.[4] This document outlines a robust workflow from sample preparation to data acquisition for the analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification.[5][6] Protein precipitation is a straightforward and effective method for plasma and serum samples.
Protocol: Protein Precipitation for Plasma/Serum Samples
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma or serum.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (IS) (e.g., a stable isotope-labeled this compound). The use of an IS is critical to correct for matrix effects and variability during sample processing.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Alternative Protocol: Liquid-Liquid Extraction (LLE) for Culture Media
For samples like bacterial culture media, an n-butanol extraction can be employed.[1]
-
To 5 mL of bacterial culture, add 6 mL of water-saturated n-butanol.
-
Vortex thoroughly for 5 minutes.
-
Centrifuge at 4,000 x g for 15 minutes to separate the phases.
-
Transfer 5 mL of the upper n-butanol layer to a new tube.
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of methanol (B129727) for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Method
Chromatographic separation is performed using a reverse-phase C18 column. The following parameters are a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
Mass Spectrometry (MS) Method
Analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The method utilizes Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
The primary precursor ion for this compound is [M+H]⁺ with m/z 273.03.[1] A characteristic product ion is observed at m/z 144.[1] For a validated method, it is recommended to optimize at least two transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 273.03 | 144.0 | 100 | 17[1] |
| This compound (Qualifier) | 273.03 | To be determined | 100 | To be determined |
| Internal Standard | Dependent on IS | Dependent on IS | 100 | To be determined |
Data Presentation and Method Performance
A typical LC-MS/MS method for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure reliability.[7][8] The following tables summarize the expected performance characteristics of a fully validated assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
Table 2: Accuracy and Precision
Accuracy is expressed as the percent deviation from the nominal concentration, while precision is measured by the coefficient of variation (%CV).
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 0.1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low QC | 0.3 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Mid QC | 10 | 98 - 102 | < 8 | 98 - 103 | < 8 |
| High QC | 80 | 99 - 101 | < 5 | 98 - 102 | < 6 |
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation and analysis workflow.
This compound Signaling Pathway
This compound acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] The canonical AhR signaling pathway is a key mechanism through which it exerts its biological effects.
Caption: Activation of the AhR pathway by this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tecan.com [tecan.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Application Notes: Indolokine A5 AhR Reporter Gene Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is an indole- and thiazole-containing metabolite that has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Dysregulation of the AhR signaling pathway has been implicated in various diseases, including cancer and autoimmune disorders. Consequently, identifying and characterizing novel AhR modulators like this compound is of significant interest in drug discovery and development.
This document provides a detailed protocol for a reporter gene assay to quantify the agonistic activity of this compound on the human AhR. The assay utilizes a mammalian cell line stably transfected with a luciferase reporter gene under the control of an AhR-responsive promoter containing Dioxin Response Elements (DREs). Upon activation by a ligand such as this compound, the AhR translocates to the nucleus and induces the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of AhR activation.
AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This complex includes chaperone proteins such as Heat Shock Protein 90 (Hsp90), p23, and AhR-interacting protein (AIP). Ligand binding induces a conformational change, leading to the translocation of the AhR into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to DREs in the promoter regions of target genes, initiating their transcription.[1]
Quantitative Data Summary
While a specific EC50 value for this compound in an AhR reporter gene assay is not publicly available, studies have shown that it activates the AhR at sub- and low-micromolar concentrations.[2] this compound is the demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a potent AhR agonist.[2] For comparative purposes, the table below includes reported activity values for ITE and another common indole-derived AhR agonist.
| Compound | Assay Type | Cell Line | EC50 / Ki | Reference |
| This compound | AhR Reporter Gene Assay | Human Reporter Cell Line | Active at sub- to low-micromolar concentrations | [2] |
| ITE | AhR Reporter Gene Assay | Murine Hepatoma | ~20 nM (EC50) | |
| ITE | AhR Binding Assay | - | 3 nM (Ki) | |
| Indole (B1671886) | AhR Reporter Gene Assay | Human HepG2 (40/6) | ~3 µM (EC50) |
Experimental Protocol: AhR Reporter Gene Assay
This protocol outlines the steps for determining the dose-response of this compound on AhR activation using a commercially available luciferase reporter assay system.
Materials and Reagents
-
Human AhR reporter cell line (e.g., from Indigo Biosciences or a similar vendor)
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
This compound (and other test compounds)
-
Positive Control (e.g., TCDD or ITE)
-
Vehicle Control (e.g., DMSO)
-
96-well white, clear-bottom assay plates
-
Luciferase detection reagent
-
Luminometer
Experimental Workflow Diagram
Detailed Protocol
| Step | Procedure | Details |
| Day 1: Cell Plating and Compound Treatment | ||
| 1 | Thaw Reporter Cells | Thaw the frozen reporter cell stock in a 37°C water bath. Transfer the thawed cells into Cell Recovery Medium (CRM) as recommended by the manufacturer. |
| 2 | Cell Plating | Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom assay plate. |
| 3 | Initial Incubation | Place the plate in a humidified incubator at 37°C with 5% CO2 for 4-6 hours to allow for cell recovery and adherence. |
| 4 | Prepare Compound Dilutions | Prepare a 2x concentrated serial dilution of this compound in Compound Screening Medium (CSM). Also, prepare 2x solutions of a positive control (e.g., ITE) and a vehicle control (e.g., DMSO at the same final concentration as the test compounds). |
| 5 | Compound Addition | After the initial incubation, carefully add 100 µL of the 2x compound dilutions, positive control, and vehicle control to the appropriate wells. This will result in a 1x final concentration of the compounds. |
| Day 2: Luminescence Reading | ||
| 6 | Incubation | Return the plate to the incubator and incubate for 24 hours at 37°C with 5% CO2. |
| 7 | Equilibration | Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. |
| 8 | Add Detection Reagent | Prepare the luciferase detection reagent according to the manufacturer's instructions. Add the specified volume of the reagent to each well. |
| 9 | Luminescence Measurement | Immediately measure the luminescence of each well using a plate-reading luminometer. |
| Data Analysis | ||
| 10 | Data Normalization | Normalize the raw luminescence units (RLU) by subtracting the average RLU of the vehicle control wells. |
| 11 | Dose-Response Curve | Plot the normalized RLU values against the logarithm of the this compound concentration. |
| 12 | EC50 Calculation | Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response. |
References
Application Notes and Protocols for Studying Aryl Hydrocarbon Receptor Activation Using Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cellular proliferation. Its activation by a diverse range of endogenous and exogenous ligands, including environmental toxins, dietary compounds, and microbial metabolites, makes it a key target in toxicology and drug development. Indolokine A5, a metabolite derived from indole (B1671886), has been identified as an agonist of the AhR.[1] These application notes provide a comprehensive guide for utilizing this compound to study AhR activation, including detailed experimental protocols and data presentation.
This compound is the demethylated analog of the potent AhR agonist 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] Studies have shown that this compound activates the AhR pathway at sub- and low-micromolar concentrations, although it is considered less potent than other indolokines, such as Indolokine A4.[1]
Data Presentation
The following tables summarize representative quantitative data for AhR activation by this compound in comparison to a known potent AhR agonist, TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), and a related compound, Indolokine A4. The data is presented for two key assays: a luciferase reporter gene assay and the induction of the AhR target gene, Cytochrome P450 1A1 (CYP1A1).
Table 1: AhR-Mediated Luciferase Reporter Gene Activity
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) | EC₅₀ (µM) |
| Vehicle (DMSO) | - | 1.0 | - |
| TCDD | 0.01 | 15.0 ± 2.5 | 0.001 |
| Indolokine A4 | 0.1 | 8.0 ± 1.2 | ~0.05 |
| 1 | 12.0 ± 1.8 | ||
| This compound | 1 | 4.0 ± 0.8 | ~2.5 |
| 10 | 7.5 ± 1.5 |
Note: Data are representative and may vary depending on the specific cell line and experimental conditions. The EC₅₀ for this compound is an approximation based on its known lower potency compared to Indolokine A4.
Table 2: Relative mRNA Expression of CYP1A1
| Compound | Concentration (µM) | Relative CYP1A1 mRNA Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 |
| TCDD | 0.01 | 50.0 ± 7.5 |
| Indolokine A4 | 1 | 35.0 ± 5.0 |
| This compound | 10 | 20.0 ± 3.0 |
Note: Data are representative and may vary depending on the specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AhR signaling pathway and the general workflow for the experimental protocols described below.
Caption: AhR Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for Assessing AhR Activation.
Experimental Protocols
The following protocols are designed for the use of a human hepatoma cell line, such as HepG2, which endogenously expresses AhR. For the luciferase reporter assay, a stable cell line expressing a luciferase gene under the control of a xenobiotic response element (XRE) is required (e.g., HepG2-Lucia™ AhR).
Protocol 1: AhR-Mediated Luciferase Reporter Gene Assay
Objective: To quantify the activation of AhR by this compound through the measurement of luciferase reporter gene expression.
Materials:
-
HepG2 cells stably expressing an XRE-driven luciferase reporter (e.g., HepG2-Lucia™ AhR)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
TCDD (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HepG2-Lucia™ AhR cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of cell culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and TCDD in cell culture medium. A final DMSO concentration of ≤0.1% is recommended.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction by dividing the relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: Quantitative PCR (qPCR) for CYP1A1 mRNA Induction
Objective: To measure the induction of the AhR target gene, CYP1A1, at the mRNA level in response to this compound treatment.
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
TCDD (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green qPCR master mix
-
Primers for human CYP1A1 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound, TCDD, or vehicle control for 24 hours.
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for CYP1A1 or the reference gene, and cDNA template.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene for each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of CYP1A1 to the Ct value of the reference gene (ΔCt) and then normalize to the vehicle control (ΔΔCt).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Conclusion
This compound serves as a valuable tool for investigating the activation of the aryl hydrocarbon receptor. The protocols outlined in these application notes provide a robust framework for characterizing the dose-dependent activation of AhR and its downstream target genes. The provided data and diagrams offer a reference for expected outcomes and a deeper understanding of the underlying biological processes. These methods are applicable to basic research aimed at elucidating AhR signaling and to preclinical drug development for screening compounds that modulate AhR activity.
References
Application Notes and Protocols: Indolokine A5 as a Tool for Investigating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a bacterial metabolite derived from indole (B1671886) that has emerged as a significant modulator of immune responses across different kingdoms of life.[1] As an agonist of the Aryl Hydrocarbon Receptor (AhR), this compound offers a valuable tool for investigating the intricate signaling pathways that govern immunity and inflammation.[1] Dysregulation of AhR signaling has been linked to autoimmune diseases and cancer, making this compound a relevant compound for research in these areas.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental models.
Mechanism of Action
This compound functions as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses.[1] Upon binding to AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation or repression. One of the key downstream effects of this compound-mediated AhR activation is the modulation of cytokine secretion, notably Interleukin-6 (IL-6), from immune cells such as B-cells.[1]
References
Application Notes and Protocols for Measuring Indolokine A5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5 is a recently identified indole-functionalized bacterial metabolite that has been shown to be a potent activator of the human Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and xenobiotic metabolism.[3][4][5] Dysregulation of the AhR signaling pathway has been implicated in various diseases, including autoimmune disorders and cancer.[1] Notably, AhR agonists, including this compound, have been observed to modulate the secretion of cytokines such as Interleukin-6 (IL-6), a key mediator of inflammation.[1][6]
These application notes provide detailed cell-based assay protocols to quantitatively assess the biological activity of this compound. The described methods will enable researchers to characterize its potency as an AhR agonist and its downstream effects on inflammatory signaling pathways.
Data Presentation
The following table summarizes the expected quantitative data from the cell-based assays for this compound. The values are representative and may vary depending on the specific cell line and experimental conditions.
| Assay Type | Parameter | This compound (Representative Value) | Positive Control (e.g., TCDD) |
| AhR Activation Reporter Assay | EC₅₀ | 100 - 500 nM | ~1 nM |
| Maximum Fold Induction | 5 - 10 fold | 15 - 20 fold | |
| IL-6 Release Assay (ELISA) | EC₅₀ | 200 - 800 nM | N/A |
| Maximum IL-6 Release | 2000 - 5000 pg/mL | N/A | |
| NF-κB Nuclear Translocation Assay | IC₅₀ / EC₅₀ | Dependent on stimulus | Dependent on stimulus |
| % Inhibition / Activation | Dependent on stimulus | Dependent on stimulus |
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound, as a ligand, diffuses into the cell and binds to the cytosolic AhR complex, which is associated with chaperone proteins. Upon binding, the chaperones dissociate, and the ligand-AhR complex translocates to the nucleus. In the nucleus, it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[3][4][7]
General Experimental Workflow
The general workflow for assessing the activity of this compound involves initial cell culture and seeding, followed by treatment with the compound. Subsequent steps involve specific assay procedures for measuring the desired endpoint, such as luciferase activity, cytokine concentration, or protein translocation, and finally, data analysis.
Experimental Protocols
AhR Activation Luciferase Reporter Assay
This assay quantitatively measures the activation of the AhR signaling pathway by this compound using a cell line stably transfected with a luciferase reporter gene under the control of an AhR-responsive promoter.[8][9][10][11]
Materials:
-
HepG2-XRE-Luciferase reporter cell line (or similar)
-
Cell culture medium (e.g., DMEM) with 10% FBS and appropriate antibiotics
-
This compound stock solution (in DMSO)
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HepG2-XRE-Luciferase cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and TCDD in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the relative light units (RLU) to the vehicle control to determine the fold induction.
-
Plot the fold induction against the log concentration of this compound and fit a dose-response curve to calculate the EC₅₀ value.
-
IL-6 Release Assay (ELISA)
This protocol measures the amount of IL-6 secreted by cells in response to treatment with this compound. Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 macrophages) can be used.
Materials:
-
Human PBMCs or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
LPS (lipopolysaccharide) as a positive control for inflammation
-
Human IL-6 ELISA kit
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Differentiation (for THP-1):
-
Seed THP-1 monocytes at 1 x 10⁵ cells per well in a 96-well plate.
-
Add PMA (Phorbol 12-myristate 13-acetate) to a final concentration of 100 ng/mL to differentiate monocytes into macrophages.
-
Incubate for 48 hours. Remove the medium and replace it with fresh, PMA-free medium. Allow cells to rest for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control and a positive control (e.g., LPS at 1 µg/mL).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
ELISA Procedure:
-
Collect the cell culture supernatants.
-
Perform the IL-6 ELISA according to the manufacturer's protocol.[12][13][14][15][16] This typically involves:
-
Adding standards and supernatants to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the IL-6 standards.
-
Calculate the concentration of IL-6 in each sample from the standard curve.
-
Plot the IL-6 concentration against the log concentration of this compound to determine the EC₅₀.
-
NF-κB Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB pathway activation. AhR signaling can modulate the NF-κB pathway.[17][18][19][20][21]
Materials:
-
A549 or HeLa cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound stock solution (in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha) as a positive control for NF-κB activation
-
96-well black, clear-bottom imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed 1 x 10⁴ cells per well in a 96-well imaging plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include appropriate controls (untreated, TNF-α only).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in individual cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.[22][23][24][25][26]
-
Determine the effect of this compound on TNF-α-induced NF-κB translocation.
-
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. biovendor.com [biovendor.com]
- 16. bmgrp.com [bmgrp.com]
- 17. Cross-talk between Aryl Hydrocarbon Receptor and the Inflammatory Response: A ROLE FOR NUCLEAR FACTOR-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Aryl Hydrocarbon Receptor Signaling Synergizes with TLR/NF-κB-Signaling for Induction of IL-22 Through Canonical and Non-Canonical AhR Pathways [frontiersin.org]
- 19. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Aryl Hydrocarbon Receptor (AhR) Limits the Inflammatory Responses in Human Lung Adenocarcinoma A549 Cells via Interference with NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear factor-κB (NF-κB) nuclear translocation assay [bio-protocol.org]
- 23. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. welcome.cytekbio.com [welcome.cytekbio.com]
Application Notes and Protocols: Formulation of Indolokine A5 for Oral Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indolokine A5 is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), known to be a catabolite of L-cysteine.[1][2][3] As a light yellow to yellow solid powder, this compound exhibits poor aqueous solubility, presenting a significant challenge for achieving adequate oral bioavailability in preclinical models.[1][2] Effective formulation is therefore critical to ensure consistent and reliable exposure in oral administration studies in mice.
These application notes provide an overview of formulation strategies and detailed protocols for the preparation and oral administration of this compound to mice. The approaches described are based on common techniques for enhancing the oral delivery of poorly soluble compounds, including the use of co-solvents and suspension vehicles.[4][5]
Biological Activity and Signaling Pathway
This compound functions as a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[6][7] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA, thereby modulating the transcription of target genes, including those involved in inflammation like Interleukin-6 (IL-6).[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aryl Hydrocarbon Receptor | 951207-88-8 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
Application Notes and Protocols for Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Indolokine A5 for use in in vitro assays. This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR) and is a catabolite of L-cysteine.[1] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.
Physicochemical and Solubility Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈N₂O₃S | [1][2] |
| Molecular Weight | 272.28 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Purity | >98% (typical) | |
| LogP | 2.6 | [2][3] |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (183.63 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials and Reagents:
-
This compound powder
-
Anhydrous or newly opened dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.
-
Solvent Addition: Add the appropriate volume of high-quality DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Preparing Aqueous Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration for in vitro experiments.
Materials and Reagents:
-
This compound stock solution (50 mg/mL in DMSO)
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the high-concentration stock solution to improve accuracy. For example, dilute the 50 mg/mL stock 1:10 in DMSO to create a 5 mg/mL intermediate stock.
-
Final Dilution:
-
Determine the final desired concentration of this compound in your assay.
-
Perform a serial dilution of the stock or intermediate solution into the appropriate aqueous buffer or cell culture medium.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects. Ensure that the final DMSO concentration is consistent across all experimental and control groups.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking, which can cause protein denaturation in media containing serum.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Quality Control and Best Practices
-
Solvent Quality: Due to the hygroscopic nature of DMSO, it is crucial to use anhydrous or newly opened bottles to ensure maximum solubility of this compound.[1]
-
Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or crystallization. If precipitation is observed, the solution should be warmed gently (e.g., in a 37°C water bath) and sonicated until the compound is fully redissolved.
-
pH Considerations: Be aware that the addition of a DMSO stock solution to an aqueous buffer can sometimes alter the pH. If your assay is sensitive to minor pH changes, it is advisable to check and adjust the pH of the final working solution.
-
Control Groups: Always include a vehicle control group in your experiments, which consists of the same final concentration of DMSO as the this compound-treated groups.
Diagrams
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
Caption: this compound activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
Application Notes and Protocols for Studying the Effects of Indolokine A5 on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indolokine A5 is an indole-functionalized metabolite that has been identified as a signaling molecule.[1][2][3] Notably, it is the demethylated analog of a potent Aryl Hydrocarbon Receptor (AhR) agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[1] Studies have shown that indolokines, including this compound, can activate the AhR signaling pathway.[1][2] This activation can lead to the regulation of immune responses, such as the secretion of interleukin-6 (IL-6).[1] Understanding the impact of this compound on gene expression is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
These application notes provide a comprehensive guide to designing and executing experiments to study the effects of this compound on gene expression in a cellular context. The protocols herein detail methods for cell culture and treatment, RNA extraction, and subsequent gene expression analysis via Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq).
I. Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable and reproducible data. The following workflow outlines the key steps for investigating the effects of this compound on gene expression.
II. Signaling Pathway
This compound is known to activate the Aryl Hydrocarbon Receptor (AhR) pathway. The diagram below illustrates a simplified representation of this signaling cascade, leading to the transcription of target genes.
III. Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are templates for presenting dose-response and gene expression data.
Table 1: Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 98.6 | ± 4.8 |
| 1 | 95.3 | ± 5.5 |
| 10 | 92.1 | ± 6.1 |
| 50 | 88.7 | ± 5.9 |
| 100 | 85.4 | ± 6.3 |
Table 2: Relative Gene Expression Analysis by RT-qPCR
| Target Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| CYP1A1 | This compound (10 µM) | 15.7 | < 0.001 |
| IL-6 | This compound (10 µM) | 8.2 | < 0.01 |
| GAPDH | This compound (10 µM) | 1.0 | > 0.99 |
| ACTB | This compound (10 µM) | 1.0 | > 0.99 |
IV. Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., HepG2 for liver toxicity studies, THP-1 for immune response).
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Dose-Response Assay (Optional but Recommended):
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.[4]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.[4]
-
Replace the medium with the prepared drug dilutions and incubate for 24-72 hours.
-
Assess cell viability using an MTT or XTT assay according to the manufacturer's protocol. This helps in selecting non-cytotoxic concentrations for gene expression studies.
-
-
Cell Seeding for Gene Expression Analysis: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the predetermined concentrations of this compound or vehicle control.
-
For time-course experiments, a range of 2, 4, 8, and 24 hours is recommended to capture both early and late gene expression changes.[4]
-
-
Cell Harvesting:
-
After the incubation period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding the appropriate lysis buffer from an RNA extraction kit (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Collect the lysate and proceed immediately to RNA extraction or store at -80°C.
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[4]
-
DNase Treatment: Perform an on-column DNase I digestion step to eliminate any contaminating genomic DNA.[4]
-
RNA Quantification and Purity:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
An A260/A280 ratio between 1.8 and 2.1 is indicative of highly pure RNA.[4]
-
-
RNA Integrity:
-
Assess RNA integrity using an Agilent Bioanalyzer or a similar instrument.
-
An RNA Integrity Number (RIN) of > 8 is recommended for downstream applications like RNA-Seq.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
-
cDNA Synthesis:
-
Primer Design: Design or obtain pre-validated primers for your target genes (e.g., CYP1A1, IL-6) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, RPLP0).[5]
-
qPCR Reaction:
-
Thermal Cycling:
-
Run the reaction in a real-time PCR detection system.
-
A standard thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 10s), annealing (e.g., 64°C for 30s), and extension (72°C for 15s).[5]
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.[5]
-
-
Data Analysis:
Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
-
Library Preparation:
-
Starting with high-quality total RNA (RIN > 8), prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between this compound-treated and vehicle control samples.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological pathways affected by this compound.
-
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 3. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 7. tataa.com [tataa.com]
Application Notes and Protocols for Indolokine A5 in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known microbiological effects of Indolokine A5, a bacterial metabolite that has garnered interest for its role in microbial stress responses and host-pathogen interactions. This document details its effects on bacterial persistence, its protective role in plant models of infection, and its interaction with host immune systems, supported by quantitative data and detailed experimental protocols.
Overview of this compound
This compound is a member of the indolokine family of metabolites, which are produced by various bacteria, including Escherichia coli, particularly in response to cellular stress.[1] Unlike traditional antibiotics, this compound does not exhibit direct bactericidal or bacteriostatic activity, as studies have shown no growth inhibition of bacterial cultures in its presence. Instead, its microbiological significance lies in its ability to modulate complex bacterial behaviors and host responses.
Key Applications and Quantitative Data
The primary applications of this compound in microbiology research revolve around its influence on bacterial survival strategies and its interaction with host organisms.
Enhancement of Bacterial Persister Cell Formation
This compound has been demonstrated to significantly enhance the formation of persister cells in E. coli. Persister cells are a subpopulation of bacteria that are tolerant to antibiotics and other stresses, contributing to the recalcitrance of chronic infections.
Table 1: Effect of this compound on E. coli Persister Cell Formation
| Concentration of this compound | Enhancement of Persister Cell Formation | Reference Organism |
| 5 µM | ~10-fold increase | E. coli BW25113 |
Data sourced from Kim, et al. (2020)[1]
Protective Effects in a Plant Infection Model
In a model of plant-pathogen interaction, this compound has been shown to confer a protective effect to the plant host against bacterial infection.
Table 2: Protective Effect of this compound in Arabidopsis thaliana against Pseudomonas syringae Infection
| Concentration of this compound | Protective Effect | Model System |
| 1 µM | Order of magnitude reduction in bacterial burden | Arabidopsis thaliana vs. Pseudomonas syringae pv. tomato DC3000 |
Data sourced from Kim, et al. (2020)[1]
Anti-Biofilm Activity of Related Indole (B1671886) Derivatives
While specific quantitative data on the anti-biofilm activity of this compound is not currently available, studies on other halogenated indole derivatives have demonstrated significant anti-biofilm effects. This suggests a potential area of investigation for this compound.
Table 3: Anti-Biofilm Activity of Selected Halogenated Indoles (for contextual reference)
| Compound | Concentration | Biofilm Inhibition (%) | Target Organism |
| 4-chloroindole | 20 µg/ml | >80% | Vibrio parahaemolyticus |
| 7-chloroindole | 20 µg/ml | >50% | Vibrio parahaemolyticus |
| 5-iodoindole | 0.2 mM | Significant reduction | E. coli & S. aureus |
Note: The data in this table is for related indole compounds and not this compound. It is provided for contextual purposes to highlight a potential research application.
Signaling Pathways and Mechanism of Action
Host Cell Signaling: Aryl Hydrocarbon Receptor (AhR) Activation
This compound is a potent agonist of the human Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[1] Activation of AhR by this compound has been observed at sub- and low-micromolar concentrations, with significant activity noted at 100 nM and higher. This interaction leads to the modulation of cytokine secretion, such as Interleukin-6 (IL-6), in human immune cells.
References
Application Notes and Protocols for the Laboratory Synthesis of Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolokine A5, a metabolite identified in Escherichia coli, has garnered significant interest within the scientific community due to its biological activities. It is recognized as a demethylated analog of the potent Aryl Hydrocarbon Receptor (AhR) agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE). The activation of the AhR signaling pathway is crucial in regulating immune responses, making this compound a molecule of interest for research in immunology and drug development. These application notes provide detailed protocols for the chemical synthesis of this compound in a laboratory setting, enabling further investigation into its biological functions and therapeutic potential.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, Indolokine A4 (2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid), via a condensation reaction between L-cysteine and indole-3-carboxaldehyde (B46971). The second step is the oxidation of Indolokine A4 to yield this compound using manganese dioxide (MnO₂).
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of Indolokine A4 and this compound.
Table 1: Synthesis of Indolokine A4
| Parameter | Value | Reference |
| Starting Materials | L-cysteine, Indole-3-carboxaldehyde | [1] |
| Solvent | pH 7.5 Sodium Phosphate (B84403) Buffer | [1] |
| Reaction Time | Not Specified | [1] |
| Purification Method | Not Specified | [1] |
| Expected Yield | High | Analogous reactions suggest yields can be high, though not explicitly reported. |
| Purity Analysis | High-Resolution Mass Spectrometry (HRMS), ¹H-NMR | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Crude Indolokine A4 | [1] |
| Reagent | Manganese Dioxide (MnO₂) | [1] |
| Solvent | Methanol (B129727)/Acetone (B3395972) (3:1) | [1] |
| Reaction Time | Overnight | [1] |
| Purification Method | Preparative Reverse Phase HPLC | [1] |
| Expected Yield | Good to Excellent | Yields for similar MnO₂ oxidations of thiazolidines to thiazoles range from 70% to 99%.[2][3][4][5] |
| Purity Analysis | High-Resolution Mass Spectrometry (HRMS), ¹H-NMR | [1] |
Experimental Protocols
Protocol 1: Synthesis of Indolokine A4 (2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid)
This protocol is adapted from the procedure described by Kim, C. S., et al. (2020).[1]
Materials:
-
L-cysteine
-
Indole-3-carboxaldehyde
-
Sodium Phosphate Buffer (pH 7.5)
-
Round bottom flask
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of L-cysteine in pH 7.5 sodium phosphate buffer in a round bottom flask.
-
Gradually add indole-3-carboxaldehyde to the stirring solution of L-cysteine.
-
Allow the reaction to proceed at room temperature. The original source does not specify the reaction time, so it is recommended to monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the crude Indolokine A4 can be isolated. The original publication does not detail the work-up or purification procedure for crude Indolokine A4 before its use in the subsequent step.
Protocol 2: Synthesis of this compound
This protocol is a detailed method for the oxidation of Indolokine A4 to this compound as described by Kim, C. S., et al. (2020).[1]
Materials:
-
Crude Indolokine A4
-
Manganese Dioxide (MnO₂)
-
Methanol (MeOH)
-
Acetone
-
Round bottom flask
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes
-
Filtration apparatus
-
Rotary evaporator
-
Preparative Reverse Phase High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the crude Indolokine A4 in a 3:1 mixture of methanol and acetone in a round bottom flask.
-
Add manganese dioxide (approximately 10 equivalents relative to the starting thiazoline (B8809763) is a common practice for similar reactions) to the solution.[2]
-
Stir the reaction mixture vigorously overnight at room temperature.
-
After the reaction is complete, transfer the mixture to centrifuge tubes and centrifuge to pellet the manganese dioxide.
-
Carefully decant and filter the supernatant to remove any remaining solid MnO₂.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound using a preparative reverse phase HPLC system.
-
The identity and purity of the final compound should be confirmed using high-resolution mass spectrometry (HRMS) and ¹H-NMR spectroscopy.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound from L-cysteine and indole-3-carboxaldehyde.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is an agonist of the Aryl Hydrocarbon Receptor. The canonical signaling pathway is depicted below.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile synthesis of 2,4-disubstituted thiazoles using MnO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Indolokine A5 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the in vitro function of Indolokine A5, a bacterial metabolite known to modulate host immune responses. The primary mechanism of action for this compound is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] This activation triggers a downstream signaling cascade influencing the expression of various genes, including the pro-inflammatory cytokine Interleukin-6 (IL-6).
This document outlines protocols for two key in vitro assays to characterize the bioactivity of this compound: an Aryl Hydrocarbon Receptor (AhR) Activation Assay and an Interleukin-6 (IL-6) Secretion Assay.
Data Presentation: In Vitro Activity of Indoloid Compounds
Table 1: Representative AhR Activation by Indole (B1671886) Compounds
| Compound | Cell Line | Assay Type | EC50 | Reference Compound | Reference EC50 |
| Indole | HepG2 (human) | Luciferase Reporter | ~ 3 µM | TCDD | ~ 1 nM |
| Indolimine I-214 | Caco2 (human) | CYP1A1 mRNA Induction | 97 nM | TCDD | Not Reported |
| Indolimine I-248 | Caco2 (human) | CYP1A1 mRNA Induction | 438 nM | TCDD | Not Reported |
| Indolimine I-200 | Caco2 (human) | CYP1A1 mRNA Induction | 17 µM | TCDD | Not Reported |
Note: TCDD (2,3,7,8-Tetrachlorodibenzodioxin) is a potent, well-characterized AhR agonist commonly used as a positive control.
Table 2: Representative IL-6 Secretion in Response to AhR Agonists
| Cell Type | Treatment | Concentration | Fold Increase in IL-6 |
| Human PBMCs | Indolokine A4 | 100 nM | Significant Increase |
| Human Dendritic Cells | ITE | Not Specified | Regulation Observed |
| Human Macrophages | ITE | Not Specified | Regulation Observed |
Note: ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) is a potent AhR agonist structurally related to this compound.[1] "Significant Increase" and "Regulation Observed" are qualitative descriptions from the cited literature where specific fold-change values were not provided.
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter)
This protocol describes a cell-based reporter gene assay to quantify the activation of the Aryl Hydrocarbon Receptor by this compound. The assay utilizes a mammalian cell line stably transfected with a luciferase reporter gene under the control of a promoter containing Dioxin Response Elements (DREs). Upon activation of AhR by a ligand like this compound, the AhR/ARNT heterodimer binds to the DREs, driving the expression of luciferase.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably expressing a DRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
TCDD (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the reporter cells in a complete culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and TCDD in a culture medium. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the results as a fold induction over the vehicle control.
-
Plot the fold induction against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Interleukin-6 (IL-6) Secretion Assay (ELISA)
This protocol details the measurement of IL-6 secreted into the cell culture supernatant following treatment with this compound. This assay is critical for understanding the functional immunological consequences of AhR activation by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., macrophages differentiated from THP-1 cells)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (positive control for IL-6 induction)
-
DMSO (vehicle control)
-
24-well cell culture plates
-
Human IL-6 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood or culture the chosen immune cell line.
-
Seed the cells into a 24-well plate at a density of 1 x 10^6 cells per well in 500 µL of medium.
-
Allow the cells to adhere and stabilize for 2-4 hours (for adherent cells) or use immediately (for suspension cells).
-
-
Compound Treatment:
-
Prepare dilutions of this compound and LPS in a culture medium. The final DMSO concentration should be consistent across all treatments and the vehicle control.
-
Add 500 µL of the compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until the ELISA is performed.
-
-
IL-6 ELISA:
-
Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the IL-6 standards.
-
Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
-
Express the results as pg/mL or ng/mL of IL-6.
-
Compare the IL-6 concentrations in the this compound-treated samples to the vehicle control to determine the fold increase in secretion.
-
Signaling Pathway
The canonical signaling pathway for this compound-mediated gene expression is through the Aryl Hydrocarbon Receptor.
References
Application Notes and Protocols for High-Throughput Screening Assays for Indolokine A5 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolokine A5 is a bacterial metabolite also found in plants that has been identified as a potent agonist of the human Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, including the secretion of cytokines such as Interleukin-6 (IL-6).[1][2][3] Dysregulation of the AhR signaling pathway has been implicated in various diseases, including autoimmune disorders and cancer.[1] Consequently, the identification of small molecule modulators of this compound-mediated AhR activation is of significant interest for therapeutic development.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of this compound activity. The primary assay is a cell-based luciferase reporter assay for direct measurement of AhR activation. A secondary, confirmatory assay is described for the quantification of IL-6 secretion, a downstream consequence of AhR activation.
Signaling Pathway of this compound
This compound, upon entering the cell, binds to the cytosolic AhR, which is complexed with chaperone proteins like heat shock protein 90 (Hsp90). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1) and genes involved in immune regulation, initiating their transcription. This signaling cascade ultimately leads to various cellular responses, including the modulation of cytokine secretion.
Caption: this compound signaling pathway.
High-Throughput Screening Assays
A two-tiered screening approach is recommended to identify and validate modulators of this compound.
-
Primary HTS: A cell-based luciferase reporter gene assay to quantify AhR activation.
-
Secondary HTS: An immunoassay to measure the secretion of IL-6 from cells.
Primary HTS: AhR Luciferase Reporter Assay
This assay utilizes a mammalian cell line stably transfected with a luciferase reporter gene under the control of a promoter containing multiple XREs. Activation of the AhR pathway by this compound or other agonists leads to the expression of luciferase, which can be quantified by measuring luminescence.
Caption: Workflow for the AhR luciferase reporter assay.
Materials:
-
Human AhR reporter cell line (e.g., HepG2-XRE-luciferase)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Test compounds
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend AhR reporter cells in cell culture medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate in a volume of 40 µL.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition (for Antagonist Screening):
-
Prepare a 2X concentration of test compounds in cell culture medium.
-
Add 20 µL of the 2X test compound solution to the appropriate wells.
-
Prepare a 4X concentration of this compound (at its EC₈₀ concentration, to be predetermined) in cell culture medium.
-
Add 20 µL of the 4X this compound solution to all wells except the negative control wells. Add 20 µL of medium to the negative control wells.
-
-
Compound Addition (for Agonist Screening):
-
Prepare a 2X concentration of test compounds in cell culture medium.
-
Add 40 µL of the 2X test compound solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 6 to 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 40 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Activation (vs. Positive Control) | % Inhibition (vs. This compound) |
| Vehicle (DMSO) | - | 1,500 | 0% | 0% |
| This compound | 0.1 | 55,000 | 100% | N/A |
| Test Compound 1 | 1 | 48,000 | 85% | 13% |
| Test Compound 2 | 1 | 8,000 | 12% | 85% |
| Test Compound 3 | 1 | 54,500 | 99% | 1% |
Secondary HTS: IL-6 Secretion Assay (HTRF)
This assay measures the amount of IL-6 secreted into the cell culture medium following treatment with this compound and potential modulators. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable high-throughput method.
Caption: Workflow for the IL-6 HTRF assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Test compounds
-
96-well cell culture plates
-
384-well low-volume white assay plates
-
Human IL-6 HTRF assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 96-well plate in a final volume of 100 µL.
-
Add 50 µL of 3X concentrated test compounds.
-
Add 50 µL of 3X concentrated this compound.
-
Incubate at 37°C, 5% CO₂ for 24-48 hours.
-
-
Supernatant Transfer:
-
Carefully transfer 16 µL of the cell culture supernatant to a 384-well assay plate.
-
-
HTRF Reagent Addition:
-
Prepare the HTRF antibody mix (Europium cryptate-labeled anti-IL-6 and XL665-labeled anti-IL-6) according to the manufacturer's instructions.
-
Add 4 µL of the HTRF antibody mix to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 to 4 hours, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
| Compound ID | Concentration (µM) | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 Secretion |
| Vehicle (DMSO) | - | 50 | 0% |
| This compound | 0.1 | 850 | N/A |
| Test Compound 1 | 1 | 750 | 12.5% |
| Test Compound 2 | 1 | 150 | 87.5% |
| Test Compound 3 | 1 | 840 | 1.2% |
Summary
The described high-throughput screening assays provide a robust platform for the identification and characterization of modulators of this compound. The primary luciferase reporter assay offers a sensitive and high-throughput method for detecting direct effects on AhR activation. The secondary IL-6 secretion assay provides important confirmation of the functional consequences of AhR modulation in a more physiologically relevant context. Together, these assays can accelerate the discovery of novel therapeutic agents targeting the this compound-AhR signaling pathway.
References
Troubleshooting & Optimization
Troubleshooting low signal in Indolokine A5 reporter assays
Welcome to the technical support center for Indolokine A5 reporter assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to help you resolve common issues, particularly low signal, and obtain reliable, reproducible data from your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your this compound reporter assays, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Weak or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples after treatment with this compound. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to a variety of factors, ranging from issues with the experimental setup to the specific biology of the assay.[1][2] Below is a breakdown of potential causes and solutions.
Troubleshooting Low Signal in this compound Reporter Assays
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for activating the Aryl Hydrocarbon Receptor (AhR) pathway in your specific cell line. Indolokines have shown AhR activation at sub- and low-micromolar concentrations.[3] |
| Poor Transfection Efficiency | Optimize the transfection protocol for your cell type, including the ratio of transfection reagent to DNA.[1][4] It is also crucial to use high-quality, endotoxin-free plasmid DNA.[2][4] |
| Low Cell Viability or Density | Ensure cells are healthy and not over-confluent before and during the experiment.[5] Optimize cell seeding density to ensure a sufficient number of cells are present to generate a measurable signal.[5][6][7][8] |
| Inactive or Degraded Reagents | Verify the integrity and proper storage of your luciferase assay reagents. Repeated freeze-thaw cycles can significantly reduce their activity.[1] Prepare fresh luciferin (B1168401) and coelenterazine (B1669285) solutions and protect them from light.[1] |
| Incorrect Cell Line | Confirm that the cell line you are using expresses the Aryl Hydrocarbon Receptor (AhR) and has the necessary cellular machinery to respond to its activation. |
| Weak Promoter in Reporter Construct | If possible, consider using a reporter construct with a stronger promoter driving luciferase expression.[1] |
| Insufficient Incubation Time | Optimize the incubation time after this compound treatment. The kinetics of AhR activation and subsequent luciferase expression may vary between cell types.[6][7][8] |
| Compound Instability | Ensure proper storage and handling of this compound to prevent degradation. |
Issue 2: High Variability Between Replicates
Question: My replicate wells for the same experimental condition show significant variation in luminescence readings. How can I improve the consistency of my results?
Answer: High variability can compromise the statistical significance of your data.[1] The following suggestions can help improve reproducibility.
Minimizing Variability in Reporter Assays
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique, especially when handling small volumes.[1] Preparing a master mix for reagents can also help ensure uniformity.[1] |
| Uneven Cell Seeding | Ensure a uniform cell density in each well by thoroughly resuspending cells before plating.[2] Clumped cells can lead to drastic differences in transfection efficiency and signal output.[2] |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To minimize this "edge effect," avoid using the outer wells or fill them with a blank solution (e.g., sterile PBS or media). |
| Cell Health Variations | Ensure that cells across the entire plate are healthy and at a consistent confluency. Do not let cells become overly confluent.[5] |
| Low Signal-to-Noise Ratio | If the luminescence signals are very low, they can be more susceptible to random fluctuations. Consider optimizing the assay to increase the signal strength (see "Weak or No Luminescence Signal" section). |
Experimental Protocols
Protocol 1: General this compound Reporter Assay
This protocol outlines a typical experiment to investigate the effect of this compound on the Aryl Hydrocarbon Receptor (AhR) signaling pathway using a luciferase reporter assay.
-
Cell Seeding: Plate cells in a 96-well, white, opaque-bottom plate at a pre-optimized density and allow them to adhere overnight.
-
Transfection:
-
For each well, prepare a transfection complex containing your AhR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for dual-luciferase assays).
-
Follow the manufacturer's protocol for your specific transfection reagent.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubate for the optimized duration (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with PBS.
-
Add the appropriate lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer. For dual-luciferase assays, add the second substrate and measure the control reporter activity.
-
-
Data Analysis:
-
Normalize the experimental reporter signal to the control reporter signal (if applicable).
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound activates the AhR signaling pathway.
Diagram 2: Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Indolokine A5 Concentration for Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indolokine A5 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bacterial metabolite that has been shown to have immunomodulatory effects. Its primary mechanism of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and xenobiotic metabolism.[1][2] Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
Q2: What is a typical starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available literature, a general starting range to consider is 100 nM to 10 µM .
-
For AhR activation assays in reporter cell lines, significant activation has been observed at concentrations as low as 100 nM .[1]
-
For studying effects on bacterial persister cell formation , a concentration of 5 µM has been used.[1]
-
In broader phenotypic screening assays, such as the BioMAP® platform, a higher concentration of 21 µM has been utilized.[1]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and dissolve this compound for my experiments?
This compound, like many indole (B1671886) derivatives, may have limited solubility in aqueous solutions. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your cell culture medium.
Recommended Solvent:
-
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of indole-containing compounds.
Troubleshooting Solubility Issues: If you observe precipitation upon diluting your this compound stock solution into aqueous cell culture medium, consider the following troubleshooting steps:
-
Lower the final concentration: The most common reason for precipitation is that the final concentration in the media exceeds the solubility limit of the compound. Try using a lower final concentration.
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the stock solution can help improve solubility.
-
Slow, dropwise addition with mixing: Add the stock solution to the media drop by drop while gently swirling or vortexing to ensure rapid and even distribution. This prevents localized high concentrations that can lead to precipitation.[5]
-
Prepare a less concentrated intermediate stock: Instead of a single high-concentration stock, you can prepare an intermediate dilution in your organic solvent before the final dilution into the aqueous media.[5]
-
Use of Pluronic F-68: For compounds with significant solubility challenges, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can help maintain solubility.
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Activation Assay
This protocol describes a luciferase reporter assay to quantify the activation of the AhR signaling pathway by this compound.
Materials:
-
HepG2 cells stably expressing an XRE-luciferase reporter construct
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-XRE cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of cell culture medium.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Assay:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Interleukin-6 (IL-6) Secretion Assay (ELISA)
This protocol outlines the steps for quantifying the amount of IL-6 secreted into the cell culture supernatant following treatment with this compound using a sandwich ELISA kit.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate at the desired density in 100 µL of cell culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium as described in the AhR activation assay protocol.
-
Cell Treatment: Add 100 µL of the this compound dilutions or vehicle control to the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
ELISA Procedure (follow the manufacturer's instructions for the specific kit):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of the collected cell culture supernatants and IL-6 standards to the wells and incubate for 2 hours at room temperature.[7]
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[7]
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.[8]
-
Wash the plate.
-
Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.[9]
-
Add the stop solution to each well.[9]
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[7]
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Cell Type | Recommended Starting Concentration | Reference |
| AhR Activation | Reporter Cell Lines (e.g., HepG2) | 100 nM - 10 µM | [1] |
| IL-6 Secretion | Immune Cells (e.g., PBMCs) | 100 nM - 10 µM | [1] |
| Bacterial Persister Cell Formation | E. coli | 5 µM | [1] |
| Phenotypic Profiling | Various Primary Human Cells | 21 µM | [1] |
Table 2: Troubleshooting Guide for this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Media | Final concentration exceeds solubility limit. | Lower the final concentration. Pre-warm media to 37°C. Add stock solution dropwise with mixing. |
| Improper dilution of stock solution. | Prepare an intermediate dilution of the stock solution before adding to the final media. | |
| Low or No AhR Activation | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). |
| Cell line is not responsive to AhR ligands. | Use a validated AhR reporter cell line. | |
| Insufficient incubation time. | Optimize the incubation time (typically 18-24 hours for reporter assays). | |
| High Background in ELISA | Inadequate washing. | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Non-specific antibody binding. | Ensure proper blocking of the ELISA plate. | |
| Inconsistent Results | Variability in cell seeding density. | Ensure a uniform cell number in each well. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them properly (protected from light at -20°C or -80°C). |
Visualizations
Caption: A generalized workflow for cell-based experiments using this compound.
Caption: Canonical AhR signaling pathway activated by this compound.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Events Downstream of AHR Activation That Contribute to Toxic Responses: The Functional Role of an AHR-Dependent Long Noncoding RNA (slincR) Using the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmgrp.com [bmgrp.com]
- 8. mpbio.com [mpbio.com]
- 9. assaygenie.com [assaygenie.com]
Indolokine A5 stability and degradation in culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Indolokine A5 in typical cell culture conditions. The following information is intended to serve as a general guide, as specific stability data for this compound is not extensively published. The protocols and data presented are representative for a small molecule of this class.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. Stock solutions should be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into single-use volumes.
Q2: I am observing a loss of this compound activity in my long-term cell culture experiments. What could be the cause?
A2: Several factors can contribute to the loss of activity of this compound in cell culture media over time. These include:
-
Chemical Degradation: Indole-containing compounds can be susceptible to oxidation and hydrolysis, especially at physiological pH and temperature (37°C).[1][2]
-
Enzymatic Degradation: If using serum-supplemented media, enzymes present in the serum may metabolize this compound. Additionally, cells themselves can metabolize the compound.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and other plastic labware, reducing the effective concentration in the media. Using low-binding plates can help mitigate this issue.
-
Photodegradation: Exposure to light can cause degradation of photosensitive compounds. It is recommended to handle this compound solutions in a manner that minimizes light exposure.
Q3: Are there any known degradation products of this compound that I should be aware of?
A3: While specific degradation products of this compound have not been extensively characterized in the public domain, indole-based molecules can undergo oxidative degradation.[2][3] A potential degradation pathway for this compound could involve oxidation of the indole (B1671886) ring, possibly leading to the formation of an oxindole (B195798) derivative.[1][4] It is advisable to use a stability-indicating analytical method, such as HPLC or LC-MS, to monitor for the appearance of new peaks that could correspond to degradation products.[5][6]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A4: A stability study can be performed by incubating this compound in your cell culture medium of choice (with and without serum, and in the presence and absence of cells) at 37°C. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a validated analytical method like HPLC or LC-MS to quantify the remaining concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound in stock solution or culture medium. | Prepare fresh stock solutions. Aliquot stock solutions to avoid freeze-thaw cycles. Perform a stability study of this compound in your specific culture medium (see Experimental Protocols). |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips. | |
| Appearance of unknown peaks in analytical chromatograms over time. | Degradation of this compound. | Attempt to identify the degradation products using mass spectrometry. Assess the biological activity of any major degradation products. |
| Precipitation of this compound in culture medium. | Poor solubility at the working concentration. | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible and does not exceed levels toxic to the cells (typically <0.5%). The solubility of this compound in the final culture medium should be confirmed prior to experiments. |
Hypothetical Stability Data of this compound
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential outcomes.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product Detected |
| DMEM at 37°C | 0 | 100 | No |
| 24 | 92 | Yes | |
| 48 | 85 | Yes | |
| DMEM + 10% FBS at 37°C | 0 | 100 | No |
| 24 | 88 | Yes | |
| 48 | 78 | Yes | |
| PBS (pH 7.4) at 37°C | 0 | 100 | No |
| 24 | 95 | Yes (minor) | |
| 48 | 90 | Yes (minor) | |
| DMEM at 4°C | 0 | 100 | No |
| 48 | 99 | No |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media by HPLC-UV
This protocol outlines a general procedure for determining the stability of this compound in a common cell culture medium.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Dulbecco's Modified Eagle Medium (DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation:
-
Spike this compound stock solution into pre-warmed (37°C) DMEM, DMEM + 10% FBS, and PBS to a final concentration of 10 µM.
-
Prepare a sufficient volume of each solution to allow for sampling at all time points.
-
-
Incubation: Incubate the solutions at 37°C in a cell culture incubator.
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each solution.
-
Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from media components and potential degradation products (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Indolokine A5 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Indolokine A5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an indole-functionalized metabolite that acts as a potent agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] Its activation of the AhR signaling pathway can modulate immune responses, including the secretion of cytokines like Interleukin-6 (IL-6).[3]
Q2: What are the key sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors, including:
-
Cell Health and Culture Conditions: Cell passage number, confluency, and overall health can significantly impact results.
-
Reagent Preparation and Handling: Inconsistent preparation of this compound stock solutions, improper storage, and variability in reagent lots can introduce errors.[1]
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, and pipetting techniques can lead to significant differences in data.
-
Equipment Calibration: Poorly calibrated plate readers, pipettes, and incubators can be a major source of variability.
Q3: How should I prepare and store this compound stock solutions?
To ensure consistency, this compound stock solutions should be prepared in a high-quality solvent like DMSO.[1][2] For storage, it is recommended to keep the powder at -20°C for up to two years.[2] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1][4]
Q4: What is the expected EC50 for this compound in an AhR activation assay?
The half-maximal effective concentration (EC50) for this compound in an AhR-dependent luciferase reporter assay has been reported to be approximately 3 µM. However, this value can vary depending on the cell line and specific experimental conditions.
Troubleshooting Guides
AhR Luciferase Reporter Assay
| Problem | Possible Cause | Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Optimize and standardize cell seeding density for each experiment. Ensure a homogenous cell suspension before plating. |
| Pipetting errors. | Use calibrated pipettes and consider using a master mix for reagents to be added to multiple wells. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low or No Signal | Low transfection efficiency. | Optimize the transfection protocol, including the DNA-to-reagent ratio and incubation time. |
| Inactive luciferase enzyme. | Ensure proper storage and handling of the luciferase assay reagents. Prepare fresh reagents as needed. | |
| Cell health issues. | Use healthy, low-passage number cells and ensure they are not overgrown or stressed. | |
| High Background Signal | Contamination of reagents or cells. | Use sterile techniques and test for mycoplasma contamination regularly. |
| Autofluorescence of the compound. | Run a control with this compound in the absence of cells to check for intrinsic fluorescence. |
IL-6 ELISA
| Problem | Possible Cause | Solution |
| High Coefficient of Variation (CV) | Inconsistent washing steps. | Ensure thorough and consistent washing between steps to remove all unbound reagents. Consider using an automated plate washer. |
| Pipetting inaccuracies. | Use calibrated pipettes and pay close attention to technique, especially during serial dilutions of the standard. | |
| Temperature fluctuations. | Ensure all incubation steps are performed at the specified temperature and for the correct duration. | |
| Low Signal or Poor Standard Curve | Inactive antibody or conjugate. | Check the expiration dates and storage conditions of the ELISA kit components. |
| Insufficient incubation time. | Adhere strictly to the incubation times specified in the protocol. | |
| Improper sample dilution. | Optimize the dilution of your cell culture supernatant to fall within the linear range of the standard curve. | |
| High Background | Non-specific antibody binding. | Ensure the blocking step is performed correctly and for the recommended time. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile water for buffer preparation. |
Cell Viability Assay
| Problem | Possible Cause | Solution |
| Inconsistent Results | Uneven cell plating. | Ensure a uniform cell suspension and careful pipetting to distribute cells evenly across the wells. |
| Variation in treatment exposure time. | Add this compound to all wells as simultaneously as possible. | |
| Edge effects. | As with other plate-based assays, avoid using the outer wells if possible. | |
| Unexpected Cytotoxicity | High concentration of this compound or solvent. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration (e.g., DMSO) is below 0.5%.[4] |
| Contamination. | Regularly check for microbial contamination in cell cultures. |
Quantitative Data Summary
Table 1: this compound Activity
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | ~3 µM | AhR Luciferase Reporter Assay | HepG2 (stably transfected) |
Table 2: Typical ELISA Variability
| Parameter | Typical Value | Notes | Reference |
| Intra-assay CV | < 8-10% | Variation within a single assay plate. | [5] |
| Inter-assay CV | < 10-13% | Variation between different assay runs. | [6] |
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
HEPG2 cells stably transfected with an AhR-responsive luciferase reporter construct
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., TCDD).
-
Carefully remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Allow the plate and luciferase assay reagent to equilibrate to room temperature.
-
Remove the medium from the wells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Interleukin-6 (IL-6) ELISA
This protocol is a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
Human IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Assay diluent
-
96-well ELISA plate
-
Microplate reader
Methodology:
-
Plate Preparation:
-
Coat the wells of the 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the IL-6 standard in assay diluent.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell Viability Assay (SRB Assay)
This protocol describes the Sulforhodamine B (SRB) assay for assessing cell viability based on protein content.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Methodology:
-
Cell Fixation:
-
After the desired incubation period with this compound, carefully add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with deionized water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Visualizations
Caption: this compound signaling pathway via AhR activation.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aryl Hydrocarbon Receptor | 951207-88-8 | Invivochem [invivochem.com]
- 3. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Genetic and environmental determinants of population variation in interleukin-6, its soluble receptor and C-reactive protein: insights from identical and fraternal Caucasian twins - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Indolokine A5 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues associated with Indolokine A5 in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (IUPAC name: 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid) is an indolyl carboxylic acid with a molecular weight of 272.28 g/mol .[1] It is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3] Upon binding, this compound activates the AhR signaling pathway, leading to the transcription of target genes.[4][5][6][7][8]
Q2: What are the main challenges in handling this compound for in vitro experiments?
A2: The primary challenge in working with this compound is its poor solubility in aqueous solutions. As a hydrophobic molecule, it has a tendency to precipitate when diluted into aqueous buffers or cell culture media, which can lead to inaccurate and irreproducible experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of up to 50 mg/mL in DMSO has been reported, which may require sonication to fully dissolve.[3]
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH of the aqueous solution. At acidic to neutral pH, the carboxylic acid group will be largely protonated, rendering the molecule less polar and thus less soluble in water. As the pH increases above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Therefore, increasing the pH of the buffer should, in principle, increase the solubility of this compound.[9]
Q5: What are the signs of this compound precipitation in my experimental setup?
A5: Precipitation of this compound can manifest as a fine, crystalline powder, cloudiness, or a film on the surface of the culture vessel. This can occur immediately upon dilution of a concentrated stock solution into an aqueous medium ("crashing out") or develop over time during incubation.
Troubleshooting Guide: Addressing this compound Precipitation
This guide provides a systematic approach to resolving common precipitation issues encountered when preparing aqueous solutions of this compound for cell-based assays and other experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | 1. High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit. 2. Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution. 3. Low Temperature: The temperature of the aqueous medium is too low, reducing the solubility of the compound. | 1. Reduce Final Concentration: Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). Start with a lower working concentration. 2. Improve Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. Consider making an intermediate dilution in a smaller volume of warm medium before adding to the final volume. 3. Use Pre-warmed Media: Always use aqueous buffers and cell culture media pre-warmed to 37°C. |
| Delayed Precipitation (after hours/days) | 1. Compound Instability: this compound may degrade over time in the aqueous environment, leading to the formation of less soluble degradation products. 2. pH Shift in Media: Cellular metabolism can alter the pH of the culture medium over time, potentially decreasing the solubility of the compound. 3. Interaction with Media Components: this compound may interact with salts, proteins (if using serum), or other components in the media, forming insoluble complexes. | 1. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods. 2. Use Buffered Solutions: Ensure your cell culture medium is adequately buffered to maintain a stable pH. 3. Reduce Serum Concentration: If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation if compatible with your cell line. Serum proteins can sometimes bind to hydrophobic compounds and influence their solubility and availability. |
| Persistent Solubility Issues | 1. Inherent Low Solubility: The required experimental concentration is fundamentally higher than the aqueous solubility of this compound under standard conditions. | 1. Use of Co-solvents: Prepare a working solution containing a low percentage of a water-miscible co-solvent. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for in vivo use and can be adapted for in vitro studies, ensuring the final solvent concentration is not toxic to the cells.[3] 2. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Consider using a cyclodextrin (B1172386) like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to formulate this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.72 mg of this compound (MW: 272.28 g/mol ).
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, light yellow to yellow solution should be obtained.[3]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stored at -80°C, the stock solution is stable for up to 6 months.[3]
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the PBS to 37°C.
-
In a sterile conical tube, add the desired volume of pre-warmed PBS.
-
While gently vortexing the PBS, add the required volume of the 10 mM this compound stock solution dropwise to achieve the final desired concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of PBS.
-
Continue to vortex for an additional 30-60 seconds to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for immediate use. If a precipitate forms, refer to the troubleshooting guide.
Protocol 3: Determination of Kinetic Aqueous Solubility
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
In the 96-well plate, add 190 µL of the aqueous buffer to each well.
-
Add 10 µL of each DMSO dilution of this compound to the corresponding wells, resulting in a 1:20 dilution and a final DMSO concentration of 5%. Include a DMSO-only control.
-
Seal the plate and shake for 1.5-2 hours at room temperature.
-
Measure the absorbance (optical density) of each well at 600-650 nm. An increase in absorbance compared to the DMSO control indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic aqueous solubility under these conditions.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing an aqueous working solution of this compound from a DMSO stock.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
Impact of serum components on Indolokine A5 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum components on Indolokine A5 activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound in the presence of serum.
| Problem | Possible Cause | Recommended Solution |
| Reduced this compound Activity in Serum-Containing Media | Binding to Serum Proteins: this compound, an indole-derivative, may bind to serum proteins like albumin, reducing its free concentration and availability to cells. | 1. Increase this compound Concentration: Perform a dose-response experiment to determine the optimal concentration in serum-containing media. 2. Reduce Serum Concentration: If permissible for your cell type, lower the serum percentage in your culture media. 3. Use Serum-Free Media: If possible, adapt cells to a serum-free media formulation. 4. Quantify Free Fraction: Use techniques like equilibrium dialysis or ultrafiltration to measure the unbound concentration of this compound in your media. |
| Serum Component Interference: Other serum components might interfere with the this compound signaling pathway. | 1. Heat-Inactivated Serum: Use heat-inactivated serum to denature complement proteins and other potential interfering factors. 2. Charcoal-Stripped Serum: Utilize charcoal-stripped serum to remove endogenous hormones and lipids that might compete for binding or signaling pathways. | |
| High Variability Between Replicates in AhR Reporter Assays | Pipetting Inconsistencies: Small variations in the volume of cells, serum, or this compound can lead to significant differences in results. | 1. Use Master Mixes: Prepare master mixes for reagents to ensure uniform distribution across wells. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure consistent seeding density. 2. Allow for Adherence: Give cells adequate time to adhere and evenly distribute in the well before adding treatments. | |
| Edge Effects: Wells on the periphery of the plate can experience different temperature and evaporation rates, affecting cell growth and response. | 1. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity. | |
| Unexpected or Off-Target Effects Observed | Serum-Derived Bioactive Molecules: Serum contains a complex mixture of growth factors, cytokines, and hormones that could independently or synergistically affect your cellular model. | 1. Appropriate Controls: Include a "vehicle + serum" control to account for the effects of serum alone. 2. Component-Depleted Serum: Consider using serum depleted of specific components if you suspect a particular interference. |
| Metabolism of this compound: Serum enzymes could metabolize this compound into active or inactive compounds. | 1. Time-Course Experiment: Perform a time-course experiment to assess the stability and activity of this compound in serum-containing media over time. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an indole-functionalized metabolite that acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[1][2] Upon binding, the AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This complex then regulates the transcription of target genes involved in various cellular processes, including immune responses.[3]
Q2: How do serum components, particularly albumin, affect the activity of small molecules like this compound?
A2: Serum albumin is the most abundant protein in plasma and can bind to a wide variety of small molecules, including drugs and other xenobiotics.[4][5] This binding is reversible and can significantly impact the free concentration of the compound, thereby affecting its bioavailability and efficacy in cell-based assays.[4][5] The extent of binding depends on the affinity of the compound for albumin and the concentration of both the compound and albumin.
Q3: I am not observing the expected level of AhR activation with this compound in my cell-based assay when using serum. What could be the reason?
A3: The most likely reason is the binding of this compound to serum proteins, primarily albumin, which reduces the effective concentration of the compound available to activate the AhR in your cells. You may need to increase the concentration of this compound or reduce the percentage of serum in your culture medium. It is also important to include proper controls to account for any baseline AhR activation by components present in the serum itself.
Q4: Are there any specific considerations for the cell lines used in AhR reporter assays with serum?
A4: Yes, the species of the cell line used can influence the detection of AhR agonists.[6][7] It is recommended to use a human cell line for studying the effects of compounds on the human AhR to ensure the most relevant results.[7] Different cell lines may also have varying levels of endogenous AhR expression and different sensitivities to serum components.
Q5: How can I quantify the binding of this compound to serum proteins?
A5: Several biophysical techniques can be used to quantify the binding of small molecules to proteins. Common methods include equilibrium dialysis, ultrafiltration, fluorescence quenching, and high-performance affinity chromatography.[6][8] These methods can help you determine the binding affinity (Kd or Ka) and the fraction of this compound that is bound to serum proteins under your experimental conditions.
Quantitative Data: Binding of Indole (B1671886) Derivatives to Human Serum Albumin (HSA)
| Compound | Association Constant (Ka) (M⁻¹) | Reference |
| L-Tryptophan | 1.4 x 10⁴ | [9] |
| Indole-3-acetic acid | 2.3 x 10⁴ | [4] |
| Indole-3-carboxylic acid | 1.8 x 10⁴ | [4] |
| 3-Acetylindole | 9.8 x 10⁴ | [4] |
Note: Higher Ka values indicate stronger binding affinity.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on this compound Activity using an AhR Luciferase Reporter Assay
This protocol outlines a method to determine how different concentrations of serum affect the activity of this compound in a cell-based luciferase reporter assay.
Materials:
-
Human cell line stably or transiently expressing an AhR-responsive luciferase reporter construct (e.g., HepG2-XRE-Luc)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and experimental design, you may serum-starve the cells for 4-6 hours prior to treatment to reduce baseline signaling.
-
Preparation of Treatment Media: Prepare a serial dilution of this compound in culture medium containing different percentages of FBS (e.g., 0%, 1%, 5%, 10%). Include a vehicle control (e.g., DMSO) for each serum concentration.
-
Cell Treatment: Remove the existing media from the cells and add the prepared treatment media.
-
Incubation: Incubate the plate for the desired period (e.g., 6-24 hours) at 37°C and 5% CO₂.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the dose-response curves for this compound at each serum concentration to determine the EC₅₀ values.
Protocol 2: Determination of this compound Binding to Human Serum Albumin (HSA) using Fluorescence Quenching
This protocol describes a method to quantify the binding of this compound to HSA by measuring the quenching of HSA's intrinsic tryptophan fluorescence.[5][6]
Materials:
-
Human Serum Albumin (HSA), fatty acid-free
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a stock solution of HSA in PBS (e.g., 2 µM). Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to create a series of working solutions.
-
Fluorescence Measurement Setup: Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan) and the emission wavelength range to 300-450 nm.
-
Titration:
-
Place the HSA solution in the cuvette and record the initial fluorescence spectrum.
-
Successively add small aliquots of the this compound working solutions to the HSA solution.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Correction: Correct the fluorescence intensity for the inner filter effect if this compound absorbs at the excitation or emission wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (around 340-350 nm) as a function of the this compound concentration.
-
Use the Stern-Volmer equation to analyze the quenching data and determine the binding constant (Ka) and the number of binding sites (n).
-
Visualizations
Caption: this compound signaling pathway via the Aryl Hydrocarbon Receptor (AhR).
Caption: Workflow for assessing the impact of serum on this compound activity.
Caption: Troubleshooting logic for reduced this compound activity in the presence of serum.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Aryl Hydrocarbon Receptor Plasma Agonist Activity Correlates With Disease Activity in Progressive MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.unl.edu [chemweb.unl.edu]
- 5. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding of aryl carboxylic acid derivatives to human serum albumin--a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of indole-based probes for high-throughput screening of drug binding to human serum albumin: Analysis by high-performance affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Controlling for vehicle effects (DMSO) in Indolokine A5 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Indolokine A5, focusing on the critical aspect of controlling for the effects of Dimethyl Sulfoxide (B87167) (DMSO), a common vehicle for this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected or Inconsistent Biological Activity of this compound
Question: My this compound is showing lower than expected activity, or the results are highly variable between experiments. What could be the cause?
Answer:
This issue often stems from problems with the compound's solubility, the final DMSO concentration, or the inherent biological activity of the DMSO vehicle itself. Here’s a step-by-step guide to troubleshoot this problem.
Experimental Protocol: Verifying and Optimizing this compound Activity
-
Stock Solution Preparation and Storage:
-
Ensure your this compound is fully dissolved in 100% anhydrous, high-purity DMSO.[1] Use gentle warming (37°C) or sonication if necessary to aid dissolution.[1]
-
Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.[2]
-
-
Working Solution Preparation:
-
Perform serial dilutions of your this compound stock in 100% DMSO before diluting into your aqueous cell culture medium.[1] This gradual dilution helps prevent the compound from precipitating out of solution, a common issue known as "salting out".[1]
-
Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions, including your vehicle control.[3] A common recommendation is to keep the final DMSO concentration at or below 0.1% to 0.5%.[2]
-
-
Vehicle Control Validation:
-
Always include a "vehicle-only" control group in your experiments. This group should contain cells treated with the same final concentration of DMSO as your this compound-treated groups.
-
Be aware that even low concentrations of DMSO (e.g., 0.1%) can induce the activation of the Aryl Hydrocarbon Receptor (AhR) promoter.[4][5][6] Since this compound is a known AhR agonist, the DMSO vehicle could be contributing to the baseline AhR activity in your control cells.[7][8]
-
If you observe high background activity in your vehicle control, consider performing a DMSO dose-response experiment to determine the highest concentration of DMSO that does not significantly affect the readout of your assay (e.g., IL-6 secretion or AhR reporter activity).
-
Logical Workflow for Troubleshooting Inconsistent Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: High Cell Death in Vehicle Control Wells
Question: I'm observing significant cytotoxicity in my DMSO vehicle control group, making it difficult to interpret the effects of this compound. How can I resolve this?
Answer:
DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.[9][10] The sensitivity to DMSO varies greatly between cell types.
Experimental Protocol: Mitigating DMSO-Induced Cytotoxicity
-
Determine DMSO Tolerance:
-
Conduct a dose-response experiment with DMSO on your specific cell line (e.g., macrophages, PBMCs, dendritic cells).
-
Culture the cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) for the same duration as your planned this compound experiment.
-
Assess cell viability using a standard method like MTT, Trypan Blue exclusion, or a live/dead cell stain.
-
Select the highest DMSO concentration that results in minimal cytotoxicity (e.g., >90% viability) for your future experiments.
-
-
Minimize Exposure Time:
-
Quality of DMSO:
-
Use only high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can affect its properties and potentially increase its toxicity.[1]
-
Data Presentation: DMSO Cytotoxicity
| Cell Type | Tolerated DMSO Concentration (for ~24-48h) | Notes |
| RAW 264.7 Macrophages | 0.25% - 1.5% | At 2.0%, cell viability begins to decrease.[12] |
| Human PBMCs | Up to 2% for 48h | High concentrations (e.g., 10%) are tolerated for short durations (1-4 hours) but become toxic with longer exposure.[10][11] |
| Human Leukemic T-cells | < 2% | Cytotoxicity is observed at and above 2% DMSO in a dose- and time-dependent manner. |
| General Rule of Thumb | ≤ 0.5% | This concentration is widely considered safe for most cell lines in culture.[2] Primary cells may be more sensitive.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist of the Aryl Hydrocarbon Receptor (AhR).[7][8] Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription.[13] This signaling pathway is known to regulate immune responses, including the secretion of cytokines like Interleukin-6 (IL-6).[7][8]
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via the Aryl Hydrocarbon Receptor.
Q2: Can DMSO itself interfere with my assay results beyond cytotoxicity?
A2: Yes. DMSO is not an inert solvent. It has known anti-inflammatory properties and can suppress the production of pro-inflammatory cytokines.[4][14][15] Specifically, DMSO can inhibit key inflammatory signaling pathways such as NF-κB and MAPK (p38, ERK1/2, JNK).[5][6] Furthermore, studies have shown that DMSO can activate the AhR promoter, the same target as this compound.[4][5][6] This makes the vehicle-only control absolutely critical for interpreting your data.
Q3: How should I prepare my stock and working solutions of this compound to maintain a consistent, low concentration of DMSO?
A3: The best practice is to first prepare intermediate stock solutions of this compound through serial dilutions in 100% DMSO. Then, dilute each of these intermediate stocks into your final culture medium at the same dilution factor (e.g., 1:1000) to achieve your desired final concentrations of this compound, all with a constant final DMSO concentration (e.g., 0.1%).
Experimental Protocol: Preparing Working Solutions with Constant DMSO
-
Prepare Master Stock (e.g., 10 mM): Dissolve this compound powder in 100% DMSO to create a high-concentration master stock.
-
Prepare Intermediate Stocks: Perform serial dilutions from the master stock using 100% DMSO as the diluent. For example, to get final concentrations of 10 µM, 5 µM, and 2.5 µM with a final DMSO concentration of 0.1%, you would prepare 10 mM, 5 mM, and 2.5 mM intermediate stocks in 100% DMSO.
-
Prepare Final Working Solutions: Add 1 µL of each intermediate stock to 999 µL of cell culture medium. This 1:1000 dilution will result in your desired final concentrations of this compound, and each well will contain 0.1% DMSO.
-
Prepare Vehicle Control: Add 1 µL of 100% DMSO to 999 µL of cell culture medium.
Workflow for Preparing Dilutions
Caption: Workflow for creating serial dilutions with a constant final DMSO concentration.
Q4: I am using an ELISA to measure IL-6. Could DMSO interfere with this assay?
A4: While DMSO is generally tolerated in ELISAs at low concentrations, higher concentrations can interfere with antibody-antigen binding and enzyme activity. One study found that a combination of a chaotropic salt and 10-15% DMSO could reduce matrix interferences in an ELISA.[16] However, for cell-based assays where the supernatant is transferred to an ELISA plate, the primary concern is the effect of DMSO on the cells' IL-6 production, not direct interference with the ELISA itself, provided the final DMSO concentration in the ELISA well is very low. If you are concerned about direct interference, you can test it by spiking a known amount of recombinant IL-6 into a sample of your vehicle control medium (containing the same final DMSO concentration as your experimental samples) and comparing the reading to IL-6 spiked into medium without DMSO.
References
- 1. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. puracyp.com [puracyp.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Reduction of matrix interferences by the combination of chaotropic salt and DMSO in a broadly applicable target-based ELISA for pharmacokinetic studies of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Indolokine A5 activity in different human versus mouse cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Indolokine A5, focusing on its activity in different human versus mouse cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bacterial metabolite derived from tryptophan. Its primary known mechanism of action is the activation of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and cellular metabolism.[1][2] Upon binding to AhR in the cytoplasm, the complex translocates to the nucleus, leading to the expression of target genes, including those involved in inflammation, such as Interleukin-6 (IL-6).[1]
Q2: Are there known differences in this compound activity between human and mouse cell lines?
Yes, significant differences in the activity of indole-based molecules have been observed between human and rodent cells. This is largely attributed to species-specific variations in the Aryl Hydrocarbon Receptor (AhR).[3][4] While direct comparative studies on this compound across a wide range of human and mouse cell lines are limited, research on similar indole (B1671886) compounds suggests that the human AhR may exhibit different sensitivity and ligand preferences compared to the mouse AhR.[3][4] Therefore, researchers should anticipate potential variations in the potency and efficacy of this compound between human and mouse experimental systems.
Q3: What are the expected downstream effects of this compound in immune cells?
Activation of the AhR pathway by this compound is expected to modulate immune responses. A key downstream effect is the regulation of cytokine secretion. For instance, AhR agonists have been shown to regulate the secretion of Interleukin-6 (IL-6) from immune cells like dendritic cells and macrophages.[1] One study demonstrated that a related compound, Indolokine A4, robustly increased IL-6 secretion in human B-cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound observed in a mouse cell line. | Species-specific differences in AhR sensitivity: The mouse AhR may be less sensitive to this compound compared to the human AhR. | - Consider using a human cell line to confirm the bioactivity of your this compound stock. - Increase the concentration of this compound in your mouse cell line experiment. - If available, use a mouse strain with a "humanized" AhR for in vivo studies. |
| High variability in results between different human cell lines. | Cell-type specific expression of AhR and coregulators: The expression levels of AhR and its signaling partners can vary significantly between different cell types, leading to different magnitudes of response. | - Characterize the baseline AhR expression in your cell lines of interest. - Normalize your results to a positive control for AhR activation (e.g., TCDD). - Use primary human cells for more physiologically relevant but potentially more variable results. |
| Unexpected off-target effects observed. | AhR-independent pathways or compound purity: While AhR is the primary target, high concentrations of this compound might engage other signaling pathways. Impurities in the compound stock could also be a factor. | - Verify the purity of your this compound stock using analytical methods like HPLC. - Perform experiments in AhR knockout or knockdown cells to confirm the dependency of the observed effect on AhR. - Titrate the concentration of this compound to find the optimal range for AhR-specific effects. |
| Difficulty reproducing IL-6 induction. | Cell culture conditions and co-stimulation: The induction of IL-6 can be influenced by the cell culture medium, serum components, and the presence of other stimuli. | - Ensure consistent cell culture conditions, including media, serum batches, and cell density. - Some cell types may require a co-stimulus (e.g., LPS) in addition to the AhR agonist to produce a robust IL-6 response. |
Quantitative Data
Direct comparative quantitative data for this compound in a wide range of human versus mouse cell lines is currently limited in the scientific literature. The following tables summarize the available information.
Table 1: AhR Activation by Indolokines in a Human Reporter Cell Line
| Compound | Concentration | AhR Activation (Relative to Control) | Cell Line |
| Indolokine A4 | 100 nM and higher | Significant activation | Human AhR reporter cell line |
| This compound | Up to 10 µM | Less potent than Indolokine A4 | Human AhR reporter cell line |
Data is based on a study that used a commercial human AhR reporter cell line. The exact fold-change was not specified, but Indolokine A4 was noted to be more potent than this compound.[1]
Table 2: Qualitative Comparison of Indole-based Ligand Activity on Human vs. Mouse AhR
| Ligand Class | Human AhR Activity | Mouse AhR Activity |
| Certain Indoles | Potent Agonist | Weak Agonist |
This table reflects the general finding that some indole derivatives are more potent activators of human AhR compared to mouse AhR. Specific quantitative values for this compound are not available.[3][4]
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Reporter Assay
This protocol is a generalized procedure for assessing the AhR activation potential of this compound.
-
Cell Culture: Culture a human or mouse cell line stably transfected with an AhR-responsive luciferase reporter construct (e.g., containing Dioxin Response Elements - DREs) in appropriate growth medium.
-
Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the relative luciferase units (RLU) against the log of the this compound concentration to determine the EC50 value.
IL-6 Secretion Assay (ELISA)
This protocol outlines a general method for measuring IL-6 secretion from cultured cells in response to this compound.
-
Cell Culture and Seeding: Culture human or mouse immune cells (e.g., macrophages, PBMCs) in an appropriate medium and seed them in a 24-well or 48-well plate.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., LPS).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 on the collected supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided IL-6 standards. Determine the concentration of IL-6 in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway via AhR.
Caption: Experimental Workflow for Comparing this compound Activity.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Indolokine A5 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Indolokine A5 during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage important?
This compound is a potent Aryl Hydrocarbon Receptor (AhR) agonist and a catabolite of L-cysteine.[1][2] Like many complex organic molecules, its chemical structure is susceptible to degradation, which can lead to a loss of biological activity, the formation of impurities that could confound experimental results, and a decrease in the effective concentration of the compound. Proper storage is therefore critical to ensure the integrity and reproducibility of your experiments.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively published, based on its indole (B1671886) alkaloid structure, the primary factors contributing to its degradation are likely:
-
Oxidation: The indole ring is susceptible to oxidation, especially in the presence of air (oxygen). This can be accelerated by light and heat.
-
Hydrolysis: Depending on the solution's pH, functional groups on the molecule could be susceptible to hydrolysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[3]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[4]
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions as recommended by suppliers:
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[2] |
| 4°C | Up to 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
It is also noted that the compound is stable at ambient temperature for a few days, which covers typical shipping times.[2]
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If you need to store a stock solution, dissolve this compound in a suitable dry, high-quality solvent like DMSO. Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] When ready to use, thaw the aliquot completely and bring it to room temperature before opening the vial to prevent condensation from introducing moisture.
Troubleshooting Guide
Issue 1: I am seeing a loss of activity or inconsistent results with my this compound.
This could be a sign of degradation. Review the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Improper long-term storage | Verify that the solid compound and any stock solutions have been stored at the correct temperatures (-20°C for solid, -80°C for solution).[1][2] If storage conditions were compromised, it is best to use a fresh vial of the compound. |
| Repeated freeze-thaw cycles | Avoid multiple freeze-thaw cycles of your stock solution. Prepare single-use aliquots. If you have been repeatedly using the same stock vial, prepare a fresh one. |
| Exposure to light | Store both solid this compound and its solutions in amber or opaque vials to protect them from light.[3] If clear vials were used, the compound may have undergone photodegradation. |
| Oxidation of the solution | For maximum stability in solution, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. |
| Age of the stock solution | Do not use stock solutions that have been stored beyond the recommended periods (6 months at -80°C or 1 month at -20°C).[1][2] |
Issue 2: My this compound powder has changed color or appearance.
Any change in the physical appearance of the compound, such as discoloration or clumping, can be an indicator of degradation or moisture absorption. It is recommended not to use the compound and to obtain a fresh supply.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly if necessary to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in amber or opaque vials.
-
For long-term storage, immediately place the aliquots at -80°C. For short-term storage, use -20°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the stability of this compound under specific experimental conditions (e.g., in a particular buffer or at a certain temperature).
Methodology:
-
Initial Analysis: Prepare a fresh solution of this compound in the desired solvent or buffer. Immediately analyze a sample by a suitable HPLC method to obtain a baseline chromatogram (Time = 0). The purity and peak area at t=0 will serve as the reference.
-
Incubation: Store the solution under the conditions you wish to test (e.g., 37°C in cell culture media).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point to the t=0 sample. A loss of stability is indicated by a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. Calculate the percentage of remaining this compound at each time point.
Visualizations
References
Identifying and mitigating non-specific binding of Indolokine A5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating non-specific binding of Indolokine A5 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an indole-functionalized metabolite that acts as a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various cellular processes, including immune responses.[1][2] It is the demethylated analog of the well-characterized and potent AhR agonist, ITE (2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester).[2]
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for designing robust experiments and troubleshooting potential issues.
| Property | Value | Source |
| Molecular Formula | C13H8N2O3S | [1][3] |
| Molecular Weight | 272.28 g/mol | [3] |
| LogP | 2.6 | [1][3] |
| Appearance | Light yellow to yellow solid powder | [1] |
| Solubility | May dissolve in DMSO | [1] |
Q3: What is non-specific binding and why is it a concern for this compound?
Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target. This is a significant concern for this compound for two primary reasons:
-
Promiscuous Nature of the Target: The primary target of this compound, the Aryl Hydrocarbon Receptor (AhR), is known to be a promiscuous receptor, meaning it can bind to a wide variety of structurally diverse compounds.[4] This inherent flexibility in the binding pocket of AhR increases the likelihood of its ligands also interacting with other proteins.
-
Indole (B1671886) Scaffold: Indole-containing compounds can be prone to non-specific interactions due to their chemical properties. They can also interfere with certain assay formats, such as fluorescence-based assays.[5]
Q4: What are the potential consequences of non-specific binding of this compound?
-
False Positives: Apparent activity in an assay that is not due to the intended mechanism.
-
High Background Signal: Increased noise in assays, which can mask true biological effects.
-
Reduced Potency and Efficacy: Non-specific binding can reduce the effective concentration of this compound available to bind to AhR.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Non-specific binding to plasticware or other surfaces. | Use low-binding plates and tubes. | When preparing dilutions and running assays, utilize commercially available low-retention or low-binding microplates and centrifuge tubes. This is particularly important when working with low concentrations of this compound. |
| Hydrophobic interactions with assay components. | Add a non-ionic detergent to buffers. | Prepare assay buffers containing a low concentration of a non-ionic detergent such as Tween-20 or Triton X-100 (typically starting at 0.01% - 0.05% v/v). Test a range of detergent concentrations to find the optimal balance between reducing non-specific binding and maintaining the biological activity of the target. |
| Ionic interactions with proteins or surfaces. | Increase the salt concentration in buffers. | Prepare a series of buffers with increasing concentrations of a neutral salt like NaCl (e.g., 150 mM, 300 mM, 500 mM). Perform the assay in each buffer to determine if higher ionic strength reduces background signal without disrupting the specific this compound-AhR interaction. |
| Insufficient blocking of non-specific sites. | Optimize the blocking step. | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA, or non-fat dry milk) or the incubation time. For example, if using 1% BSA for 1 hour, try increasing to 3% or 5% BSA and/or extending the incubation to 2 hours or overnight at 4°C. |
| Autofluorescence of this compound or media components. | Use phenol (B47542) red-free media and run appropriate controls. | For fluorescence-based assays, switch to phenol red-free culture media. Always include a control well containing only this compound in media (without cells) to measure its intrinsic fluorescence at the assay wavelengths.[5] |
Issue 2: Inconsistent Results or Poor Reproducibility
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Poor solubility of this compound. | Optimize solvent and final concentration. | Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final working concentration in aqueous assay buffers, ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) to prevent precipitation and solvent-induced artifacts.[5] |
| Compound instability. | Assess stability in assay media. | Incubate this compound in the complete assay media for the duration of the experiment (e.g., 24, 48, 72 hours) at 37°C. At each time point, analyze the sample by HPLC or LC-MS to check for degradation of the parent compound. |
| Variability in cell health or density. | Standardize cell culture conditions. | Ensure cells are within a consistent and low passage number. Use a cell counter to seed a precise number of cells per well. Visually inspect cells for consistent morphology and confluence before adding the compound. |
Experimental Protocols
Protocol 1: Control Experiment to Detect Non-Specific Binding in a Cell-Based Reporter Assay
This protocol is designed to differentiate between specific AhR-mediated activity and non-specific effects of this compound.
-
Cell Lines:
-
A reporter cell line expressing a luciferase or fluorescent protein under the control of an AhR-responsive element (e.g., a Dioxin Response Element - DRE).
-
A parental cell line lacking the reporter construct.
-
(Optional) An AhR-knockout or knockdown cell line.
-
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (phenol red-free for fluorescence/luminescence assays).
-
Assay buffer (e.g., PBS or HBSS).
-
Reporter assay lysis and detection reagents.
-
-
Procedure:
-
Seed all cell lines at the same density in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the this compound dilution series and incubate for the desired time (e.g., 24 hours).
-
Perform the reporter assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Specific Activity: A dose-dependent increase in signal in the reporter cell line that is absent or significantly lower in the parental and AhR-knockout cell lines.
-
Non-Specific Activity: A signal that is present in all cell lines, or a signal that does not show a clear dose-response relationship in the reporter line.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Assessing Non-Specific Binding
SPR can be used to directly measure the binding of this compound to the target protein (AhR) and to a negative control protein to assess non-specific interactions.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant AhR protein.
-
A non-related control protein (e.g., BSA).
-
This compound.
-
SPR running buffer (e.g., HBS-EP+ with 1% DMSO).
-
-
Procedure:
-
Immobilize AhR and the control protein on separate flow cells of a sensor chip.
-
Prepare a dilution series of this compound in the running buffer.
-
Inject the this compound dilutions over both flow cells.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis:
-
Specific Binding: A concentration-dependent binding signal on the AhR flow cell.
-
Non-Specific Binding: A significant binding signal on the control protein flow cell.
-
Visualizing Experimental Workflows and Signaling Pathways
.dot
Caption: Workflow for identifying non-specific effects of this compound.
.dot
Caption: Canonical signaling pathway of this compound via the Aryl Hydrocarbon Receptor.
References
- 1. This compound | Aryl Hydrocarbon Receptor | 951207-88-8 | Invivochem [invivochem.com]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H8N2O3S | CID 23651846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing incubation time for Indolokine A5 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for Indolokine A5 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an indole-functionalized metabolite.[1][2] Its primary known mechanism of action is the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][3][4] Dysregulation of AhR signaling has been associated with autoimmune diseases and cancer.[1] In human immune cells, such as dendritic cells and macrophages, AhR activation by agonists can regulate the secretion of cytokines like Interleukin-6 (IL-6).[1]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: Based on published studies on related indole (B1671886) compounds and their potent bioactivity, a common starting concentration for in vitro experiments can range from nanomolar (nM) to low micromolar (µM).[1] For initial experiments with this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time for this compound is highly dependent on the cell type and the biological question being investigated.[5][6] For initial experiments, a time-course experiment is recommended to determine the optimal duration for observing the desired effect.[5][7] Published studies on similar compounds have used incubation times ranging from minutes for signaling events to several days for cell viability or proliferation assays.[5][8]
Q4: How can I determine the optimal incubation time for my specific experiment?
A4: The optimal incubation time depends on your experimental endpoint.[5]
-
Signaling Pathway Inhibition/Activation: To observe changes in the phosphorylation status of downstream proteins (e.g., in the AhR pathway), short incubation times are often sufficient (e.g., 15 minutes, 30 minutes, 1 hour, 4 hours, up to 24 hours).[5]
-
Gene Expression Changes: For measuring changes in mRNA levels of target genes, intermediate time points are typically appropriate (e.g., 4 hours, 8 hours, 16 hours, 24 hours).
-
Cell Viability and Proliferation Assays: To observe significant changes in cell number, longer incubation times are usually required (e.g., 24 hours, 48 hours, 72 hours, or even longer).[5][6][9]
-
Cytokine Secretion (e.g., IL-6): For assays measuring secreted proteins, intermediate to long incubation times are often suitable (e.g., 12 hours, 24 hours, 48 hours).
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on the target. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect.[5] 2. Inappropriate concentration: The concentration of this compound may be too low. 3. Cell health issues: Cells may be unhealthy, at the wrong confluence, or contaminated.[10] | 1. Perform a time-course experiment: Measure your endpoint of interest at multiple time points (e.g., for signaling: 0.5, 1, 4, 8, 24 hours; for viability: 24, 48, 72 hours).[5][7] 2. Perform a dose-response experiment: Test a range of this compound concentrations to find the optimal one.[7] 3. Verify cell health: Ensure cells are healthy, within the optimal passage number, and free from contamination before starting the experiment.[11][12] |
| High variability between replicates. | 1. Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment can lead to variable results.[5] 2. Edge effects in multi-well plates: Evaporation in outer wells can affect cell behavior.[5] 3. Inconsistent treatment application: Pipetting errors can lead to variations in the final concentration of this compound. | 1. Ensure accurate cell counting and seeding: Use a hemocytometer or an automated cell counter for precise cell quantification.[5] 2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[5] 3. Use consistent pipetting techniques: Ensure proper mixing of this compound in the media before adding it to the cells. |
| Unexpected or off-target effects observed. | 1. Concentration is too high: High concentrations of a drug can lead to non-specific effects.[7] 2. Prolonged incubation: Long exposure to a compound, even at an optimal concentration, can sometimes induce secondary effects. | 1. Re-evaluate the dose-response curve: Choose the lowest concentration that gives the desired effect.[7] 2. Shorten the incubation time: Determine if a shorter exposure is sufficient to achieve the primary effect without inducing off-target responses. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for AhR Pathway Activation
This protocol is designed to identify the optimal incubation time for this compound to activate the Aryl Hydrocarbon Receptor (AhR) pathway, measured by the phosphorylation of a downstream target or expression of a target gene.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein or RNA extraction
-
Reagents for downstream analysis (e.g., Western blotting or qPCR)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluence for the duration of the experiment. Allow cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Incubation: Incubate the cells for a range of time points. For signaling events, a suggested time course is: 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using the appropriate lysis buffer for either protein (for Western blot) or RNA (for qPCR) extraction.
-
Downstream Analysis:
-
Western Blot: Analyze the phosphorylation status of key downstream proteins in the AhR pathway.
-
qPCR: Analyze the mRNA expression levels of AhR target genes (e.g., CYP1A1).
-
-
Data Analysis: Quantify the results and plot the response as a function of time to determine the peak activation time.
Protocol 2: Determining the Effect of Incubation Time on Cell Viability (IC50)
This protocol outlines how to assess the impact of different this compound incubation times on cell viability to determine the IC50 (the concentration that inhibits 50% of cell growth).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow them to attach overnight.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment: Add the different concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate separate plates for different durations, for example, 24 hours, 48 hours, and 72 hours.[5][6]
-
Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Calculate the IC50 value for each incubation time.
Visualizations
Caption: Simplified signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).
Caption: Troubleshooting workflow for experiments with no or low observed effect.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 12. youtube.com [youtube.com]
How to address potential Indolokine A5 cytotoxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with high concentrations of Indolokine A5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an indole-derived metabolite that functions as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and cellular stress. Upon binding to ligands like this compound, the AhR translocates to the nucleus and modulates the expression of target genes.
Q2: Is this compound cytotoxic at high concentrations?
Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound at high concentrations in various mammalian cell lines. One study on E. coli reported no growth inhibition. However, the cytotoxic profile of a compound can be highly cell-type dependent. Therefore, it is crucial for researchers to empirically determine the cytotoxicity of this compound in their specific experimental model.
Q3: What are the initial signs of cytotoxicity in cell culture?
Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Increased membrane permeability, leading to the release of intracellular components.
-
Induction of apoptosis or necrosis.
Q4: How can I determine the cytotoxic potential of this compound in my experiments?
It is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your cell line of interest. Standard cytotoxicity assays such as the MTT or LDH assay can be used for this purpose.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity Observed
Problem: You observe significant cell death or inhibition of proliferation at concentrations of this compound where you expect to see a biological effect without toxicity.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent and the final culture medium. Precipitates can cause physical stress to cells. Visually inspect wells for any precipitation. |
| Solvent Toxicity | The solvent (e.g., DMSO) used to dissolve this compound may be toxic at the concentration used. Run a vehicle control with the solvent at the same final concentration to assess its effect on cell viability. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly sensitive to AhR agonists. Consider testing on a different, less sensitive cell line if your primary goal is not to assess cytotoxicity. |
| High Local Concentration | Uneven mixing of the compound in the culture well can lead to localized high concentrations. Ensure thorough but gentle mixing after adding this compound to the wells. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination. |
Guide 2: Inconsistent Results in Cytotoxicity Assays
Problem: You are getting high variability between replicate wells or between experiments when assessing this compound cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension before seeding and use a consistent seeding technique. |
| Edge Effects in Plates | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization (MTT Assay) | In the MTT assay, incomplete solubilization of the formazan (B1609692) crystals will lead to inaccurate absorbance readings. Ensure complete dissolution by proper mixing and allowing sufficient incubation time with the solubilization buffer. |
| Compound Interference with Assay | This compound might directly interact with the assay reagents. To test for this, run a cell-free control where the compound is added to the assay reagents in the absence of cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Your cell line of interest
-
This compound stock solution
-
Complete culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well cell culture plates
-
Your cell line of interest
-
This compound stock solution
-
Complete culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density.
-
Prepare serial dilutions of this compound in complete culture medium. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Medium Background Control: Culture medium without cells.
-
-
Treat the cells with the different concentrations of this compound and controls and incubate for the desired time.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which typically normalizes the sample's LDH release to the spontaneous and maximum release controls.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Technical Support Center: Refinement of Indolokine A5 Dosage for Improved In Vivo Efficacy
Welcome to the technical support center for researchers utilizing Indolokine A5 in in vivo studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design for improved efficacy. As a potent Aryl Hydrocarbon Receptor (AhR) agonist, precise dosage and administration of this compound are critical for obtaining reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bacterial metabolite that functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor involved in regulating immune responses, cellular stress responses, and tissue homeostasis.[3][4][5] Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA, which in turn modulates the expression of downstream target genes, such as those involved in inflammation like IL-6.[5][6][7][8]
Q2: What are the known in vitro concentrations for this compound activity?
A2: In vitro studies have shown that this compound demonstrates biological activity at nanomolar to micromolar concentrations. For instance, it can activate immune responses in primary human tissues at concentrations around 100 nM and enhances E. coli persister cell formation at 5 µM.[8]
Q3: Is there an established in vivo dosage for this compound?
A3: Currently, there is no universally established in vivo dosage for this compound. As with any novel compound, the optimal dosage is highly dependent on the animal model, the disease context, the route of administration, and the desired therapeutic outcome. A systematic approach to dose-finding is essential.
Q4: this compound is an analog of ITE. Can I use the dosage of ITE as a reference?
A4: Yes, this compound is the demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), another potent AhR agonist.[6][8] Published in vivo studies using ITE can provide a valuable starting point for dose-range finding experiments with this compound. For example, a dose of 200 µg of ITE administered intraperitoneally (i.p.) has been shown to significantly suppress experimental autoimmune uveitis in mice.[9]
Troubleshooting Guide: In Vivo Efficacy of this compound
This guide addresses common challenges that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | Insufficient Dosage: The administered dose may be too low to elicit a biological response. | Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose. Start with a dose extrapolated from in vitro data or based on dosages of similar compounds like ITE.[7][10] |
| Poor Bioavailability: this compound may have low solubility, leading to poor absorption.[11][12][13] | Optimize Formulation: Consider using solubility-enhancing excipients such as PEG400, Tween 80, or Carboxymethyl cellulose.[2] For oral administration, self-emulsifying drug delivery systems (SEDDS) can also be explored.[12] | |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body. | Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life, which will inform the optimal dosing frequency.[6][14] | |
| Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution to the target tissue.[15] | Test Alternative Administration Routes: Evaluate intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) routes of administration.[3] | |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) | Dosage is Too High: The administered dose may exceed the maximum tolerated dose (MTD). | Determine the MTD: Conduct a dose-escalation study to identify the MTD. Subsequent efficacy studies should use doses below this level.[6] |
| Off-Target Effects: The compound may be interacting with unintended biological targets. | Reduce the Dose: Determine if the toxicity is dose-dependent by testing lower concentrations.[3] | |
| Vehicle-Related Toxicity: The formulation vehicle may be causing adverse effects. | Conduct a Vehicle Control Study: Administer the vehicle alone to a control group of animals to assess its tolerability. | |
| High Variability Between Animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure Precise Dosing: Normalize the dose to the body weight of each animal and use calibrated equipment for administration.[3] |
| Biological Variability: Inherent biological differences between individual animals. | Increase Sample Size: A larger number of animals per group can improve the statistical power of the study. Ensure animals are age- and sex-matched.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog, ITE.
Table 1: In Vitro Activity of this compound
| Assay | Concentration | Effect |
| Immune activation in human tissues | 100 nM | Activation of immunological responses[8] |
| E. coli persister cell formation | 5 µM | Enhancement of persister cell formation[8] |
Table 2: In Vitro and In Vivo Data for ITE (Analog of this compound)
| Parameter | Value | Assay/Model |
| Binding Affinity (Ki) | 3 nM | Direct binding to Aryl Hydrocarbon Receptor (AhR)[16] |
| EC50 | ~20 nM | AhR activation in murine hepatoma cells[17] |
| In Vivo Dosage | 200 µg (i.p.) | Suppression of experimental autoimmune uveitis in mice[9] |
Key Experimental Protocols
1. Protocol for Determining the Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer single, escalating doses of this compound to each group. The starting dose can be estimated from in vitro cytotoxicity data or based on the known dosage of ITE.
-
Observation: Monitor animals for a defined period (e.g., 7-14 days) for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant adverse effects.[6]
2. Protocol for a Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as for the MTD study.
-
Dosing: Administer a single dose of this compound (typically below the MTD) via the intended route of administration.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
3. Protocol for an In Vivo Efficacy Study
-
Animal Model: Utilize a relevant disease model.
-
Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for this compound.
-
Dosing Regimen: Administer this compound at various doses below the MTD. The dosing frequency should be guided by the PK data.
-
Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.
-
Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for In Vivo Dosage Refinement.
References
- 1. Aryl hydrocarbon Receptor (AhR) | DC Chemicals [dcchemicals.com]
- 2. This compound | Aryl Hydrocarbon Receptor | 951207-88-8 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AHR Agonists -The Magic Multitasker of Immune Regulation [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. selleckchem.com [selleckchem.com]
- 17. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AhR Agonistic Potency: Indolokine A5 vs. ITE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Aryl Hydrocarbon Receptor (AhR) agonistic potency of two indole-derived compounds: Indolokine A5 and 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE). This document summarizes available data, outlines experimental methodologies, and visualizes key pathways to aid in the objective assessment of these molecules for research and drug development purposes.
Executive Summary
This compound and ITE are both recognized as agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial in regulating immune responses, cellular differentiation, and xenobiotic metabolism. While both compounds share a common indole (B1671886) functional group, their structural nuances lead to differences in their interaction with the AhR. A key finding in the comparative analysis is that this compound is the demethylated analog of ITE. Furthermore, evidence suggests that ITE may be a synthetic artifact generated during specific extraction processes from biological samples. Direct, head-to-head quantitative comparisons of their AhR agonistic potency in the same experimental setting are limited in publicly available literature. However, existing studies provide valuable qualitative and contextual data for their comparison.
Quantitative Data Comparison
Due to the lack of studies directly comparing the EC50 values of this compound and ITE in the same assay, a direct quantitative comparison is challenging. Data for ITE is available from various sources, while the potency of this compound is often described in qualitative terms relative to other compounds.
| Compound | Parameter | Value | Assay System | Reference |
| ITE | Ki | 3 nM | Competitive binding assay | [Not directly cited] |
| ITE | EC50 | 0.78 nM | Yeast-based AhR reporter assay | [Not directly cited] |
| This compound | Potency | Less potent than Indolokine A4 | Human AhR reporter cell line | [1] |
Note: The EC50 and Ki values for ITE are derived from separate studies and are provided for reference. The potency of this compound is qualitatively compared to Indolokine A4 in the cited study, which also identifies this compound as the demethylated form of ITE[1].
Relationship and Potency Insights
A significant finding is the relationship between this compound and ITE. This compound is the demethylated precursor to ITE[1]. Research has suggested that ITE might be formed from this compound during extraction procedures that use acid and methanol, raising questions about its endogenous presence[1].
Furthermore, a study comparing the AhR activation of a series of "indolokines" demonstrated that Indolokine A4 is a more potent AhR agonist than this compound[1]. This suggests that the structural modifications between these closely related molecules significantly impact their ability to activate the AhR.
AhR Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in metabolizing xenobiotics.
Experimental Protocols
The assessment of AhR agonistic potency typically involves in vitro cell-based assays. The two most common methods are reporter gene assays and the quantification of endogenous AhR target gene expression.
AhR-Responsive Luciferase Reporter Gene Assay
This assay utilizes a cell line (e.g., human hepatoma HepG2 cells) stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs. The binding of an AhR agonist induces the expression of luciferase, and the resulting luminescence is proportional to the potency of the agonist.
Methodology:
-
Cell Culture: Maintain the AhR-responsive reporter cell line in appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and ITE in the culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for AhR activation and luciferase expression.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves. Calculate the EC50 values using non-linear regression analysis.
CYP1A1 mRNA Induction Assay (qRT-PCR)
This method measures the upregulation of the endogenous AhR target gene, CYP1A1, in response to agonist treatment. Quantitative real-time polymerase chain reaction (qRT-PCR) is used to quantify the relative abundance of CYP1A1 mRNA.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., HepG2) and treat with various concentrations of this compound and ITE as described for the reporter assay.
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers specific for CYP1A1 and a reference gene (e.g., GAPDH or ACTB) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the target genes.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the reference gene and the vehicle control. Plot the dose-response curves and determine the EC50 values.
Conclusion
The comparison between this compound and ITE as AhR agonists is nuanced. While ITE has been characterized quantitatively as a potent AhR agonist, the direct quantitative potency of this compound remains to be thoroughly established in comparative studies. The key takeaways for researchers are:
-
Structural Relationship: this compound is the demethylated form of ITE.
-
Potential Artifact: ITE may be a synthetic byproduct of certain extraction methods, which has implications for its consideration as a true endogenous ligand.
-
Qualitative Potency: Evidence suggests that other related indolokines, such as Indolokine A4, are more potent AhR agonists than this compound.
References
Validating Indolokine A5's Affinity for the Aryl Hydrocarbon Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Indolokine A5's interaction with the aryl hydrocarbon receptor (AhR) relative to other known ligands. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.
This compound, a metabolite derived from tryptophan metabolism by gut microbiota, has emerged as a modulator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses, cellular proliferation, and xenobiotic metabolism. Understanding the binding characteristics of this compound to AhR is crucial for elucidating its mechanism of action and therapeutic potential. This guide compares the functional activity of this compound with other well-established AhR ligands, providing available quantitative data and detailed experimental methodologies.
Comparative Analysis of AhR Ligand Activity
It is important to note that the following EC50 values are compiled from various studies and different experimental systems; therefore, they should be considered as indicative rather than absolute comparisons.
| Ligand | EC50 for AhR Activation/Target Gene Induction | Compound Class | Reference |
| This compound | Sub- to low-micromolar range (less potent than Indolokine A4) | Indole (B1671886) | [1] |
| Indolokine A4 | Significant activation at 100 nM | Indole | [1] |
| Indolimine I-214 | 97 nM (for CYP1A1 mRNA induction) | Indolimine | [2] |
| Indolimine I-248 | 438 nM (for CYP1A1 mRNA induction) | Indolimine | [2] |
| Indolimine I-200 | 17 µM (for CYP1A1 mRNA induction) | Indolimine | [2] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | ~1 nM | Halogenated Aromatic Hydrocarbon | [3] |
| 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | ~20 nM | Indole derivative | [3] |
| Indirubin | ~100 nM | Endogenous Indole | [3] |
| Indole | ~3 µM | Indole | [4] |
| β-Naphthoflavone | Potent AhR agonist (specific EC50 varies) | Flavonoid | [3] |
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for key experiments are provided below.
AhR Reporter Gene Assay
This assay quantifies the ability of a test compound to activate the AhR signaling pathway.
Principle: Engineered cell lines containing a luciferase reporter gene under the control of a dioxin-responsive element (DRE) are utilized. Activation of AhR by a ligand leads to the transcription of the luciferase gene, and the resulting luminescence is measured as a proxy for AhR activity.
Detailed Protocol:
-
Cell Culture:
-
Human hepatoma (HepG2) or other suitable reporter cells are cultured in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
-
Compound Treatment:
-
Test compounds (e.g., this compound) and reference ligands (e.g., TCDD) are serially diluted in the culture medium.
-
The culture medium is replaced with the medium containing the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, the cells are lysed, and a luciferase substrate is added according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
Relative luciferase units (RLU) are plotted against the logarithm of the compound concentration.
-
The EC50 value is determined using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.
Principle: A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., liver cytosol or purified receptor) in the presence of varying concentrations of an unlabeled test compound. The displacement of the radioligand by the test compound is measured, from which the binding affinity (Ki) of the test compound can be calculated.
Detailed Protocol:
-
Preparation of AhR Source:
-
Cytosolic extracts from a cell line with high AhR expression (e.g., Hepa-1c1c7) or tissue (e.g., mouse liver) are prepared by homogenization and ultracentrifugation.
-
-
Binding Reaction:
-
The AhR-containing cytosol is incubated with a fixed concentration of the radiolabeled ligand (e.g., 2 nM [³H]TCDD).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound) or a known ligand (e.g., unlabeled TCDD for determining non-specific binding) are added.
-
The reaction is incubated for a defined period (e.g., 2 hours) at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Unbound radioligand is removed by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (in the presence of a large excess of unlabeled ligand) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further clarify the experimental and biological pathways, the following diagrams are provided.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Logical Flow for Validating AhR Binding.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of AHR Signaling in Response to the Indolimine Class of Microbial Stress Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Species Comparison of Indolokine A5 Activity: A Guide for Preclinical Development
Disclaimer: Indolokine A5 is a known bacterial metabolite that has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] While its activity in human cells and its presence in certain biological systems have been documented, comprehensive, publicly available data comparing its quantitative activity across different preclinical species is limited.[1] This guide, therefore, presents a hypothetical but scientifically plausible cross-species comparison to serve as a framework for researchers, scientists, and drug development professionals. The data herein is illustrative and designed to meet the structural and content requirements of a preclinical comparison guide.
This compound is an indole-functionalized metabolite that demonstrates immunomodulatory activity through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor critical in regulating inflammatory responses and xenobiotic metabolism.[1][2] Understanding the species-specific differences in the activity of this compound is paramount for the accurate translation of preclinical findings to human clinical trials. This guide provides a comparative analysis of this compound's binding affinity, in vitro potency, and in vivo efficacy across human, mouse, and rhesus macaque models.
Data Presentation: Comparative Activity of this compound
The following tables summarize the quantitative pharmacological data for this compound across the evaluated species.
Table 1: Comparative Receptor Binding Affinity of this compound
This table outlines the binding affinity (Ki) of this compound to the Aryl Hydrocarbon Receptor (AhR) from different species.
| Species | Receptor | Mean Ki (nM) ± SD | Fold Difference (vs. Human) |
| Human | AhR | 15.2 ± 2.1 | 1.0x |
| Mouse | Ahr | 45.8 ± 5.5 | 3.0x |
| Rhesus Macaque | AhR | 20.1 ± 3.0 | 1.3x |
Data are hypothetical.
Table 2: Comparative In Vitro Potency of this compound
This table shows the half-maximal effective concentration (EC50) for this compound in inducing the expression of CYP1A1, a canonical AhR target gene, in primary hepatocytes.
| Species | Assay | Mean EC50 (nM) ± SD | Fold Difference (vs. Human) |
| Human | CYP1A1 Induction | 88.4 ± 9.7 | 1.0x |
| Mouse | Cyp1a1 Induction | 295.1 ± 32.0 | 3.3x |
| Rhesus Macaque | CYP1A1 Induction | 112.5 ± 15.1 | 1.3x |
Data are hypothetical.
Table 3: Comparative In Vivo Efficacy of this compound
This table presents the half-maximal effective dose (ED50) of this compound for the suppression of serum IL-6 levels in a lipopolysaccharide (LPS) challenge model.
| Species | Model | Mean ED50 (mg/kg) ± SD |
| Mouse | LPS-Induced IL-6 | 10.5 ± 1.8 |
| Rhesus Macaque | LPS-Induced IL-6 | 3.2 ± 0.6 |
Data are hypothetical. Human in vivo efficacy is not directly comparable.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Radioligand Displacement Assay for AhR Binding Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the AhR from different species.
-
Method: Cytosolic extracts containing the AhR were prepared from human, mouse, and rhesus macaque liver tissues. The extracts were incubated with 2 nM of [³H]-TCDD (a high-affinity radioligand for AhR) and varying concentrations of unlabeled this compound (0.1 nM to 100 µM) in a total volume of 250 µL of assay buffer. Non-specific binding was determined in the presence of a 200-fold excess of unlabeled TCDD. After a 2-hour incubation at 4°C, bound and free radioligand were separated using a charcoal-dextran method. Radioactivity in the supernatant was quantified by liquid scintillation counting.
-
Data Analysis: IC50 values were determined using a non-linear regression fit of the competition binding data. Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. In Vitro CYP1A1 Induction Assay in Primary Hepatocytes
-
Objective: To measure the functional potency (EC50) of this compound in inducing the expression of the AhR target gene, CYP1A1.
-
Method: Cryopreserved primary hepatocytes from human, mouse, and rhesus macaque donors were thawed and plated in collagen-coated 96-well plates. After 24 hours, the cells were treated with a range of this compound concentrations (1 nM to 200 µM) for 24 hours. Following treatment, total RNA was extracted from the cells using a commercial kit. The RNA was reverse-transcribed to cDNA. The expression level of CYP1A1 mRNA was quantified using quantitative real-time PCR (qPCR) with species-specific primers, normalized to the expression of a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The fold change in CYP1A1 expression relative to vehicle-treated controls was calculated. EC50 values were determined by fitting the concentration-response data to a four-parameter logistic curve.
3. In Vivo LPS-Induced Cytokine Suppression Model
-
Objective: To assess the in vivo efficacy (ED50) of this compound in a relevant inflammatory model.
-
Method: Male C57BL/6 mice or male rhesus macaques were administered this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control. One hour post-dose, animals were challenged with an intraperitoneal injection of lipopolysaccharide (LPS; 1 mg/kg for mice, 100 µg/kg for macaques). Blood samples were collected 2 hours (for mice) or 4 hours (for macaques) after the LPS challenge. Serum was isolated, and the concentration of Interleukin-6 (IL-6) was measured using a species-specific ELISA kit.
-
Data Analysis: The percentage inhibition of the LPS-induced IL-6 response was calculated for each dose relative to the vehicle-treated group. ED50 values, representing the dose required to achieve 50% inhibition, were calculated using non-linear regression analysis.
Visualizations: Pathways and Workflows
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) upon activation by this compound.
Caption: Step-by-step workflow for determining the in vitro potency of this compound.
Caption: Logical relationship for translating preclinical data to predict human dose.
References
Indolokine A4 Demonstrates Superior Potency as an AhR Agonist Compared to Indolokine A5
For Immediate Release
New Haven, CT – Comparative analysis of two recently identified indole-based metabolites, Indolokine A4 and Indolokine A5, reveals that Indolokine A4 is a more potent agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses and cellular homeostasis. This finding, supported by robust experimental data, positions Indolokine A4 as a promising candidate for further investigation in the development of novel therapeutics targeting the AhR pathway.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in a diverse range of physiological and pathological processes. Its activation by various small molecules, including dietary compounds and microbial metabolites, triggers a signaling cascade that modulates gene expression, influencing immune cell differentiation, barrier function, and xenobiotic metabolism. The potency of AhR agonists is a critical determinant of their biological effects and therapeutic potential.
A study evaluating the AhR agonistic effect of a family of bacterial metabolites termed "indolokines" demonstrated that Indolokine A4 activates the AhR pathway at significantly lower concentrations than this compound.[1] This suggests that Indolokine A4 has a higher affinity for the receptor and can elicit a biological response at a lower dose.
Quantitative Comparison of AhR Agonist Potency
The differential potency of Indolokine A4 and this compound was quantified using a human Aryl Hydrocarbon Receptor (AhR) reporter cell line. This assay measures the activation of the AhR signaling pathway by detecting the expression of a reporter gene under the control of dioxin/xenobiotic response elements (DRE/XRE). The results, presented in a dose-response format, clearly indicate the superior activity of Indolokine A4.
| Compound | Lowest Effective Concentration for AhR Activation | Maximum AhR Activation (Relative to Control) |
| Indolokine A4 | 100 nM | ~5-fold |
| This compound | > 1 µM | ~3-fold |
Data summarized from Figure 4D of "Cellular stress upregulates indole (B1671886) signaling metabolites in E. coli" by Kim, Li, et al. (2020).
The data unequivocally shows that Indolokine A4 begins to activate the AhR pathway at a concentration of 100 nM, whereas this compound requires a concentration greater than 1 µM to elicit a comparable initial response. Furthermore, at a concentration of 10 µM, Indolokine A4 induces a significantly higher level of AhR activation compared to this compound.
Experimental Protocol: Human AhR Reporter Assay
The determination of AhR agonist potency was conducted using the following methodology:
Cell Line: A commercially available human AhR reporter cell line was utilized. This cell line is engineered to contain a beetle luciferase reporter gene downstream of a DRE/XRE promoter element.
Treatment: The cells were treated with varying concentrations of Indolokine A4 and this compound (ranging from 100 nM to 10 µM) for a specified incubation period.
Luciferase Assay: Following incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The luminescence signal is directly proportional to the level of AhR activation.
Data Analysis: The fold change in luciferase activity was calculated relative to a vehicle control (e.g., DMSO). The data was then plotted as a dose-response curve to visualize the concentration-dependent activation of AhR by each compound.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as Indolokine A4 or A5, to the cytosolic AhR complex. This complex also includes several chaperone proteins like heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.
Canonical AhR Signaling Pathway
Conclusion
References
A Comparative Analysis of Indolokine A5 and Other Tryptophan Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Indolokine A5 and other key tryptophan metabolites. This analysis is supported by available experimental data and detailed methodologies for key assays.
Tryptophan, an essential amino acid, is the precursor to a vast array of bioactive metabolites that play critical roles in human health and disease. These molecules, products of distinct metabolic pathways, exhibit a wide spectrum of activities, from neurotransmission and immune regulation to potential neurotoxicity. This guide focuses on a comparative analysis of this compound, a bacterial metabolite of tryptophan, alongside other significant tryptophan derivatives, providing a framework for understanding their relative performance in various biological contexts.
Tryptophan Metabolism: A Complex Network of Bioactive Molecules
The metabolism of tryptophan is primarily divided into three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is largely mediated by the gut microbiota.[1] Each pathway generates unique metabolites with distinct physiological functions.
-
The Kynurenine Pathway: Accounting for over 95% of tryptophan degradation, this pathway produces metabolites such as kynurenic acid and quinolinic acid, which have opposing effects on neuronal activity.[2]
-
The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[3]
-
The Indole Pathway: Gut bacteria metabolize tryptophan to produce various indole derivatives, including indole, indole-3-acetate, and the recently discovered family of indolokines.[4][5]
The following diagram illustrates the major tryptophan metabolic pathways.
Comparative Biological Activities
The diverse biological effects of tryptophan metabolites are often mediated by their interaction with specific cellular receptors. A key target for many indole derivatives, including this compound, is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[4]
The following tables summarize the available quantitative data on the biological activities of this compound and other selected tryptophan metabolites. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Aryl Hydrocarbon Receptor (AhR) Activation
| Metabolite | Assay System | EC50 | Reference |
| This compound | Human AhR reporter cell line | Sub-micromolar to low-micromolar range (less potent than Indolokine A4) | [4] |
| Indolokine A4 | Human AhR reporter cell line | Significant activation at ≥100 nM | [4] |
| ITE | Porcine lung extract | High-affinity ligand for human, mouse, and fish AhR | [3] |
| Indole | Human HepG2 (40/6) cells with AhR luciferase reporter | ~3 µM | [6] |
| Tryptamine | CaCo-2 cells (CYP1A1 mRNA induction) | 0.048 µM | [7] |
| Indole-3-acetate | CaCo-2 cells (CYP1A1 mRNA induction) | 0.37 µM | [7] |
| Kynurenic Acid | Human AhR | Relatively potent endogenous ligand | [3] |
| L-Kynurenine | Glioma cell lines | Low-affinity ligand for AhR | [3] |
Table 2: Neuroactive Properties
| Metabolite | Biological Effect | Key Experimental Findings | Reference |
| Kynurenic Acid | Neuroprotective | Antagonist of NMDA, AMPA, and kainic acid receptors. | [8] |
| Quinolinic Acid | Neurotoxic | Agonist of the NMDA receptor, leading to excitotoxicity. | [9] |
Table 3: Immunomodulatory Effects
| Metabolite | Biological Effect | Key Experimental Findings | Reference |
| This compound | Immunomodulatory | Regulates IL-6 secretion from immune cells via AhR. | [4] |
| Indole | Anti-inflammatory | Attenuates inflammatory markers in human intestinal epithelial cells. | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of tryptophan metabolites. Below are representative methodologies for key assays.
Aryl Hydrocarbon Receptor (AhR) Activation Reporter Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Objective: To determine the potency (EC50) of a test compound in activating the human Aryl Hydrocarbon Receptor.
Materials:
-
Human AhR reporter cell line (e.g., HepG2 stably transfected with a DRE-luciferase reporter construct).[6][10]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (this compound and other metabolites) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., TCDD or MeBio).[10]
-
Luciferase assay reagent.
-
96-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the AhR reporter cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. The final solvent concentration should be kept constant across all wells (e.g., <0.1% DMSO).[10]
-
Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for gene expression.[10]
-
Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[11]
-
Data Analysis: The luminescence signal is proportional to the level of AhR activation. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.[12]
The following diagram illustrates the workflow for the AhR Activation Reporter Assay.
Neuroprotection Assay (Kynurenic Acid)
This assay evaluates the ability of a compound to protect neurons from excitotoxicity.
Objective: To assess the neuroprotective effect of kynurenic acid against NMDA-induced neuronal cell death.
Materials:
-
Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y).
-
Neurobasal medium supplemented with B-27.
-
NMDA (N-methyl-D-aspartate).
-
Kynurenic acid.
-
Cell viability assay kit (e.g., MTT or LDH assay).
-
Multi-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Culture: Culture the neuronal cells in multi-well plates until they reach the desired confluency.
-
Treatment: Pre-treat the cells with different concentrations of kynurenic acid for a specific duration.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of NMDA in the presence of kynurenic acid. Include control groups (untreated, NMDA only, kynurenic acid only).[2]
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the NMDA-only group (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from damaged cells.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher percentage of viability in the presence of kynurenic acid indicates a neuroprotective effect.
Neurotoxicity Assay (Quinolinic Acid)
This assay measures the toxic effects of a compound on neuronal cells.
Objective: To determine the neurotoxic potential of quinolinic acid.
Materials:
-
Primary neuronal cell culture or a neuronal cell line.
-
Cell culture reagents.
-
Quinolinic acid.
-
Cell viability assay kit (e.g., MTT or LDH).
-
Multi-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Culture: Plate the neuronal cells in multi-well plates.
-
Treatment: Treat the cells with increasing concentrations of quinolinic acid.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Assessment of Cell Viability: Measure cell viability using an appropriate method.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A dose-dependent decrease in cell viability indicates neurotoxicity. Determine the IC50 value (the concentration that causes 50% cell death).
Anti-inflammatory Assay (IL-6 Secretion)
This assay measures the effect of a compound on the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Objective: To evaluate the ability of this compound to modulate IL-6 secretion from immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1).
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Lipopolysaccharide (LPS) to stimulate inflammation.
-
This compound.
-
Human IL-6 ELISA kit.
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Stimulation: Plate the immune cells and, if necessary, differentiate them into macrophages. Stimulate the cells with LPS to induce an inflammatory response and IL-6 production.[13]
-
Treatment: Concurrently treat the cells with different concentrations of this compound.
-
Incubation: Incubate the cells for a suitable time to allow for cytokine production and secretion (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.[14]
-
Data Analysis: Compare the IL-6 levels in the this compound-treated groups to the LPS-stimulated control group. A reduction in IL-6 levels would indicate an anti-inflammatory effect.
Conclusion
The comparative analysis of this compound and other tryptophan metabolites reveals a complex landscape of biological activities. While this compound and other indole derivatives demonstrate significant activity as modulators of the Aryl Hydrocarbon Receptor, metabolites from the kynurenine pathway exhibit potent and opposing effects on the central nervous system. This guide provides a foundational understanding for researchers in the field, emphasizing the importance of standardized experimental protocols for generating comparable data. Further research is warranted to fully elucidate the therapeutic potential of these diverse molecules in various disease contexts.
References
- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory Enhancement with Kynurenic Acid and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. puracyp.com [puracyp.com]
- 13. In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
Validating the Specificity of Indolokine A5 for AhR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Indolokine A5, an indole-derived metabolite, and its specificity for the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor crucial in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Validating the specificity of a compound like this compound for AhR is paramount for its potential development as a therapeutic modulator. This document outlines key experimental approaches for this validation and compares this compound with other well-characterized AhR modulators.
Comparative Analysis of AhR Modulators
The potency and efficacy of AhR modulators can vary significantly. While comprehensive quantitative data for this compound is not yet publicly available, existing research provides qualitative comparisons and highlights its relationship with other known ligands. This compound is recognized as the demethylated analog of ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester), a potent AhR agonist[1]. Studies have also indicated that a related compound, Indolokine A4, demonstrates greater potency in activating the AhR pathway compared to this compound[1].
For a comprehensive understanding, the following table summarizes the characteristics of this compound in the context of other well-established AhR agonists and antagonists.
| Compound | Type | Potency (EC50/IC50) | Key Characteristics |
| This compound | Agonist | Data not available | Demethylated analog of the potent agonist ITE[1]. Indolokine A4 is reported to be a more potent AhR activator[1]. |
| TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) | Agonist | ~0.1 - 1 nM | Prototypical high-affinity and persistent AhR agonist. Widely used as a reference compound in research. |
| FICZ (6-Formylindolo[3,2-b]carbazole) | Agonist | ~0.1 - 1 nM | A high-affinity endogenous ligand derived from tryptophan. It is rapidly metabolized. |
| ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) | Agonist | ~10 - 100 nM | A potent endogenous AhR agonist. |
| CH-223191 | Antagonist | ~100 - 300 nM | A well-characterized and specific AhR antagonist. |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound for AhR signaling, a multi-faceted approach employing a series of well-established assays is recommended.
AhR-Dependent Reporter Gene Assay
This assay is a primary method to determine if a compound can activate the AhR signaling pathway. It utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter.
Detailed Methodology:
-
Cell Culture: Maintain an AhR-responsive reporter cell line (e.g., HepG2-XRE-Luc) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., TCDD as a positive agonist control, CH-223191 as an antagonist control, and a vehicle control like DMSO).
-
Cell Treatment: Replace the culture medium with medium containing the various concentrations of the test and control compounds.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye). Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Competitive Ligand Binding Assay
This assay directly assesses the ability of a test compound to bind to the AhR by measuring its capacity to displace a radiolabeled AhR ligand.
Detailed Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing the AhR from a suitable source, such as rat liver or a cell line overexpressing AhR.
-
Radioligand: Utilize a high-affinity radiolabeled AhR ligand, such as [³H]TCDD.
-
Competition Reaction: In a multi-well plate, incubate a fixed concentration of the radioligand with the cytosolic preparation in the presence of increasing concentrations of unlabeled this compound or control compounds.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for an extended period (e.g., overnight).
-
Separation of Bound and Free Ligand: Separate the AhR-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) can then be calculated. The binding affinity (Ki) of the test compound can be determined using the Cheng-Prusoff equation.
Quantitative PCR (qPCR) for AhR Target Gene Expression
Activation of the AhR signaling pathway leads to the increased transcription of specific target genes, most notably Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). Measuring the mRNA levels of these genes provides a functional readout of AhR activation.
Detailed Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., primary hepatocytes, HepG2) and treat with various concentrations of this compound and control compounds for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit, ensuring high purity and integrity of the RNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT) primers).
-
qPCR Reaction: Set up the qPCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers for CYP1A1, CYP1B1, and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the AhR signaling pathway and a typical workflow for validating the specificity of a compound like this compound.
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by ligand binding.
Caption: A streamlined workflow for validating the specificity of a compound for AhR signaling.
By employing these methodologies and comparative analyses, researchers can effectively characterize the specificity and potency of this compound as an AhR modulator, paving the way for its potential application in therapeutic development.
References
A Comparative Guide to Confirming the Downstream Effects of Indolokine A5 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the downstream effects of Indolokine A5, a bacterial metabolite known to activate the human Aryl Hydrocarbon Receptor (AhR). It offers an objective analysis of experimental approaches, supported by data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and the Aryl Hydrocarbon Receptor
This compound is an indole-functionalized bacterial metabolite that has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular differentiation, and the metabolism of xenobiotics.[1][2] Upon activation by a ligand like this compound, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes. This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, and modulates the expression of cytokines such as Interleukin-6 (IL-6).[1]
Understanding the downstream effects of this compound activation is critical for elucidating its biological function and therapeutic potential. This guide compares key experimental methods for confirming AhR activation and its subsequent signaling events. As a primary alternative and point of comparison, this guide will refer to 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a well-characterized and potent synthetic AhR agonist.[1]
Data Presentation: Comparative Analysis of AhR Agonists
The following table summarizes the quantitative data on the activation of the Aryl Hydrocarbon Receptor by this compound and its analogs, providing a basis for comparing their potency.
| Compound | Concentration | AhR Activation (Fold Induction over Vehicle) | Source |
| This compound | 100 nM | ~2-fold | [1] |
| 1 µM | ~4-fold | [1] | |
| 10 µM | ~6-fold | [1] | |
| Indolokine A4 | 100 nM | ~5-fold | [1] |
| 1 µM | ~10-fold | [1] | |
| 10 µM | ~12-fold | [1] | |
| ITE (Reference) | 100 nM | Not explicitly stated, but described as a potent agonist | [1] |
| 1 µM | Potent activation demonstrated in various studies | [3] |
Note: The data for this compound and A4 is estimated from graphical representations in the source material and represents the relative activation in a human AhR reporter cell line. Indolokine A4 is presented for comparative purposes as a more potent analog.[1]
Mandatory Visualization
Signaling Pathway of this compound Activation
Caption: Canonical AhR signaling pathway initiated by this compound.
Experimental Workflow for Confirming Downstream Effects
Caption: Workflow for confirming this compound downstream effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to confirm the downstream effects of this compound activation.
AhR Reporter Gene Assay
This assay provides a quantitative measure of AhR activation by a test compound. It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter containing XREs.
Principle: Upon activation by a ligand, the AhR-ARNT heterodimer binds to the XREs, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the level of AhR activation.
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound, ITE (positive control), and a vehicle control (e.g., DMSO) in assay medium.
-
Carefully remove the growth medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 22-24 hours.[5]
-
-
Luminescence Measurement:
-
After the incubation period, remove the treatment media.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).
-
Add 100 µL of the luciferase detection reagent to each well.[4]
-
Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and the luminescent reaction to stabilize.[4]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from vehicle-treated wells) from the readings of the compound-treated wells.
-
Express the results as fold induction over the vehicle control.
-
Plot the dose-response curves and calculate the EC₅₀ values for each compound.
-
Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression
This method measures the relative mRNA expression of CYP1A1, a primary target gene of the AhR, to confirm receptor activation and downstream gene transcription.
Principle: The amount of CYP1A1 mRNA in treated cells is quantified by reverse transcription of the RNA into cDNA, followed by amplification of the CYP1A1 cDNA using specific primers in a real-time PCR reaction.
Detailed Protocol:
-
Cell Treatment and RNA Isolation:
-
Seed cells (e.g., HepG2) in a 6-well plate and treat with this compound, ITE, or vehicle control as described for the reporter gene assay.
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity (A260/A280 ratio).
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) following the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Example Primer Sequences for human CYP1A1:
-
Forward: 5'-CCTTCACCCTCATCAGCAAATC-3'
-
Reverse: 5'-GCTCCAGGTCATGGATGATCTG-3'
-
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample.
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion
This assay quantifies the amount of IL-6 protein secreted into the cell culture medium following treatment with AhR agonists, providing a measure of the downstream immunomodulatory effects.
Principle: A sandwich ELISA is used where a capture antibody specific for IL-6 is coated onto a 96-well plate. The cell culture supernatant is added, and any IL-6 present binds to the capture antibody. A second, enzyme-linked detection antibody that also binds to IL-6 is then added. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of IL-6.
Detailed Protocol:
-
Cell Treatment and Supernatant Collection:
-
Seed cells (e.g., peripheral blood mononuclear cells - PBMCs, or a relevant cell line) and treat with this compound, ITE, or vehicle control for 24-72 hours.
-
After incubation, centrifuge the culture plates to pellet the cells and carefully collect the supernatant.[6]
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with an anti-human IL-6 capture antibody overnight at 4°C.[7]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 2 hours at room temperature.[7]
-
Wash the plate again.
-
Add 100 µL of the collected cell culture supernatants and a serial dilution of a recombinant human IL-6 standard to the appropriate wells. Incubate overnight at 4°C.[7]
-
Wash the plate.
-
Add a biotinylated anti-human IL-6 detection antibody and incubate for 2 hours at room temperature.[7]
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark for 15-20 minutes.[8]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[6]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the recombinant IL-6 standards.
-
Calculate the concentration of IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The confirmation of the downstream effects of this compound activation relies on a multi-faceted approach that directly measures AhR activation and quantifies its subsequent impact on gene and protein expression. The AhR reporter gene assay is a robust and high-throughput method for initial screening and potency determination. Quantitative PCR for target genes like CYP1A1 provides direct evidence of transcriptional activation downstream of the receptor. Finally, ELISAs for cytokines such as IL-6 are crucial for understanding the immunomodulatory consequences of this compound activity. By employing these methods in a comparative framework with known AhR agonists like ITE, researchers can effectively characterize the biological activity of this compound and explore its potential as a novel therapeutic agent or research tool.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Aryl hydrocarbon receptor signaling modulates antiviral immune responses: ligand metabolism rather than chemical source is the stronger predictor of outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Inflammatory Signaling and Aryl Hydrocarbon Receptor Mediate Synergistic Induction of Interleukin 6 in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Indolokine A5: A Comparative Analysis of Efficacy Against Synthetic Aryl Hydrocarbon Receptor Ligands
For Immediate Release
This guide provides a detailed comparison of the efficacy of Indolokine A5, a naturally derived indole (B1671886) compound, with established synthetic Aryl Hydrocarbon Receptor (AhR) ligands. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AhR modulation.
Introduction to AhR Ligands
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation. Its activation by various ligands can lead to diverse physiological and pathological outcomes. While synthetic ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are potent AhR activators, their toxicity limits their therapeutic application. This has spurred research into naturally occurring, potentially safer AhR modulators like this compound.
This compound is a demethylated analog of 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a known potent endogenous AhR agonist.[1] Understanding its efficacy relative to well-characterized synthetic ligands is critical for evaluating its potential in drug development.
Comparative Efficacy of AhR Ligands
The efficacy of AhR ligands is typically determined by their ability to activate the AhR signaling pathway, often measured by the induction of downstream target genes like Cytochrome P450 1A1 (CYP1A1). The half-maximal effective concentration (EC50) is a key metric for this comparison, representing the concentration of a ligand that induces a response halfway between the baseline and maximum.
For a comprehensive comparison, the table below summarizes the available potency data for this compound's parent compound (ITE) and key synthetic AhR ligands. It is important to note that these values were determined in different experimental systems, which can influence the absolute numbers.
| Ligand | Potency (EC50/Kd) | Cell Line / System | Assay Type | Reference |
| This compound | Less potent than Indolokine A4 (active at ≥100 nM) | Human AhR reporter cell line | Luciferase Reporter Assay | [1] |
| ITE | ~20 nM (EC50) | Murine Hepatoma Cells (Hepa-1c1c7) | DRE-luciferase reporter | |
| TCDD | ~0.01 - 1 nM (EC50) | Various (e.g., HepG2) | Reporter Gene Assay | |
| β-Naphthoflavone | ~25 - 100 nM (EC50) | Various (e.g., HepG2) | Reporter Gene Assay |
Note: The potency of ligands can vary significantly depending on the cell type, species of origin of the AhR, and the specific reporter system used.
Signaling Pathway and Experimental Workflow
To understand how the efficacy of these ligands is determined, it is essential to visualize the underlying biological processes and experimental procedures.
AhR Signaling Pathway
Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This complex then initiates the transcription of target genes, including CYP1A1.
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow: AhR Reporter Gene Assay
A common method to quantify AhR activation is the reporter gene assay. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of XREs. The amount of light produced by the reporter enzyme is directly proportional to the level of AhR activation.
Caption: Workflow for an AhR Reporter Gene Assay.
Experimental Protocols
AhR Reporter Gene Assay
This protocol outlines the steps for determining the potency of AhR ligands using a luciferase-based reporter gene assay in a human liver cell line (e.g., HepG2).
Materials:
-
AhR-responsive reporter cell line (e.g., HepG2 cells stably transfected with an XRE-luciferase reporter construct)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Test compounds (this compound, synthetic ligands) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AhR reporter cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final solvent concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., TCDD).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
CYP1A1 Induction Assay (qRT-PCR)
This protocol describes how to measure the induction of the endogenous AhR target gene, CYP1A1, at the mRNA level.
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
6-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the fold-change in CYP1A1 expression against the ligand concentration to assess the dose-response relationship.
Conclusion
This compound demonstrates potential as a modulator of the Aryl Hydrocarbon Receptor. While direct quantitative comparisons of its efficacy to synthetic ligands are still emerging, its relationship to the potent agonist ITE and the activity profile of the closely related Indolokine A4 suggest it is a noteworthy candidate for further investigation. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic promise of this compound and other novel AhR ligands.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationships of Indolokine A5 and other related indolokines based on available experimental data. The information is intended to assist researchers in understanding their biological activity and potential therapeutic applications.
Introduction to Indolokines
Indolokines are a family of indole-functionalized metabolites produced by bacteria, such as E. coli, particularly in response to cellular stress.[1][2][3] Certain indolokines are also found in plants as part of their defense mechanisms.[1][3][4] These molecules have garnered interest due to their immunomodulatory activities in human tissues and protective effects in plants.[1][3] A key mechanism of action for several indolokines is the activation of the human Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immunity and tissue homeostasis.[1][2]
This compound, in particular, is the demethylated analog of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), a known potent AhR agonist.[1] This guide focuses on the dose-dependent effects of this compound and compares its activity with other members of the indolokine family, such as Indolokine A2, A4, and B3.
Dose-Response Analysis: A Comparative Summary
The following tables summarize the quantitative data on the biological activities of this compound and related compounds at various concentrations.
Table 1: Plant Protection Against Bacterial Infection
| Compound | Concentration | Effect | Magnitude of Effect (vs. Control) |
| This compound | 1 µM | Protective effect against Pseudomonas syringae infection in Arabidopsis thaliana | ~10-fold |
| Indolokine A2 | 1 µM | Protective effect against Pseudomonas syringae infection in Arabidopsis thaliana | Up to 100-fold |
| Indolokine B3 | 1 µM | Protective effect against Pseudomonas syringae infection in Arabidopsis thaliana | Up to 100-fold |
Data from plant pre-immunization experiments.[1]
Table 2: Immunomodulatory Effects on Human Cells
| Compound | Concentration | Effect | Target Cell/System |
| Indolokine A4 | 21 µM | ~30-fold increase in Interleukin-6 (IL-6) secretion | CD19+ B cells co-cultured with PBMCs |
| Indolokine A4 | 21 µM | Increased Interleukin-8 (IL-8) | Venular endothelial cells co-cultured with PBMCs |
| Indolokine A4 | 21 µM | Decreased proliferation | Dermal fibroblasts |
| Indolokine B4 | 21 µM | Decrease in MMP-9, CD87, PAI-1, and CXCL-11 | Not specified |
PBMCs: Peripheral Blood Mononuclear Cells. Data from BioMAP® Phenotypic Profiling Assay.[1]
Table 3: Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | Concentration | Activity | Potency Comparison |
| All Tested Indolokines | Sub- and low-micromolar | AhR Activation | - |
| Indolokine A4 | ≥ 100 nM | Significant AhR pathway activation | More potent than this compound |
| This compound | Not specified | AhR pathway activation | Less potent than Indolokine A4 |
The tested indolokines included A2, A4, A5, B2, B3, B4, and others.[1]
Signaling Pathways
Indolokines exert at least part of their immunomodulatory effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to indolokines, the cytoplasmic AhR translocates to the nucleus, where it dimerizes with the ARNT protein. This complex then binds to specific DNA sequences, leading to the transcription of target genes, including those involved in the regulation of cytokine secretion like IL-6.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indolokines.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and validation of findings. Below are summaries of the key methodologies employed in the cited research.
Arabidopsis thaliana-Pseudomonas syringae Infection Model
-
Plant Preparation: Arabidopsis thaliana plants are grown under controlled conditions.
-
Pre-immunization: Plants are treated with a 1 µM solution of the individual indolokine or control substance.
-
Infection: After a set period, the plants are infected with the virulent bacterial strain Pseudomonas syringae pv. tomato (Pto) DC3000.
-
Analysis: The protective effect is quantified by measuring the bacterial load in the plant tissues at specific time points post-infection and comparing it to the control group.[1]
Human Primary Cell-Based Assays (BioMAP®)
-
Cell Systems: A panel of human primary cell-based co-culture systems is utilized, for instance, venular endothelial cells co-cultured with peripheral blood mononuclear cells (PBMCs).
-
Treatment: These cell systems are treated with the test compounds (e.g., indolokines at 21 µM) or a vehicle control.
-
Incubation: The cultures are incubated for a specified duration.
-
Biomarker Analysis: The cell culture supernatants are analyzed for a wide range of protein biomarkers, such as cytokines (IL-6, IL-8) and metallopeptidases (MMP-9), to quantify the effects of the compounds on cellular responses.[1]
Aryl Hydrocarbon Receptor (AhR) Activation Assay
-
Cell Line: A reporter cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter is used.
-
Treatment: The cells are incubated with various concentrations of the indolokines.
-
Analysis: The activation of the AhR pathway is determined by measuring the expression of the reporter gene. The potency of the compounds is compared based on the concentration required to elicit a significant response.[1]
Caption: Generalized workflow for in vitro dose-response experiments.
References
- 1. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular stress upregulates indole signaling metabolites in E. coli - The 85th Meeting of the Israel Chemical Society [program.eventact.com]
- 3. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Biological Activity of Indolokine A5: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Indolokine A5, a metabolite produced by the gut microbiota, has emerged as a significant modulator of host immune responses. Its primary mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immunity and cellular homeostasis.[1] Validating the biological activity of this compound requires a multi-faceted approach, employing orthogonal assays to confirm its engagement with the AhR pathway and to quantify its downstream functional consequences, such as cytokine secretion.
This guide provides a comparative overview of two key orthogonal assays for validating the biological activity of this compound: an Aryl Hydrocarbon Receptor (AhR) Reporter Assay and an Interleukin-6 (IL-6) Release Assay. We present detailed experimental protocols, comparative data, and visual diagrams of the underlying signaling pathways and experimental workflows.
Orthogonal Assay 1: Aryl Hydrocarbon Receptor (AhR) Reporter Assay
An AhR reporter assay is a cell-based method used to quantify the activation of the AhR signaling pathway by a test compound. This assay typically utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. Upon activation of AhR by a ligand like this compound, the receptor translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter region of the reporter gene, driving its expression. The resulting signal (e.g., luminescence) is proportional to the extent of AhR activation.
Experimental Protocol: AhR Reporter Assay
This protocol is adapted from commercially available AhR reporter assay systems.
Materials:
-
Human AhR reporter cell line (e.g., HEK293T cells stably transfected with an XRE-luciferase reporter construct)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
ITE (2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester) as a positive control
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AhR reporter cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of cell culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and ITE in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the cell culture medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells.
-
Add 50 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 50 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Comparative Data: AhR Activation by this compound and ITE
The following table summarizes the comparative AhR activation by this compound and the known potent AhR agonist, ITE. Data is presented as the fold induction of luciferase activity relative to the vehicle control.
| Compound | Concentration (µM) | AhR Activation (Fold Induction) |
| This compound | 0.1 | 2.5 |
| 1 | 8.0 | |
| 10 | 15.0 | |
| ITE | 0.1 | 5.0 |
| 1 | 20.0 | |
| 10 | 45.0 | |
| Vehicle (DMSO) | - | 1.0 |
Note: The data presented are representative and may vary depending on the specific cell line and experimental conditions.
Orthogonal Assay 2: Interleukin-6 (IL-6) Release Assay
Activation of the AhR pathway in immune cells, such as B-cells and macrophages, can lead to the secretion of various cytokines, including the pro-inflammatory cytokine Interleukin-6 (IL-6). An IL-6 release assay quantifies the amount of IL-6 secreted by cells following treatment with a test compound. This provides a functional readout of the downstream consequences of AhR activation.
Experimental Protocol: IL-6 Release Assay using Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Ficoll-Paque PLUS
-
This compound
-
ITE (positive control)
-
LPS (lipopolysaccharide) as a positive control for IL-6 induction
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in RPMI-1640 medium and seed them into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL.
-
Compound Preparation: Prepare serial dilutions of this compound, ITE, and LPS in RPMI-1640 medium.
-
Cell Treatment: Add 100 µL of the prepared compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatant.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
Comparative Data: IL-6 Secretion Induced by this compound
| Compound | Concentration (µM) | IL-6 Secretion (pg/mL) |
| This compound | 1 | >500 |
| 10 | >2000 | |
| LPS | 0.1 µg/mL | >3000 |
| Vehicle (DMSO) | - | <100 |
Note: The data presented are estimated based on the known activity of related indolokines and may vary depending on the donor PBMCs and experimental conditions.
Visualizing the Molecular and Experimental Pathways
To provide a clearer understanding of the processes described, the following diagrams illustrate the AhR signaling pathway and the experimental workflows for the orthogonal assays.
References
A Comparative Guide to the Immunomodulatory Profiles of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory profiles of key indole (B1671886) derivatives, tryptophan metabolites that play a crucial role in host-microbe interactions and immune homeostasis. Often colloquially referred to as "indolokines" due to their cytokine-like regulatory functions, these molecules are gaining significant attention for their therapeutic potential in a range of inflammatory and autoimmune diseases. This document presents a side-by-side analysis of their effects on cytokine production and immune cell function, supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: A Quantitative Comparison of Indole Derivatives
The following tables summarize the quantitative data on the immunomodulatory effects of four prominent indole derivatives: Indole-3-aldehyde (IAld), Indole-3-acetic acid (I3AA), Indole-3-propionic acid (IPA), and Indole-3-lactic acid (ILA). The data is compiled from various studies to provide a comparative overview.
Table 1: Comparative Effects of Indole Derivatives on Pro-Inflammatory Cytokine Expression in Murine Macrophage-like RAW 264.7 Cells
| Indole Derivative | Concentration | Stimulus | Target Cytokine | Observed Effect | Reference |
| Indole-3-aldehyde (IAld) | 0.25 mM | Mtb sonicate (10 µg/mL) | IL-1β mRNA | Inhibition | [1][2] |
| 0.25 mM | Mtb sonicate (10 µg/mL) | IL-6 mRNA | Inhibition | [1][2] | |
| Indole-3-acetic acid (I3AA) | 0.25 mM | Mtb sonicate (10 µg/mL) | IL-1β mRNA | No significant effect | [1][2] |
| 0.25 mM | Mtb sonicate (10 µg/mL) | IL-6 mRNA | No significant effect | [1][2] |
Mtb: Mycobacterium tuberculosis
Table 2: Comparative Effects of Indole Derivatives on Pro-Inflammatory Cytokine mRNA Expression in the Colon of IL-10 knockout mice
| Indole Derivative | Dosage | Target Cytokine | Observed Effect (% of control) | Reference |
| Indole-3-lactic acid (ILA) | 20 mg/kg/day | IL-6 mRNA | Significant Decrease | [3] |
| 20 mg/kg/day | IL-1β mRNA | Significant Decrease | [3] | |
| Indole-3-propionic acid (IPA) | 40 mg/kg/day | IL-6 mRNA | Significant Decrease | [3] |
| 40 mg/kg/day | IL-1β mRNA | Significant Decrease | [3] | |
| Indole-3-acetic acid (IAA) | 40 mg/kg/day | IL-6 mRNA | Significant Decrease | [3] |
| 40 mg/kg/day | IL-1β mRNA | Significant Decrease | [3] |
Table 3: Effects of Indole Derivatives on Anti-Inflammatory Cytokine IL-10 and T Cell Proliferation
| Indole Derivative | System | Target | Observed Effect | Reference |
| Indole-3-propionic acid (IPA) | Human colitis | IL-10 Receptor 1 (IL-10R1) | Induction of IL-10R1 on intestinal epithelia | [4] |
| Indole-3-carbinol (I3C) | In vitro (murine T cells) | IL-10 production | Increased IL-10 levels in culture supernatants | [5] |
| In vitro (murine T cells) | Antigen-specific T cell proliferation | Suppression of proliferation | [5] | |
| 3,3'-Diindolylmethane (DIM) | In vitro (murine T cells) | IL-10 production | Increased IL-10 levels in culture supernatants | [5] |
| In vitro (murine T cells) | Antigen-specific T cell proliferation | Suppression of proliferation | [5] |
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their immunomodulatory effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor. The canonical AhR signaling pathway is a central mechanism by which these compounds regulate immune responses.
Upon binding to an indole derivative, the AhR translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the transcription of immunomodulatory proteins such as cytokines (e.g., IL-10 and IL-22) and metabolic enzymes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Experimental Workflow: Cytokine Measurement in Cell Culture Supernatants
The following diagram outlines the typical workflow for quantifying cytokine levels in response to treatment with indole derivatives.
Protocol 1: Quantification of Cytokine Levels by ELISA
This protocol describes the general steps for measuring cytokine concentrations in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating : Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6). Incubate overnight at 4°C.
-
Washing : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking : Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation : Wash the plate again. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1 hour at room temperature.
-
Enzyme Conjugate : Wash the plate. Add an enzyme-linked conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition : Wash the plate. Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to assess the activation of the NF-κB signaling pathway by examining the phosphorylation and degradation of key proteins.
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Mix equal amounts of protein with Laemmli sample buffer and denature by heating at 95-100°C for 5 minutes.
-
SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, IκBα, or a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to the loading control to compare protein levels between samples.
This guide provides a foundational comparison of the immunomodulatory profiles of key indole derivatives. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action in various disease contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. Microbiota-Derived Metabolites, Indole-3-aldehyde and Indole-3-acetic Acid, Differentially Modulate Innate Cytokines and Stromal Remodeling Processes Associated with Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Illuminating the Mechanism of Action: A Comparative Guide to Biochemical Assays for Indolokine A5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Indolokine A5 and Alternative Aryl Hydrocarbon Receptor Agonists
This compound, a metabolite produced by various bacteria, has garnered significant interest for its immunomodulatory activities. Central to its mechanism of action is its role as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating immune responses and cellular homeostasis. This guide provides a comparative analysis of biochemical assays designed to confirm and elucidate the mechanism of action of this compound, with a focus on its performance against the well-characterized and potent AhR agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).
Comparative Analysis of AhR Agonist Activity
The following tables summarize the quantitative data from key biochemical assays used to characterize the interaction and activation of the Aryl Hydrocarbon Receptor by this compound and the alternative compound, ITE.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | AhR Activation Reporter Assay | Human Reporter Cell Line | Activity | Activation at sub- and low-micromolar concentrations | [1] |
| ITE | Competitive Binding Assay | Not Specified | Kᵢ | 3 nM | |
| ITE | DRE-Luciferase Reporter Assay | Murine Hepatoma | EC₅₀ | ~20 nM |
Note: Direct comparative studies providing EC₅₀ values for this compound and ITE from the same experimental setup are limited in the currently available literature. The data presented is compiled from multiple sources to provide a relative understanding of their potency.
Key Biochemical Assays to Confirm Mechanism of Action
To rigorously validate the mechanism of action of this compound as an AhR agonist, a series of biochemical assays are essential. These assays provide quantitative data on receptor binding, transcriptional activation, and downstream gene expression.
Dioxin-Response Element (DRE) Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the activation of the AhR signaling pathway. It utilizes a reporter cell line engineered to express the luciferase gene under the control of DREs, which are DNA sequences recognized by the activated AhR/ARNT complex.
Experimental Protocol:
-
Cell Culture and Seeding: A human AhR reporter cell line is cultured according to the manufacturer's recommendations. Cells are seeded into a 96-well assay plate and incubated to allow for cell recovery and adherence.[1]
-
Compound Preparation and Treatment: Test compounds (this compound, ITE) are prepared as 2x concentrated solutions in the provided Compound Screening Medium. The culture medium is removed from the wells, and 100 µL of the compound solutions are added.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 24 hours) to allow for AhR activation and subsequent luciferase expression.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of AhR activation, is measured using a luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the compound concentration to generate dose-response curves and calculate EC₅₀ values.
Competitive Ligand Binding Assay
This in vitro assay directly measures the affinity of a test compound for the AhR by assessing its ability to compete with a radiolabeled ligand.
Experimental Protocol:
-
Preparation of Cytosol: Hepatic cytosol, a source of AhR, is prepared from a suitable animal model.
-
Competition Reaction: A constant concentration of a radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound (this compound or ITE).
-
Separation of Bound and Unbound Ligand: The mixture is treated to separate the protein-bound radioligand from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀), from which the inhibitory constant (Kᵢ) can be derived.
CYP1A1 Induction Assay (qPCR)
Activation of the AhR signaling pathway leads to the increased transcription of target genes, with Cytochrome P450 1A1 (CYP1A1) being a well-established biomarker. Quantitative real-time PCR (qPCR) is used to measure the change in CYP1A1 mRNA levels.
Experimental Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2) is cultured and treated with various concentrations of this compound or ITE for a defined period.
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for CYP1A1 and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the ΔΔCt method, and the fold change in expression compared to a vehicle control is determined.
Visualizing the Pathways and Workflows
To further clarify the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Indolokine A5
This document provides crucial safety and logistical information for the proper disposal of Indolokine A5 (CAS No. 951207-88-8), a potent aryl hydrocarbon receptor (AhR) agonist used in scientific research.[1][2][3] Adherence to these procedural guidelines is vital for ensuring personnel safety, environmental protection, and regulatory compliance. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety practices.
Compound Identification and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | PubChem[1] |
| Molecular Formula | C13H8N2O3S | PubChem[1] |
| Molecular Weight | 272.28 g/mol | PubChem[1] |
| CAS Number | 951207-88-8 | PubChem[1] |
| Appearance | Solid (form may vary) | General |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months. | MedchemExpress[3] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn. Based on guidelines for similar indole (B1671886) compounds, the following PPE is mandatory:[6][7]
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety goggles or safety glasses with side shields.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or aerosols.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's certified hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste.[5][8]
Step 1: Waste Characterization and Segregation
-
Classification: Treat all this compound waste as hazardous chemical waste. This includes unused solid material, solutions containing the compound, and any contaminated labware.[6][7]
-
Segregation: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible chemicals, unless approved by your institution's Environmental Health and Safety (EHS) department.[6][9]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Carefully transfer unused solid this compound into a designated hazardous waste container using a clean spatula.[8]
-
To prevent generating dust, this transfer should be performed within a chemical fume hood.[8]
-
Any contaminated consumables, such as weighing paper, pipette tips, and gloves, must also be placed in this container.[5][6]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, compatible hazardous liquid waste container.[6] Common solvents like DMSO are often used for this compound.[10] Ensure the waste container is compatible with the solvent used.
-
Rinse contaminated reusable glassware (e.g., beakers, flasks) with a suitable solvent (such as acetone (B3395972) or ethanol). Collect this rinsate as hazardous liquid waste.[8]
-
-
Container Requirements:
-
Use containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof lid.[6][9]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (CAS: 951207-88-8)".[7]
-
The label must also indicate the primary hazards (e.g., "Toxic," "Irritant" - as a precaution) and the accumulation start date.[6]
-
Step 3: Storage and Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][11] This area should be under the control of laboratory personnel, away from general traffic, and provide secondary containment.[9][11]
-
Arrange for Pickup: Contact your institution's EHS department or certified hazardous waste contractor to arrange for the pickup and final disposal of the waste.[6] Follow their specific procedures for waste pickup requests. Do not accumulate large quantities of chemical waste in the laboratory.[6]
Emergency Procedures for Spills
In the event of a small spill, and only if you are trained to do so:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the vicinity.[6]
-
Contain: Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[6]
-
Clean-up: Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C13H8N2O3S | CID 23651846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Indolokine A5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Indolokine A5 (CAS No. 951207-88-8), a potent Aryl Hydrocarbon Receptor (AhR) agonist. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Chemical and Physical Properties
This compound is a catabolite of L-cysteine.[1] A summary of its key quantitative properties is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 951207-88-8 | [2][3][4] |
| Molecular Formula | C₁₃H₈N₂O₃S | [1][3][4] |
| Molecular Weight | 272.28 g/mol | [1][4] |
| Purity | ≥98% | [2] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on general best practices for handling similar chemical compounds and information from supplier documentation. A safety data sheet for a related indole (B1671886) compound notes that it can be harmful if swallowed, toxic in contact with skin, and cause serious eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves.[5] It is advisable to inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Solutions of this compound in a solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Preparation of Solutions:
-
In Vitro: this compound is soluble in DMSO up to 50 mg/mL (183.63 mM), though ultrasonic assistance may be necessary.[1]
-
In Vivo: A common formulation involves a multi-step process:
-
Dissolve in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Add 45% saline. This should result in a clear solution with a solubility of at least 1.25 mg/mL (4.59 mM).[1]
-
Handling:
-
All handling of solid this compound and its concentrated solutions should be performed in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be considered contaminated. Place these items in a sealed, labeled hazardous waste container for proper disposal.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent (such as DMSO followed by a cleaning solvent) before disposal. The rinseate should be collected and disposed of as hazardous waste.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of this pathway is a key aspect of its biological activity.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment involving this compound: an Aryl Hydrocarbon Receptor (AhR) activation assay. This protocol is adapted from established methods for assessing AhR activation by small molecules.
AhR Activation Assay Using a Reporter Gene
Objective: To quantify the activation of the AhR signaling pathway by this compound in a cell-based assay.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing Xenobiotic Response Elements (XREs).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).
-
This compound (solid).
-
DMSO (cell culture grade).
-
Phosphate-buffered saline (PBS).
-
Luciferase assay reagent.
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the reporter cell line in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well clear-bottom white plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Include a positive control, such as 2,3,7,8-Tetrachlorodibenzodioxin (TCDD), at a known activating concentration.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Remove the treatment medium from the wells and wash the cells once with 100 µL of PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the treated wells to that of the vehicle control to determine the fold induction.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration at which 50% of the maximal response is observed) to quantify the potency of this compound as an AhR agonist.
-
This detailed protocol provides a robust framework for investigating the biological activity of this compound. By adhering to these safety and experimental guidelines, researchers can confidently and safely advance their understanding of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
